Tetrahydrofuran-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAENUAJYZNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393498 | |
| Record name | Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91470-28-9 | |
| Record name | Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetrahydrofuran-2-carboxamide
Abstract
Tetrahydrofuran-2-carboxamide, a key heterocyclic scaffold, is a valuable intermediate in the synthesis of a multitude of pharmaceutical agents and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the prevalent two-step approach commencing from tetrahydrofuran-2-carboxylic acid, detailing the critical aspects of carboxylic acid activation and subsequent amidation. Furthermore, alternative synthetic routes will be explored, offering researchers a broader perspective on accessing this important molecular entity. This document is intended for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge to efficiently and effectively synthesize this compound.
Introduction and Significance
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a wide array of natural products, including lignans and acetogenins, which exhibit diverse biological activities such as antitumor and antimicrobial properties.[1][2] Consequently, functionalized tetrahydrofurans are of significant interest in medicinal chemistry and drug discovery. This compound, in particular, serves as a crucial building block for the synthesis of various pharmaceutical compounds.[3][4] Its utility stems from the presence of the amide functionality, which can be further elaborated or can participate in crucial hydrogen bonding interactions within biological targets.
The synthesis of this compound typically originates from its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This precursor is accessible through the reduction of furoic acid.[4] The subsequent conversion to the amide is the focal point of this guide, a transformation that is fundamental in organic synthesis.
Primary Synthetic Pathway: Amidation of Tetrahydrofuran-2-carboxylic Acid
The most direct and widely employed method for the synthesis of this compound is the amidation of Tetrahydrofuran-2-carboxylic acid. This process generally involves two key stages: the activation of the carboxylic acid and the subsequent reaction with an ammonia source.
Causality Behind Experimental Choices: The Necessity of Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. This is due to the acidic proton of the carboxylic acid protonating the amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ammonia or an amine.
Several classes of reagents are commonly used for this activation, with the choice often depending on factors such as scale, desired purity, and cost.[]
Common Activation Methods and Subsequent Amidation
A variety of coupling agents can be employed for the synthesis of amides from carboxylic acids.[] These include carbodiimides, phosphonium salts, and uronium salts. Another effective method involves the conversion of the carboxylic acid to an acid chloride.
Method A: Using a Coupling Agent (e.g., CDI)
One of the milder and more convenient methods for amide bond formation involves the use of 1,1'-Carbonyldiimidazole (CDI).[][6] CDI reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate, which then readily reacts with ammonia.
Experimental Protocol: Synthesis of this compound via CDI Activation
Materials:
-
Tetrahydrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 7N in Methanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acylimidazole can be monitored by the evolution of carbon dioxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Method B: Formation of an Acid Chloride Intermediate
A more traditional and highly effective method involves the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and reacts rapidly with ammonia.
Experimental Protocol: Synthesis of this compound via Acid Chloride Formation
Materials:
-
Tetrahydrofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude Tetrahydrofuran-2-carbonyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add concentrated ammonium hydroxide solution (excess) to the cooled solution of the acid chloride with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: Comparison of Amidation Methods
| Method | Activating Agent | Solvent | Temperature | Typical Yield | Purity | Advantages | Disadvantages |
| A | CDI | THF | Room Temp. | Good | High | Mild conditions, avoids harsh reagents. | CDI can be moisture sensitive. |
| B | SOCl₂ / (COCl)₂ | DCM / THF | Reflux | Very Good to Excellent | High | High reactivity, generally high yielding. | Generates corrosive HCl and SO₂ byproducts; requires careful handling. |
Alternative Synthetic Strategies
One such alternative involves the Wolff rearrangement of an α-diazoketone, which can produce a ketene intermediate. This ketene can then react with ammonia to form the desired amide.[] This method, while powerful, requires the synthesis of the diazoketone precursor, which can be a multi-step process.
Visualization of the Synthetic Workflow
To better illustrate the primary synthetic pathway, the following diagram outlines the key transformations.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Tetrahydrofuran-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tetrahydrofuran-2-carboxamide, a significant heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights grounded in established scientific principles.
Section 1: Molecular Structure and Stereochemistry
Core Chemical Structure
This compound possesses a five-membered saturated ether ring (oxolane) substituted at the C2 position with a primary carboxamide group (-CONH₂). Its systematic IUPAC name is oxolane-2-carboxamide. The presence of the polar ether linkage and the hydrogen-bonding capable amide group within a compact aliphatic scaffold defines its chemical behavior and utility.
-
Empirical Formula : C₅H₉NO₂
-
Molecular Weight : 115.13 g/mol
Chirality and Enantiomers
The carbon atom at the 2-position of the tetrahydrofuran ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (S)- and (R)-Tetrahydrofuran-2-carboxamide.
The stereochemistry of this moiety is critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological potency and toxicological profiles.[1] Regulatory bodies like the FDA mandate the characterization and testing of individual enantiomers.[1] Consequently, the synthesis and separation of enantiomerically pure forms of this compound are of paramount importance.
The (S)-enantiomer, for instance, has a reported specific rotation of:
-
[α]20/D : −75° (c = 1 in H₂O)
This value is a critical quality control parameter for verifying the enantiomeric purity of a sample. The resolution of racemic tetrahydrofuran-2-carboxylic acid, a key precursor, has been reported, enabling access to these enantiomerically pure forms.[2]
Section 2: Physicochemical Properties
The physical properties of this compound are dictated by its structure, which allows for both hydrogen bond donation (from the -NH₂) and acceptance (from the amide C=O and ether oxygen). This results in a relatively high melting point for its molecular weight and solubility in polar solvents.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 82-86 °C (for (S)-enantiomer) | |
| CAS Number | 498573-81-2 (for (S)-enantiomer) | |
| Optical Activity | [α]20/D −75°, c = 1 in H₂O (for (S)-enantiomer) | |
| Solubility | Soluble in water and other polar organic solvents. | Inferred from structure |
Section 3: Synthesis and Purification
Synthetic Pathways
The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia.
Causality of Experimental Choice: Direct amidation of a carboxylic acid with ammonia is thermally demanding and often results in low yields due to the formation of a stable ammonium carboxylate salt. Therefore, a two-step activation-amination sequence is employed. Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired amide in high yield under mild conditions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Amidation via Acyl Chloride
This protocol is a representative method. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Activation: To a solution of (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by GC-MS for the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude Tetrahydrofuran-2-carbonyl chloride.
-
Amination: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C and slowly add a stoichiometric excess of aqueous ammonium hydroxide (e.g., 2.5 eq).
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Purification and Chiral Resolution
For applications requiring high purity, standard techniques such as recrystallization or column chromatography are effective. When dealing with racemic mixtures, chiral resolution is necessary. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting racemic Tetrahydrofuran-2-carboxylic acid with a chiral amine to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the enantiomerically pure acid and subsequent amidation.[3]
-
Chiral Chromatography: Direct separation of the enantiomers of either the final carboxamide or a key intermediate using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[1]
Section 4: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
| Technique | Characteristic Features |
| ¹H NMR | - -NH₂ protons: Broad singlet, chemical shift variable (typically ~6.5-7.5 ppm), exchanges with D₂O. - H2 proton (α to C=O and O): Doublet of doublets (~4.2-4.4 ppm). - H5 protons (α to O): Multiplets (~3.7-3.9 ppm). - H3, H4 protons: Multiplets (~1.8-2.2 ppm). |
| ¹³C NMR | - C=O (carbonyl): ~170-175 ppm. - C2 (CH): ~75-80 ppm. - C5 (CH₂): ~68-72 ppm. - C3, C4 (CH₂): ~25-30 ppm. |
| IR Spectroscopy | - N-H stretch: Two bands (symmetric & asymmetric) around 3200-3400 cm⁻¹. - C=O stretch (Amide I): Strong absorption around 1650-1680 cm⁻¹. - N-H bend (Amide II): Absorption around 1600-1640 cm⁻¹. - C-O-C stretch (Ether): Strong, characteristic absorption around 1050-1100 cm⁻¹.[4] |
| Mass Spectrometry | - [M]⁺: Molecular ion peak at m/z = 115. - Key Fragments: Loss of NH₂ (m/z = 99), loss of CONH₂ (m/z = 71), and other fragments arising from the cleavage of the THF ring. |
Section 5: Chemical Reactivity and Stability
Understanding the reactivity and stability of this compound is crucial for its application and storage. The molecule has two primary reactive sites: the amide group and the tetrahydrofuran ring.
Reactivity of the Amide Group
-
Hydrolysis: The amide can be hydrolyzed back to the parent carboxylic acid under either strong acidic or basic conditions with heating.
-
Dehydration: The primary amide can be dehydrated to the corresponding nitrile, (S)-tetrahydrofuran-2-carbonitrile, using dehydrating agents like thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride.
Reactivity of the Tetrahydrofuran Ring
-
Peroxide Formation: Like its parent solvent, THF, the tetrahydrofuran ring is susceptible to oxidation by atmospheric oxygen, particularly in the presence of light, to form explosive peroxides.[5][6] This is the most significant stability concern. The C2 and C5 positions, being alpha to the ether oxygen, are most prone to radical hydrogen abstraction.
-
Ring-Opening: The ether linkage can be cleaved under strongly acidic conditions or by certain Lewis acids, leading to ring-opened products.[5][7][8]
Caption: Key reactivity and degradation pathways for this compound.
Stability and Storage
Trustworthiness through Self-Validation: A protocol is only trustworthy if it accounts for potential failure modes. For ethers, the primary failure mode is peroxide formation, which can lead to inconsistent reaction outcomes or severe safety incidents.
-
Storage Protocol: Store this compound in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Inhibitors: For long-term storage or use as a reagent in solution, consider the addition of an inhibitor like butylated hydroxytoluene (BHT) to scavenge free radicals and prevent peroxide formation.[9]
-
Peroxide Testing: Before use, especially if the material has been stored for an extended period, it is imperative to test for the presence of peroxides. This can be done using commercially available test strips or a potassium iodide (KI) solution in glacial acetic acid.[9] A positive test (yellow to brown color) indicates the presence of peroxides, and the material should be purified or disposed of properly.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be widely available, a hazard assessment can be made based on its constituent parts.
-
Hazards: The compound is classified as a combustible solid. The tetrahydrofuran moiety suggests potential hazards associated with the parent solvent, including flammability, the ability to form explosive peroxides, and possible respiratory and eye irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.
This guide serves as a foundational resource for professionals working with this compound. By understanding its fundamental properties, synthesis, and stability, researchers can effectively and safely leverage this versatile molecule in their scientific endeavors.
References
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- PMC.
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- Request PDF. Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. [Link]
- Canadian Journal of Chemistry.
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- ScienceDirect.
- Reddit. THF has an incredibly short shelf life when not stabilized. :/[Link]
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- Wiley Online Library. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]
- ResearchGate. (PDF)
- ResearchGate. (PDF)
- ACS Publications. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran.... [Link]
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- 4. Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorbtions in… | bartleby [bartleby.com]
- 5. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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A Technical Guide to the Structure Elucidation of Tetrahydrofuran-2-carboxamide: An Integrated Spectroscopic Approach
Abstract
This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of tetrahydrofuran-2-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. The guide includes detailed experimental protocols, data interpretation strategies, and visual aids to clarify the logical connections between disparate datasets, culminating in the confirmed structure.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry due to its combination of a versatile cyclic ether and a primary amide functional group. As a chiral building block, its precise structural confirmation is paramount for ensuring the desired stereochemistry, reactivity, and ultimately, biological activity in downstream applications. The presence of multiple rotatable bonds and a stereocenter necessitates a robust, multi-faceted analytical strategy to prevent structural misassignment.
Foundational Analysis: Establishing the Molecular Blueprint
Before delving into complex connectivity, the foundational properties of the molecule—its mass and the nature of its chemical bonds—must be established.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the analyte. For this compound, the empirical formula is C₅H₉NO₂.[3]
-
Expected Molecular Ion (M⁺•): 115.13 g/mol [3]
Experimental Rationale: High-resolution mass spectrometry (HRMS) is the preferred technique. Its ability to provide a highly accurate mass measurement (typically to four or five decimal places) allows for the unequivocal determination of the molecular formula, distinguishing C₅H₉NO₂ from other potential isobaric combinations.
Fragmentation Analysis: The energetically unstable molecular ion will break into smaller, more stable fragments.[4] The fragmentation pattern provides corroborating evidence for the proposed structure. Key expected fragments for this compound include:
-
Loss of the Amide Group: A peak corresponding to the loss of •CONH₂ (44 Da), resulting in a fragment at m/z 71 (C₄H₇O⁺). This is often a dominant peak in the spectra of 2-substituted tetrahydrofurans.[5]
-
Ring Opening and Cleavage: Fragmentation of the tetrahydrofuran ring can also occur, though patterns can be complex.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.[6] For this compound, the spectrum is defined by the primary amide and the cyclic ether.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a baseline correction and peak picking on the resulting spectrum.
Data Interpretation: The key is to look for the confluence of peaks that define the molecule's functionality.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Causality & Interpretation |
| Primary Amide (N-H) | Symmetric & Asymmetric Stretch | ~3350 and ~3180 (two bands) | The presence of two distinct peaks in this region is a hallmark of a primary (-NH₂) amide.[6] |
| Alkyl (C-H) | Stretch | 2960–2850 | These absorptions confirm the presence of sp³ hybridized C-H bonds in the tetrahydrofuran ring.[7] |
| Amide Carbonyl (C=O) | Stretch (Amide I Band) | 1680–1630 | The C=O stretch in amides appears at a lower frequency than in ketones due to resonance with the nitrogen lone pair, which imparts single-bond character to the carbonyl.[8][9] |
| Primary Amide (N-H) | Bend (Scissoring) | 1640–1550 | This peak, often called the Amide II band, can sometimes overlap with the Amide I band but further confirms the primary amide group.[10] |
| Cyclic Ether (C-O-C) | Asymmetric Stretch | 1150–1050 | This strong absorption is characteristic of the C-O-C stretching vibration within the five-membered ether ring. |
The Core Framework: Unraveling Connectivity with NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[11][12] A combination of 1D and 2D experiments is essential for a complete and validated assignment.
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow, where each experiment builds upon the information provided by the last, leading to the final, confirmed structure.
Caption: Logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: The Building Blocks
The first step is to acquire and analyze the standard 1D proton and carbon spectra. The molecule contains 5 distinct carbon environments and 7 distinct protons (assuming diastereotopic methylene protons).
(Note: Chemical shifts are solvent-dependent. The following are typical values in CDCl₃ or D₂O.)
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are critical for unambiguously connecting the atoms identified in the 1D spectra.[13][14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal to which it is attached. It is the definitive way to pair up the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups. Quaternary carbons (like the carbonyl carbon) will be absent from an HSQC spectrum.[16]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[17] For this compound, a COSY spectrum would show a continuous correlation pathway from H2 ↔ H3a/H3b ↔ H4a/H4b ↔ H5a/H5b, tracing the backbone of the five-membered ring. The amide protons (NH₂) may or may not show correlations depending on the solvent and exchange rate.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.
Key HMBC Correlations for Validation:
-
H2 → C=O: The proton on the chiral center (C2) will show a correlation to the carbonyl carbon. This is the single most important correlation as it definitively links the carboxamide group to the 2-position of the ring.
-
H3 protons → C5: Correlations from the H3 protons to C5 across the ether oxygen are often weak or absent but can sometimes be observed.
-
H5 protons → C2: The protons on C5 will show a correlation to C2, confirming the ring structure.
-
NH₂ protons → C=O: The amide protons will show a strong two-bond correlation to the carbonyl carbon.
Data Synthesis and Final Confirmation
The table below summarizes the expected NMR data and the key correlations that validate the structure of this compound.
| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | ¹H Multiplicity | Key COSY Correlations | Key HMBC Correlations |
| C=O | ~174-176 | - | - | - | H2, NH₂ |
| C2 | ~75-77 | ~4.2-4.4 | dd | H3a, H3b | C4, C=O |
| C3 | ~28-30 | ~1.9-2.2 | m | H2, H4a, H4b | C2, C4, C5 |
| C4 | ~25-27 | ~1.9-2.1 | m | H3a, H3b, H5a, H5b | C2, C3, C5 |
| C5 | ~68-70 | ~3.8-4.0 | m | H4a, H4b | C3, C4 |
| NH₂ | - | ~6.5-7.5 | br s (2H) | - | C=O |
The following diagram visually summarizes the crucial NMR correlations that piece the molecular structure together.
Caption: Key 2D NMR correlations confirming the structure.
Conclusion: A Unified and Trustworthy Result
The structure elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of orthogonal spectroscopic data. Mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the required functional groups. A full suite of 1D and 2D NMR experiments then provides the definitive, atom-by-atom connectivity map. The cross-validation between these techniques provides an exceptionally high degree of confidence in the final assigned structure, a standard of rigor required in modern chemical and pharmaceutical research.
References
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- ETH Zurich.
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Spectroscopic Characterization of Tetrahydrofuran-2-carboxamide: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Tetrahydrofuran-2-carboxamide, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. Understanding the precise spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by comparative data from related structures.
Molecular Structure and its Spectroscopic Implications
This compound possesses a saturated five-membered ether ring with a primary amide substituent at the C2 position. This structure dictates a unique spectroscopic fingerprint. The chirality at the C2 position can also influence the spectral data, particularly in chiral environments. The molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the tetrahydrofuran ring and the amide group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and amide functionalities.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 4.1 - 4.3 | dd | ~8, 6 |
| H5α, H5β | 3.8 - 4.0 | m | - |
| H3α, H3β, H4α, H4β | 1.8 - 2.2 | m | - |
| -NH₂ | 5.5 - 7.5 | br s | - |
-
Rationale: The H2 proton, being adjacent to both the ring oxygen and the electron-withdrawing carboxamide group, is expected to be the most deshielded of the ring protons. The protons on C5 (H5α and H5β), adjacent to the ether oxygen, will also be deshielded compared to the protons on C3 and C4. The protons on C3 and C4 will likely appear as a complex multiplet in the aliphatic region. The amide protons (-NH₂) are expected to be broad singlets and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C2 | 75 - 80 |
| C5 | 68 - 72 |
| C3, C4 | 25 - 35 |
-
Rationale: The carbonyl carbon of the amide group is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen. The C2 carbon, attached to both the ring oxygen and the amide group, will be significantly deshielded. The C5 carbon, adjacent to the ether oxygen, will also be deshielded relative to the C3 and C4 carbons, which are expected in the typical aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amide and ether functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1620 | Medium | N-H bending (Amide II band) |
| ~1100 | Strong | C-O-C stretching (ether) |
-
Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands and the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands. The strong absorption around 1100 cm⁻¹ is indicative of the C-O-C stretching vibration of the tetrahydrofuran ring.[1][2][3]
Caption: Key functional group correlations in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
-
Molecular Ion (M⁺): The molecular ion peak for this compound is expected at an m/z of 115, corresponding to its molecular weight.
-
Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of the amide group: Cleavage of the C2-C(O)NH₂ bond could lead to a fragment corresponding to the tetrahydrofuryl cation at m/z 71.
-
Loss of CONH₂: A fragment at m/z 71 could also arise from the loss of the entire carboxamide radical.
-
Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo alpha-cleavage adjacent to the oxygen atom, leading to a variety of smaller fragments. A common fragmentation for ethers is the loss of an alkene.
-
McLafferty Rearrangement: While less common for cyclic systems, a rearrangement involving the amide group could potentially occur.
-
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the amide protons.[4][5][6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) if it is a solid. If it is soluble, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used in a liquid cell. Attenuated Total Reflectance (ATR) is also a common technique for solid samples.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.[7]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion
The spectroscopic data of this compound, as detailed in this guide, provide a robust framework for its unequivocal identification and characterization. The combination of NMR, IR, and MS techniques offers complementary information that, when integrated, allows for a complete structural assignment. This guide serves as a valuable resource for scientists engaged in research and development where this important molecular entity is involved.
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000246).
- Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Russian Journal of Organic Chemistry, 48(3), 413-423.
- Bartleby. (2020). Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran....
- ResearchGate. (n.d.). The upfield part of the ¹H NMR spectrum of THF (1a) (a) and THF-2-¹³C (1b) (b).
- Chemdad. (n.d.). (s)-(-)-tetrahydrofuran-2-carboxylic acid amide.
- Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton.
- NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran.
- NIST. (n.d.). 2-Furoic acid, tetrahydro-. In NIST Chemistry WebBook.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- The Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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- SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum.
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- Sunway Pharm Ltd. (n.d.). This compound.
- Sharma, I., & Sharma, H. K. (2014). Spectroscopic investigation of the reaction product of tetrathiazyldihydridofluoride (S4N4H2F2) with Cd(II) Chloride. Bulletin of Pure & Applied Sciences-Chemistry, 33(1), 29-34.
- Agilent. (n.d.). Using Tetrahydrofuran (THF) with LC/MS.
- Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531-536.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- ResearchGate. (n.d.). Overlaid IR spectra in THF of 1 revealing the shifts in the carbonyl....
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- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Russian Journal of Organic Chemistry, 48(3), 413-423.
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An In-Depth Technical Guide to Tetrahydrofuran-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran-2-carboxamide, a saturated heterocyclic amide, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural motif, featuring a five-membered tetrahydrofuran ring, is a common scaffold in a variety of biologically active compounds and approved pharmaceuticals[1]. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its pivotal role as a versatile building block in the synthesis of complex molecular architectures for therapeutic applications.
This document will delve into both the racemic mixture and the stereospecific (S)-enantiomer, offering insights into their distinct characteristics and applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound exists as a racemic mixture and as individual enantiomers. The accurate identification and characterization of these forms are crucial for their application in stereospecific synthesis and pharmacological studies.
Key Identifiers:
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Racemic this compound | 91470-28-9[2] | C₅H₉NO₂ | 115.13 |
| (S)-(-)-Tetrahydrofuran-2-carboxamide | 498573-81-2[3] | C₅H₉NO₂ | 115.13[3] |
Physicochemical Properties of (S)-(-)-Tetrahydrofuran-2-carboxamide:
| Property | Value | Reference |
| Melting Point | 82-86 °C (lit.) | [3] |
| Optical Activity ([α]20/D) | -75° (c = 1 in H₂O) | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid. This process involves the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. The following protocol outlines a general and reliable method for this transformation.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Tetrahydrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI) or Thionyl chloride (SOCl₂)
-
Ammonium hydroxide solution (28-30%) or Ammonia gas
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous THF (5-10 mL per gram of acid) in a round-bottom flask, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ gas ceases. The completion of the acyl imidazole formation can be monitored by thin-layer chromatography (TLC). This method is often preferred due to its mild reaction conditions.
-
-
Amidation:
-
Cool the reaction mixture containing the activated carboxylic acid to 0 °C using an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (3-5 eq) to the cooled mixture. Alternatively, ammonia gas can be bubbled through the solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the activated intermediate.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Characteristic Peaks/Signals |
| ¹H NMR | - NH₂ protons: Broad singlet around δ 5.5-7.5 ppm. - H2 proton (on the carbon bearing the amide): Multiplet around δ 4.0-4.5 ppm. - Ring protons (H3, H4, H5): Complex multiplets in the upfield region, typically between δ 1.5-4.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): Signal in the downfield region, approximately δ 170-175 ppm. - C2 carbon (attached to the amide and oxygen): Signal around δ 70-75 ppm. - Ring carbons (C3, C4, C5): Signals in the aliphatic region, typically between δ 25-70 ppm. |
| IR (Infrared) Spectroscopy | - N-H stretching: Two bands in the region of 3100-3400 cm⁻¹ (primary amide). - C=O stretching (Amide I band): Strong absorption around 1640-1680 cm⁻¹. - N-H bending (Amide II band): Absorption around 1590-1650 cm⁻¹. - C-O-C stretching (ether linkage): Strong absorption around 1050-1150 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 115.0633 (for C₅H₉NO₂). - Common Fragmentation Patterns: Loss of the amide group (-NH₂) and fragmentation of the tetrahydrofuran ring. |
Applications in Drug Discovery and Development
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs[1]. The chiral nature of the 2-substituted tetrahydrofuran ring makes it a particularly valuable building block for creating stereochemically defined molecules, which is often critical for drug efficacy and safety[8].
This compound, as a derivative of Tetrahydrofuran-2-carboxylic acid, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The corresponding carboxylic acid, particularly the (R)-enantiomer, is a crucial component in the synthesis of:
-
β-Lactam Antibiotics: It is a key intermediate in the production of antibiotics like Faropenem sodium. The specific stereochemistry of the tetrahydrofuran ring is essential for the antibiotic's ability to inhibit bacterial cell wall synthesis[8].
-
Antiviral Medications: It plays a role in the synthesis of antiviral drugs such as Baloxavir Marboxil, used for treating influenza[8].
The carboxamide functional group of this compound offers a versatile handle for further chemical modifications. It can be readily converted to other functional groups, such as nitriles or amines, or used directly to form larger molecules through amide bond coupling reactions. This versatility makes it an attractive starting material for the construction of diverse chemical libraries for high-throughput screening in drug discovery campaigns.
Signaling Pathway Visualization (Hypothetical):
The following diagram illustrates a hypothetical role of a drug candidate derived from this compound in modulating a cellular signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by a drug candidate.
Safety and Handling
Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation[12].
-
Harmful if Swallowed: Oral ingestion may be harmful[11].
-
Combustibility: As a solid organic compound, it is expected to be combustible.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[3].
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Handling: Avoid creating dust. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis from the corresponding carboxylic acid, coupled with the proven importance of the tetrahydrofuran scaffold in medicinal chemistry, makes it a compound of high interest. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into the specific biological activities of derivatives of this compound is warranted and holds the potential to yield novel therapeutic agents.
References
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- Angene Chemical.
- Redox.
- Carl ROTH.
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An In-Depth Technical Guide to the Solubility Profile of Tetrahydrofuran-2-carboxamide
This guide provides a comprehensive technical overview of the solubility profile of Tetrahydrofuran-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical experimental insights to deliver a thorough understanding of this compound's behavior in various solvent systems.
Executive Summary
This compound is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring and a primary carboxamide functional group. Its molecular structure, combining a polar ether moiety and a hydrogen-bonding-capable amide group, dictates a nuanced solubility profile. This guide elucidates the expected solubility in aqueous and organic solvents, explores the influence of temperature and pH, and provides robust experimental protocols for empirical solubility determination. Understanding these characteristics is paramount for applications ranging from synthetic chemistry to pharmaceutical formulation, where bioavailability and process efficiency are critical.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound (Molar Mass: 115.13 g/mol ) possesses key features that govern its interaction with various solvents.
-
Tetrahydrofuran (THF) Ring: The cyclic ether component introduces polarity due to the oxygen heteroatom and allows for hydrogen bond acceptance. The THF moiety itself is water-miscible.[1][2]
-
Primary Carboxamide Group (-CONH₂): This functional group is highly polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[3][4] The presence of this group significantly contributes to its solubility in polar protic solvents.
-
Chirality: The molecule exists as enantiomers. The (S)-(-) enantiomer is a solid with a melting point of 82-86 °C.
Table 1: Key Physicochemical Properties of (S)-(-)-Tetrahydrofuran-2-carboxamide
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| Melting Point | 82-86 °C | |
| Appearance | Solid | |
| Chirality | Exists as (S) and (R) enantiomers |
Solubility Profile: A Comprehensive Analysis
While extensive quantitative solubility data for this compound is not widely published, a robust qualitative and semi-quantitative profile can be constructed based on its structural features and established principles of organic chemistry.
Aqueous Solubility
This compound is expected to be readily soluble in water. This is supported by the general rule that amides with five or fewer carbon atoms are water-soluble.[5] The molecule's ability to form multiple hydrogen bonds with water, through both the amide group and the ether oxygen, facilitates its dissolution. Furthermore, supplier data for (S)-(-)-Tetrahydrofuran-2-carboxamide specifies its optical activity at a concentration of 1 g in water, indicating a solubility of at least 10 g/L.
Organic Solvent Solubility
The solubility in organic solvents is dictated by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated in these solvents due to their ability to engage in hydrogen bonding with the carboxamide group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Good solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amide.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of the carboxamide group and the ether linkage are not well-solvated by non-polar solvents.
Table 2: Predicted Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble (≥ 10 g/L) | Hydrogen bonding with amide and ether groups.[5] |
| Ethanol | Highly Soluble | Strong hydrogen bonding interactions. | |
| Polar Aprotic | Acetone | Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |
| Dichloromethane | Moderately Soluble | Can interact with the polar regions of the molecule. | |
| Non-Polar | Hexane | Sparingly Soluble / Insoluble | Mismatch in polarity. |
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// Edges THFC -> PolarProtic [label="High Solubility\n(H-Bonding)"]; THFC -> PolarAprotic [label="Good Solubility\n(Dipole-Dipole)"]; THFC -> NonPolar [label="Low Solubility\n(Polarity Mismatch)"]; }
Caption: Predicted solubility of this compound.
Influence of Environmental Factors
Effect of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution. The extent of this effect is dependent on the enthalpy of solution. For amides, elevated temperatures generally enhance the rate and extent of dissolution.[3] However, it is crucial to consider the thermal stability of the compound, as prolonged exposure to high temperatures could lead to degradation.
Effect of pH
The solubility of this compound is not expected to be significantly affected by pH within a moderate range (pH 3-10). As a primary amide, it is a very weak base and an even weaker acid. Therefore, it will not readily protonate or deprotonate in aqueous solutions of varying pH. However, at extreme pH values (highly acidic or highly basic), hydrolysis of the amide bond to the corresponding carboxylic acid and ammonia can occur, particularly at elevated temperatures.[6] This chemical transformation would, in turn, alter the solubility profile of the species in solution.
Experimental Determination of Solubility
For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for this purpose.
Shake-Flask Method (OECD Guideline 105)
This is a standard and widely accepted method for determining the water solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.
-
Phase Separation: Allow the solution to stand at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.
-
Sampling: Carefully extract a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Caption: Workflow for experimental solubility determination.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility. These models typically use the compound's 2D structure to predict properties like logS (the logarithm of the aqueous solubility). Various algorithms, such as those based on quantitative structure-property relationships (QSPR), can be employed. While these predictions are valuable for initial screening, they should be confirmed experimentally for critical applications.
Conclusion
This compound exhibits a solubility profile dominated by its polar functional groups. It is predicted to be soluble in water and other polar solvents, with limited solubility in non-polar media. The solubility is likely to increase with temperature, while being relatively insensitive to pH changes under moderate conditions. For precise applications, especially in drug development and formulation, the experimental determination of its solubility in relevant solvent systems is strongly recommended. This guide provides the foundational knowledge and practical protocols to effectively characterize and utilize the solubility properties of this versatile compound.
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A Comprehensive Technical Guide to the Stability and Degradation Pathways of Tetrahydrofuran-2-carboxamide
Executive Summary
In the landscape of pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount to ensuring the safety, efficacy, and quality of the final drug product.[1] This technical guide provides an in-depth analysis of the stability and potential degradation pathways of Tetrahydrofuran-2-carboxamide, a heterocyclic compound featuring a saturated furan ring and a primary amide functional group. While this specific molecule may serve as a key intermediate or a structural motif in various active pharmaceutical ingredients (APIs), its inherent stability profile has not been extensively documented in publicly available literature.
This document, therefore, leverages first-principles chemical knowledge and established methodologies in forced degradation to construct a predictive framework for its behavior under various stress conditions.[2] We will explore the principal degradation mechanisms, including hydrolysis, oxidation, and thermal stress, by examining the known reactivities of the tetrahydrofuran ring and the carboxamide moiety. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting a comprehensive forced degradation study, complete with the analytical strategies required to develop a robust, stability-indicating method. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to anticipate stability challenges, design stable formulations, and meet rigorous regulatory expectations.[3][4]
Introduction to this compound
This compound is an organic molecule characterized by a five-membered saturated ether ring (tetrahydrofuran, THF) substituted at the 2-position with a carboxamide group (-CONH₂). The structure combines the chemical properties of a cyclic ether with those of a primary amide.
-
Structure:
Figure 1: Chemical Structure of this compound
-
Physicochemical Properties (Predicted):
-
Appearance: Likely a white to off-white crystalline solid at room temperature.
-
Solubility: Expected to have good solubility in water and polar organic solvents due to the presence of the amide and ether functionalities, which can act as hydrogen bond donors and acceptors.
-
Reactivity: The molecule possesses two primary sites of chemical reactivity: the electrophilic carbonyl carbon of the amide and the THF ring, which is susceptible to oxidation, particularly at the carbons adjacent to the ether oxygen.
-
The tetrahydrofuran scaffold is a prevalent feature in a multitude of natural products and biologically active molecules, prized for its ability to engage in hydrogen bonding and its favorable metabolic profile.[5] The amide group is a cornerstone of peptide chemistry and is present in countless drug molecules. Understanding the stability of a molecule combining these two features is critical for its potential application in drug discovery and development.
The Framework of Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation.[2] These studies are a regulatory requirement and serve several crucial purposes:
-
Pathway Elucidation: To identify the likely degradation products and establish the primary degradation pathways.[2][4]
-
Method Development: To generate degradants and demonstrate the specificity of stability-indicating analytical methods. A stability-indicating method is capable of separating the intact drug from its degradation products, ensuring accurate quantification.[3]
-
Formulation and Packaging Development: Knowledge of a molecule's sensitivity to factors like pH, light, and oxygen informs the development of stable formulations and the selection of appropriate packaging.[6][7]
-
Intrinsic Stability Assessment: To reveal the inherent chemical stability of the molecule in the absence of formulation excipients.[8]
The International Council for Harmonisation (ICH) guideline Q1A provides a framework for stability testing, with stress testing being a key component of the development phase.[4][9] Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2]
Predicted Degradation Pathways of this compound
Based on the constituent functional groups, we can predict several primary degradation pathways for this compound.
Hydrolytic Degradation (Acid & Base Catalyzed)
The amide bond is the most probable site for hydrolytic cleavage. This reaction is catalyzed by both acid and base.
-
Mechanism: Under both acidic and basic conditions, the carbonyl carbon of the amide is attacked by water or a hydroxide ion, respectively. This leads to the cleavage of the carbon-nitrogen bond.
-
Degradation Products: The primary product of hydrolysis is Tetrahydrofuran-2-carboxylic acid and ammonia.
The diagram below illustrates this highly probable degradation pathway.
Oxidative Degradation
The tetrahydrofuran ring is susceptible to oxidation. Ethers can form hydroperoxides in the presence of oxygen, a reaction often accelerated by light.[10] Furthermore, biological or chemical oxidation can occur on the carbons alpha to the ether oxygen.
-
Mechanism: The reaction with an oxidizing agent (e.g., hydrogen peroxide) can lead to hydroxylation of the THF ring at the 2-position, forming a hemiacetal intermediate (2-hydroxy-tetrahydrofuran-2-carboxamide). This intermediate is likely unstable and could undergo ring-opening or further oxidation. Drawing from known THF biodegradation pathways, a plausible route involves subsequent oxidation to a lactone, followed by hydrolysis.[11][12]
-
Potential Degradation Products:
-
2-Hydroxy-tetrahydrofuran-2-carboxamide (unstable intermediate)
-
γ-Butyrolactone-α-carboxamide (from oxidation of the hemiacetal)
-
4-Hydroxybutanoic acid amide (GHB amide) (from ring-opening)
-
Thermal Degradation
When subjected to high temperatures, molecules can fragment through various pathways. For this compound, thermal stress could potentially lead to decarboxylation or fragmentation of the THF ring. The stability of poly(tetrahydrofuran) has been studied, indicating that the ring can decompose under thermal stress.[13]
-
Potential Degradation Products: Predicting specific thermal degradants without experimental data is challenging, but could include smaller, volatile fragments resulting from C-C, C-O, or C-N bond cleavage.
Experimental Design for a Forced Degradation Study
A well-designed forced degradation study is a self-validating system. The goal is to achieve 5-20% degradation of the drug substance to ensure that secondary degradation is minimized, allowing for the clear identification of primary pathways.[3]
The following workflow provides a systematic approach.
Protocols
Protocol 4.1: Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure the solution is fully dissolved and homogenous.
Protocol 4.2: Acidic and Basic Hydrolysis
-
For acid hydrolysis, mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Prepare a control sample by mixing the stock solution with an equal volume of water.
-
Place the vials in a temperature-controlled bath (e.g., 60 °C).
-
Withdraw aliquots at predetermined time intervals (e.g., 2, 8, 24 hours).
-
Immediately neutralize the acidic/basic samples with an equimolar amount of base/acid (e.g., 0.1 M NaOH/HCl) to quench the reaction.
-
Dilute to a final concentration suitable for analysis and analyze promptly.
Protocol 4.3: Oxidative Degradation
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of ~3%.
-
Keep the sample at room temperature, protected from light.
-
Withdraw and analyze aliquots at appropriate time intervals. The reaction is often rapid, so shorter time points may be necessary.
Protocol 4.4: Photostability Testing
-
Expose the drug substance (solid) and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the samples after the exposure period.
Analytical Methodologies for Stability Indicating Assays
The cornerstone of a stability study is a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Method Development Goal: To achieve baseline separation between the parent peak (this compound) and all process impurities and degradation products.
-
Detection: A photodiode array (PDA) detector is crucial for peak purity analysis and to determine the optimal wavelength for quantification. Mass Spectrometry (MS) is indispensable for identifying the structures of the degradation products by providing mass-to-charge (m/z) information.[14]
Table 1: Example HPLC-MS Conditions for a Stability-Indicating Method
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff.[15] |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is used initially to elute all potential degradants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| UV Detection | 210 nm or PDA Scan (200-400 nm) | The amide bond has a UV absorbance around 210 nm. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. |
Summary and Interpretation
The data from the forced degradation study must be synthesized to build a complete picture of the molecule's stability.
Table 2: Summary of Predicted Degradants and Formation Conditions
| Degradation Product Name | Structure | Formation Condition | Analytical Note |
| Tetrahydrofuran-2-carboxylic Acid | C₅H₈O₃ | Acidic/Basic Hydrolysis | Will likely be more polar and elute earlier than the parent amide in RP-HPLC. |
| γ-Butyrolactone-α-carboxamide | C₅H₇NO₃ | Oxidation | Structure to be confirmed by high-resolution MS and MS/MS fragmentation. |
| 4-Oxobutanamide | C₄H₇NO₂ | Oxidation (Ring-Opening) | A smaller, more polar fragment. Confirmation requires careful MS analysis. |
Data Interpretation:
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain close to 100%. A significant deviation may indicate the formation of non-UV active degradants, volatile compounds, or precipitation.
-
Pathway Confirmation: By tracking the appearance and disappearance of peaks over time, one can distinguish primary degradants from secondary ones, confirming the proposed pathways.
Conclusion
While this compound may appear to be a simple molecule, it possesses distinct functional groups that dictate its stability profile. The primary predicted liabilities are hydrolysis of the amide bond under both acidic and basic conditions and oxidation of the tetrahydrofuran ring . A systematic forced degradation study, executed with a well-designed, mass-spectrometry-coupled chromatographic method, is essential to confirm these predicted pathways, identify any unknown degradants, and establish the intrinsic stability of the molecule. The knowledge gained from such studies is not merely a regulatory formality but a foundational pillar of rational drug development, enabling the creation of safe, stable, and effective pharmaceutical products.
References
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"Tetrahydrofuran-2-carboxamide derivatives and analogs"
An In-depth Technical Guide to Tetrahydrofuran-2-carboxamide Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emerging Significance of the this compound Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a privileged saturated heterocyclic motif frequently found in a vast array of natural products and biologically active molecules.[1][2] Its unique stereochemical and conformational properties, coupled with the ability of its oxygen atom to act as a hydrogen bond acceptor, make it a valuable component in the design of therapeutic agents. When combined with a carboxamide linker, a critical functional group known for its ability to form key hydrogen bonds with biological targets and its favorable metabolic stability, the resulting this compound scaffold emerges as a promising platform for the development of novel drugs.
This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives and their analogs. We will delve into the synthetic methodologies for accessing these compounds, explore how structural modifications impact their biological activity across different therapeutic areas, and discuss their mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working to leverage the therapeutic potential of this versatile chemical scaffold.
I. Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be broadly approached in two main ways: by forming the amide bond from a pre-existing tetrahydrofuran-2-carboxylic acid or its derivative, or by constructing the tetrahydrofuran ring from a precursor that already contains the carboxamide functionality. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the THF ring.
A. Amide Bond Formation from Tetrahydrofuran-2-carboxylic Acid
A common and straightforward method for the synthesis of tetrahydrofuran-2-carboxamides involves the coupling of tetrahydrofuran-2-carboxylic acid with a desired amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
A widely used activating agent is 1,1'-carbonyldiimidazole (CDI).[3] The carboxylic acid is first reacted with CDI in an appropriate solvent, such as tetrahydrofuran (THF), to form a reactive acylimidazole intermediate. This intermediate is then treated with the desired amine to yield the final carboxamide product.
Experimental Protocol: General Procedure for CDI-mediated Amide Coupling [3]
-
To a solution of tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in dry THF, add 1,1'-carbonyldiimidazole (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (can be monitored by TLC or LC-MS).
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) in dry THF.
-
Add the amine solution dropwise to the activated carboxylic acid solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (typically 12-24 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Diagram of Synthetic Workflow:
Caption: CDI-mediated amide coupling workflow.
B. Stereoselective Synthesis of Substituted Tetrahydrofurans
For applications where the stereochemistry of the tetrahydrofuran ring is crucial for biological activity, stereoselective synthetic methods are employed.[4][5] These methods often involve the cyclization of chiral precursors. For example, enantiomerically enriched 2,3,5-substituted tetrahydrofurans can be synthesized via Brønsted-base catalyzed (3+2) annulation of donor-acceptor cyclopropanes with aldehydes.[1]
Another approach involves the intramolecular Williamson ether synthesis from a chiral diol precursor, where one of the hydroxyl groups is converted into a good leaving group. The stereocenters in the final product are controlled by the stereochemistry of the starting diol.
Diagram of Stereoselective Synthesis Logic:
Caption: Logic for stereoselective THF synthesis.
II. Structure-Activity Relationships (SAR) and Therapeutic Applications
The this compound scaffold has been explored for a variety of therapeutic applications, with SAR studies providing valuable insights for the design of more potent and selective agents.
A. Antiviral Activity
1. HIV-1 Protease Inhibitors
Substituted tetrahydrofuran derivatives have been designed as P2 ligands for HIV-1 protease inhibitors.[4] The tetrahydrofuran ring is designed to form hydrogen bonds and engage in van der Waals interactions within the S2 subsite of the HIV-1 protease active site.[4]
-
Role of the THF Oxygen: The oxygen atom of the tetrahydrofuran ring is critical for activity, as it can form a strong hydrogen bond with the backbone amide NH of Asp29 in the S2 subsite.[4][6] Replacement of this oxygen with a methylene group leads to a drastic loss of antiviral activity.[6]
-
Stereochemistry: The stereochemistry of the substituents on the THF ring significantly influences the inhibitory activity.[4]
-
Substituents: The nature and position of substituents on the THF ring can be optimized to enhance binding affinity and antiviral potency. For instance, inhibitors with a C-2(S) allyl and C-5(R) methyl substituent have shown potent HIV-1 protease inhibitory activity.[4]
Table 1: SAR of Tetrahydrofuran Derivatives as HIV-1 Protease Inhibitors
| Compound | P2 Ligand | HIV-1 Protease Ki (nM) | Antiviral Activity (EC50, nM) | Reference |
| Inhibitor 4a | C-2(S) allyl, C-5(R) methyl THF | 0.4 | Potent | [4] |
| Compound 10 | Fused cyclopentane-THF (Cp-THF) | 0.14 | 8 | [6] |
| Compound 11 | Cp-THF with O replaced by CH2 | 5.3 | >1000 | [6] |
| Compound 59 | bis-THF urethane | 0.0052 | 9 | [6] |
2. Influenza Virus Inhibitors
Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus.[7]
-
Heterocyclic Core: A 2,5-dimethyl-substituted furan or thiophene ring was found to be important for anti-influenza activity.[7]
-
Carboxamide Linker and Side Chain: The nature of the substituent on the carboxamide nitrogen plays a crucial role. A 2-((4-nitrobenzyl)thio)ethyl group in compound 1a resulted in the best activity against the H5N1 virus.[7]
-
Mechanism of Action: Molecular docking studies suggest that these compounds may act as M2 ion channel protein inhibitors, preventing the uncoating of the viral ribonucleoproteins.[7]
B. Anticancer Activity
The this compound scaffold and its furan-based analogs have demonstrated promising anticancer activity through various mechanisms.
1. Microtubule Stabilizing Agents
A novel furan-2-carboxamide derivative has been identified as a selective microtubule stabilizing agent, leading to mitotic arrest and apoptosis in cancer cells.[8] This mechanism is similar to that of the successful anticancer drug Paclitaxel.
2. General Antiproliferative Activity
Derivatives of 2,5-dihydrofuran have shown broad-spectrum anti-tumor effects against various human cancer cell lines.[9] Similarly, various carboxamide derivatives have been explored as promising anticancer agents due to their ability to interact with multiple oncogenic targets.[10]
Table 2: Anticancer Activity of Furan/Tetrahydrofuran Carboxamide Analogs
| Compound Class | Cancer Cell Lines | IC50 Range | Proposed Mechanism | Reference |
| Furan-2-carboxamide derivative | Various | 4 µM to 8 µM | Microtubule stabilization | [8] |
| 2,5-dihydrofuran derivatives | SW480, A-549, QGY-7701, HeLa | Not specified | Antiproliferative | [9] |
| N-substituted 1H-indole-2-carboxamides | K-562, HCT-116, MCF-7 | 0.33 µM to >10 µM | Multi-targeted | [10] |
3. PARP-1 Inhibitors
2,3-Dihydrobenzofuran-7-carboxamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy, particularly for cancers with BRCA mutations.[11]
-
Core Scaffold: The dihydrobenzofuran-7-carboxamide core provides the basic framework for interaction with the PARP-1 active site.[11]
-
Key Interactions: The aromatic ring of the dihydrobenzofuran scaffold is stabilized through π-π stacking with Tyr907 in the PARP-1 active site.[11]
-
SAR Insights:
-
Substitution at the 5-position of the dihydrobenzofuran ring with a fluorine atom led to a ~5-fold increase in potency.[11]
-
Modifications at the 2-position of a dihydrobenzofuran-3-one-7-carboxamide scaffold with substituted benzylidene groups resulted in a significant improvement in potency, with a 3',4'-dihydroxybenzylidene derivative showing a 30-fold enhancement.[11]
-
Diagram of PARP-1 Inhibition Logic:
Caption: Mechanism of PARP-1 inhibition.
C. Antibiofilm Activity
Furan-2-carboxamides have been designed as bioisosteric replacements for furanone-based antibiofilm agents to improve metabolic stability.[3] These compounds have shown significant antibiofilm activity against Pseudomonas aeruginosa.[3]
-
Mechanism of Action: The antibiofilm activity is attributed to the inhibition of quorum sensing, with LasR being a plausible target.[3]
-
SAR Insights: Carbohydrazide and triazole derivatives of furan-2-carboxamide were found to be the most active, with a carbohydrazide derivative showing 58% biofilm reduction.[3]
III. Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a versatile and promising platform in medicinal chemistry. The synthetic accessibility of these compounds, coupled with the rich SAR data available, provides a solid foundation for the design and development of novel therapeutic agents. The diverse range of biological activities, including antiviral, anticancer, and antibiofilm properties, highlights the broad therapeutic potential of this chemical class.
Future research in this area should focus on:
-
Expanding Chemical Diversity: The development of novel synthetic methodologies to access a wider range of substituted and stereochemically complex derivatives.
-
Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular mechanisms of action for the most potent compounds.
-
Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Therapeutic Areas: Screening of this compound libraries against a broader range of biological targets to identify new therapeutic opportunities.
By leveraging the insights presented in this guide, researchers can continue to unlock the full potential of this compound derivatives in the quest for new and effective medicines.
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- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [Link]
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- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Link]
- Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances. [Link]
- Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry. [Link]
- Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. Medicinal Chemistry Research. [Link]
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- Tetrahydrofuran (THF)-containing natural products and biological activities.
- Synthesis of chiral enantioenriched tetrahydrofuran deriv
- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Biological Activity of Tetrahydrofuran-2-carboxamide and Its Derivatives
This guide provides an in-depth technical exploration of the biological activities associated with Tetrahydrofuran-2-carboxamide and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes potential mechanisms of action, and details experimental methodologies to investigate this promising chemical scaffold.
Introduction: The this compound Scaffold
The tetrahydrofuran (THF) ring is a prevalent motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its unique stereochemical and electronic properties make it a valuable component in medicinal chemistry for interacting with biological targets. When functionalized with a carboxamide group at the 2-position, the resulting this compound structure presents a compelling scaffold for drug discovery. The amide functionality is a critical pharmacophore in many central nervous system (CNS) active agents, contributing to hydrogen bonding interactions with protein targets.[6] This guide will delve into the known and potential biological activities stemming from this chemical architecture, with a focus on anticonvulsant and antibiofilm applications.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Potential Biological Activities and Mechanistic Insights
While direct studies on the biological activity of the parent this compound are limited in publicly available literature, significant insights can be drawn from the activities of its close structural analogs, particularly furan-2-carboxamides and other cyclic carboxamides.
Anticonvulsant Activity
A substantial body of research points to the anticonvulsant potential of various carboxamide-containing compounds.[6][7][8][9] The amide moiety is a key feature in several established antiepileptic drugs (AEDs).[6] The proposed mechanisms often involve modulation of ion channels or neurotransmitter systems.
Hypothesized Mechanism of Action:
It is plausible that this compound derivatives could exert anticonvulsant effects through interaction with key CNS targets such as:
-
Voltage-gated sodium channels: Many AEDs stabilize the inactive state of these channels, thereby reducing neuronal hyperexcitability.
-
GABAergic systems: Enhancement of GABAergic inhibition, either by direct action on GABA receptors or by inhibiting GABA metabolism, is a common mechanism for anticonvulsants.[6]
-
Calcium channels: Modulation of specific types of voltage-gated calcium channels can also reduce seizure activity.
The following diagram illustrates a potential experimental workflow to screen for anticonvulsant activity.
Caption: Experimental workflow for anticonvulsant activity screening.
Antibiofilm Activity
Recent studies have highlighted the efficacy of furan-2-carboxamide derivatives as antibiofilm agents, particularly against Pseudomonas aeruginosa.[10] Biofilm formation is a critical virulence factor in many chronic bacterial infections, and its inhibition represents a significant therapeutic strategy. The furan-2-carboxamide scaffold has been investigated as a bioisosteric replacement for furanones, which are known to interfere with bacterial quorum sensing (QS) systems.[10]
Proposed Mechanism of Action:
The antibiofilm activity of these compounds is likely attributed to the disruption of QS, a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. The LasR protein, a key transcriptional regulator in the P. aeruginosa QS system, has been identified as a plausible target.[10] Molecular docking studies suggest that furan-2-carboxamides can bind to the active site of LasR, antagonizing its function.[10]
Caption: Proposed mechanism of quorum sensing inhibition.
Experimental Protocols
To rigorously evaluate the biological activities of novel this compound derivatives, a systematic experimental approach is essential. The following protocols provide a framework for such investigations.
Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives with diverse substitutions is the foundational step. A general synthetic route can be adapted from established methods for amide formation.
General Procedure:
-
Activation of Carboxylic Acid: Tetrahydrofuran-2-carboxylic acid is activated using a suitable coupling agent (e.g., 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide like DCC or EDC) in an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Amide Coupling: The desired amine is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is subjected to an appropriate aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound derivative.
In Vivo Anticonvulsant Screening
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are widely accepted primary screening models for identifying potential anticonvulsant agents.[7]
MES Test Protocol:
-
Animal Model: Adult male mice (e.g., Swiss albino) are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizures: At the time of predicted peak drug effect (e.g., 30 minutes or 1 hour post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.
-
Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated.
scPTZ Test Protocol:
-
Animal Model: Similar to the MES test, adult male mice are used.
-
Drug Administration: Test compounds and vehicle are administered as in the MES test.
-
Induction of Seizures: A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures lasting for at least 5 seconds within a 30-minute observation period. The absence of such seizures indicates protection.
-
Data Analysis: The ED50 is determined.
Neurotoxicity Assessment (Rotarod Test):
To assess for potential motor impairment, a common side effect of CNS-active drugs, the rotarod test is employed.
-
Training: Mice are trained to remain on a rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
Testing: After drug administration, the mice are placed on the rotating rod, and the time until they fall off is recorded.
-
Data Analysis: The dose at which 50% of the animals fail to remain on the rod for the predetermined time (TD50) is calculated.
Quantitative Data Summary:
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Reference Drug (e.g., Phenytoin) | Value | Value | Value | Value |
| Test Compound 1 | Value | Value | Value | Value |
| Test Compound 2 | Value | Value | Value | Value |
In Vitro Antibiofilm Assay
The crystal violet staining method is a common and reliable technique for quantifying biofilm formation.
Protocol:
-
Bacterial Culture: A culture of P. aeruginosa is grown overnight in a suitable medium (e.g., Luria-Bertani broth).
-
Biofilm Formation: The overnight culture is diluted and added to the wells of a microtiter plate. The test compounds are added at various concentrations. The plate is incubated statically for 24-48 hours to allow for biofilm formation.
-
Staining: The planktonic cells are removed, and the wells are washed with a buffer. The remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol). The absorbance is measured using a microplate reader (e.g., at 595 nm).
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to the untreated control. The concentration that inhibits 50% of biofilm formation (IC50) can be determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structural relationship to known anticonvulsant and antibiofilm compounds provides a strong rationale for the exploration of this chemical space. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies will be crucial to identify the specific molecular targets and pathways responsible for the observed biological effects. The methodologies outlined in this guide provide a robust framework for advancing our understanding of the therapeutic potential of this compound and its analogs.
References
- Diversity-Oriented Synthesis and Antibiofilm Evalu
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
- Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. pubs.acs.org.
- Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime.
- Bioactive tetrahydrofuran and tetrahydropyran derivatives.
- Tetrahydrofuran (THF)-containing natural products and biological activities.
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Tetrahydrofuran-2-carboxamide: A Foundational Scaffold for Novel Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The tetrahydrofuran (THF) moiety is a privileged structural motif in modern medicinal chemistry, integral to the efficacy of numerous FDA-approved drugs.[1][2] This prevalence underscores the importance of its derivatives as versatile building blocks in drug discovery. This technical guide provides a comprehensive analysis of Tetrahydrofuran-2-carboxamide, a key synthetic intermediate. While direct pharmacological data on this specific compound is limited in public literature, this document will elucidate its pharmacological potential by examining its chemical properties, its role in the synthesis of bioactive molecules, and the established pharmacology of the broader class of THF-containing compounds. We will provide a forward-looking framework for its investigation, including detailed experimental protocols and workflows, to guide researchers in unlocking the therapeutic promise of its derivatives.
The Tetrahydrofuran Ring: A Privileged Scaffold in Pharmacology
The five-membered cyclic ether structure of tetrahydrofuran is a cornerstone in the design of high-affinity ligands and effective therapeutics.[1][2] Its non-planar, flexible conformation allows it to present substituents in a defined three-dimensional arrangement, facilitating precise interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, enhancing binding affinity and improving pharmacokinetic properties such as aqueous solubility.
The value of the THF scaffold is evidenced by its incorporation into a diverse range of clinically successful drugs, targeting diseases from viral infections to hypertension.[2][3]
Table 1: Examples of FDA-Approved Drugs Containing a Tetrahydrofuran Moiety
| Drug Name | Therapeutic Class | Mechanism of Action |
| Darunavir | Antiretroviral | HIV-1 protease inhibitor |
| Terazosin | Antihypertensive | Alpha-1 adrenergic blocker |
| Posaconazole | Antifungal | Lanosterol 14α-demethylase inhibitor |
| Ambrisentan | Antihypertensive | Endothelin receptor antagonist[4] |
| Eribulin | Antineoplastic | Microtubule dynamics inhibitor[5] |
The consistent success of these molecules validates the strategic use of THF-based building blocks like this compound in the early stages of drug development.
Caption: Logical relationship of the THF scaffold to drug properties.
Synthesis and Chemical Utility of this compound
This compound serves as an exemplary starting material for generating libraries of novel chemical entities. Its synthesis is straightforward, and the terminal carboxamide group is ripe for chemical modification.
Representative Synthesis Protocol
The synthesis of N-substituted furan-2-carboxamides can be adapted for tetrahydrofuran analogs. The following protocol outlines a standard and reliable method for producing carboxamides from their corresponding carboxylic acids, a foundational reaction for creating derivatives of this compound.
Objective: To synthesize an N-aryl this compound from Tetrahydrofuran-2-carboxylic acid and a primary aniline.
Materials:
-
Tetrahydrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Aniline (or substituted aniline)
-
Anhydrous Tetrahydrofuran (THF), solvent grade
-
Ethyl acetate (AcOEt)
-
10% aq. Sodium Bicarbonate (NaHCO₃)
-
10% aq. Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel.
Step-by-Step Methodology: [6]
-
Activation of Carboxylic Acid:
-
In a dry round-bottom flask, dissolve Tetrahydrofuran-2-carboxylic acid (1.0 eq) and CDI (1.2 eq) in anhydrous THF.
-
Heat the mixture to 45°C and stir for 2 hours. This step forms a highly reactive acylimidazole intermediate. The choice of CDI as a coupling agent is strategic; it avoids the formation of difficult-to-remove byproducts often seen with carbodiimides.
-
-
Amide Bond Formation:
-
To the activated acid solution, add the desired aniline (1.1 eq).
-
Continue stirring the reaction at 45°C for 18-20 hours to ensure complete conversion.
-
-
Work-up and Extraction:
-
Remove the THF solvent under reduced pressure (rotary evaporation).
-
Redissolve the resulting crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 10% aq. NaHCO₃ (to remove unreacted acid) and 10% aq. HCl (to remove unreacted aniline).
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure this compound derivative.
-
Caption: General workflow for the synthesis of N-substituted THF-2-carboxamides.
Prospective Pharmacological Profile and Investigational Roadmap
While this compound itself is not extensively profiled, its structure allows for informed hypotheses about its potential bioactivity and provides a clear path for experimental validation.
Hypothesized Bioactivity and Mechanism of Action
Given that furan-2-carboxamide derivatives have shown promise as antibiofilm agents against pathogens like P. aeruginosa by potentially interfering with quorum sensing pathways, it is a scientifically sound hypothesis that this compound derivatives could serve as scaffolds for novel anti-infective agents.[6] The saturated THF ring may offer improved metabolic stability compared to the furan ring, a desirable trait for drug candidates.
Additionally, the core structure is a known building block for compounds targeting the central nervous system.[7] The neuropharmacological effects of THF itself, which appear to involve interactions with the GABA(B) receptor system, suggest that derivatives could be engineered to modulate GABAergic neurotransmission.[8]
Predicted Pharmacokinetics (ADME)
A preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profile can be predicted based on the molecule's physicochemical properties.
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Characteristic | Rationale |
| Absorption | Likely moderate oral bioavailability | Small, relatively polar molecule. Subject to first-pass metabolism. |
| Distribution | High, may cross the blood-brain barrier | Low molecular weight. Lipophilicity can be tuned by N-substitution. |
| Metabolism | Hepatic; potential P450 inhibition | THF can inhibit cytochrome P450 isozymes like P450IIE1.[9] Amide group susceptible to hydrolysis. |
| Excretion | Primarily renal | Metabolites are likely to be polar and water-soluble. |
Proposed Workflow for Pharmacological Characterization
To rigorously define the pharmacological profile of a novel this compound derivative, a tiered, systematic approach is required. This workflow ensures that resources are directed efficiently toward the most promising candidates.
Caption: Tiered experimental workflow for characterizing novel THF-2-carboxamide derivatives.
Example Protocol: In Vitro GABA(B) Receptor Binding Assay
This protocol provides a self-validating system to determine if a test compound interacts with the GABA(B) receptor, a plausible target based on the neuropharmacology of THF.[8]
Objective: To measure the binding affinity (Ki) of a this compound derivative for the GABA(B) receptor using a competitive radioligand binding assay.
Materials:
-
Rat cortical membranes (source of GABA(B) receptors).
-
[³H]-CGP 54626 (high-affinity GABA(B) antagonist radioligand).
-
GABA (positive control agonist).
-
CGP-35348 (positive control antagonist).[8]
-
Test compound (this compound derivative).
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters and cell harvester.
-
Liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound, GABA, and CGP-35348 in the binding buffer.
-
Assay Setup: In triplicate, combine the following in microcentrifuge tubes:
-
50 µL of binding buffer (for total binding) OR 50 µL of non-labeled GABA (1 mM, for non-specific binding) OR 50 µL of test compound/control at various concentrations.
-
100 µL of rat cortical membrane preparation (protein concentration optimized).
-
50 µL of [³H]-CGP 54626 (at a final concentration near its Kd).
-
-
Incubation: Incubate the tubes at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand. This rapid step is critical to prevent dissociation of the ligand-receptor complex.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
This compound represents a valuable and perhaps underutilized platform in drug discovery. While not a therapeutic agent in its own right, its chemical tractability and the proven success of the THF scaffold position it as a high-potential starting point for generating next-generation therapeutics. The true pharmacological profile of this class of molecules remains to be written. The experimental frameworks and protocols detailed in this guide offer a clear and robust roadmap for researchers to systematically explore its derivatives, characterize their mechanisms of action, and ultimately translate this foundational chemical structure into novel clinical candidates.
References
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- Phunchago, N., et al. (2007). Neuropharmacological profile of tetrahydrofuran in mice. Life Sciences, 80(16), 1526-1531. [Link]
- Kominsky, J. R., & Franklin, M. R. (1991). The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist?. Journal of Applied Toxicology, 11(1), 57-61. [Link]
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"Tetrahydrofuran-2-carboxamide in medicinal chemistry"
An In-depth Technical Guide to Tetrahydrofuran-2-carboxamide in Medicinal Chemistry
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its saturated, five-membered cyclic ether structure provides a unique combination of conformational rigidity, hydrophilicity, and synthetic tractability. When functionalized as a 2-carboxamide, this scaffold becomes a versatile building block for constructing molecules with significant therapeutic potential. This guide offers a comprehensive analysis of this compound, detailing its synthesis, physicochemical properties, and critical applications in drug discovery. We will explore its role as a constrained proline surrogate in peptidomimetics, its foundational contribution to potent HIV protease inhibitors, and emerging applications in areas such as antibiofilm agents. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Tetrahydrofuran Scaffold in Modern Drug Discovery
The strategic incorporation of cyclic systems is a cornerstone of modern medicinal chemistry, employed to optimize potency, selectivity, and pharmacokinetic profiles. Among these, the tetrahydrofuran (THF) ring is particularly noteworthy. It is a key structural feature in a diverse array of therapeutic agents, from the antiviral drug Darunavir to complex natural products with cytotoxic activity.[2][5][6] The oxygen atom in the ring can act as a hydrogen bond acceptor, improving solubility and target engagement, while the ring's puckered conformation can enforce specific spatial arrangements of appended functional groups.
This guide focuses specifically on the This compound moiety. The placement of the carboxamide group at the C2 position creates a chiral center and provides a synthetically versatile handle for introducing a wide range of substituents (R-groups). This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune a molecule's biological activity. The primary objective of this whitepaper is to provide a deep dive into the utility of this scaffold, grounded in established literature and practical application.
Physicochemical Properties and Stereochemical Considerations
The core structure of this compound presents several key features that are critical to its function in a biological context.
-
Conformational Rigidity : Unlike a flexible aliphatic chain, the five-membered THF ring restricts the available conformations of the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.
-
Chirality : The C2 carbon is a stereocenter, meaning the scaffold exists as (R)- and (S)-enantiomers. The specific stereochemistry is often crucial for biological activity, as the spatial orientation of the carboxamide and any N-substituents dictates the ability to form productive interactions with a target protein.
-
Hydrogen Bonding Capability : The ether oxygen and the amide group (both the carbonyl oxygen and the N-H proton) are capable of participating in hydrogen bonds, which are fundamental for molecular recognition and binding affinity.
Caption: Core structure of this compound highlighting key features.
Synthetic Strategies and Methodologies
The synthesis of diverse this compound derivatives is typically achieved through a convergent approach, beginning with the preparation of the chiral carboxylic acid precursor followed by amide coupling.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol 1: Synthesis of Optically Active Tetrahydrofuran-2-carboxylic Acid
The enantiomerically pure acid is the cornerstone of the synthesis. While multiple routes exist, a common industrial method involves the resolution of a racemic mixture or asymmetric synthesis. The following protocol is conceptualized based on methods for resolving chiral acids.[7]
-
Objective: To isolate a single enantiomer of tetrahydrofuran-2-carboxylic acid from a racemic mixture.
-
Principle: This protocol utilizes a chiral resolving agent, an aromatic amine, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired salt is then treated with acid to liberate the enantiomerically pure carboxylic acid.
-
Reagents & Materials:
-
(R,S)-Tetrahydrofuran-2-carboxylic acid (racemic mixture)
-
(R)- or (S)-α-methylbenzylamine (chiral resolving agent)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol or Ethanol (crystallization solvent)
-
Diethyl ether or Ethyl acetate (extraction solvent)
-
Deionized water
-
-
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic tetrahydrofuran-2-carboxylic acid in methanol. In a separate flask, dissolve 0.5 equivalents of the chiral amine in methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring. A precipitate (the diastereomeric salt) should begin to form.
-
Fractional Crystallization: Heat the mixture gently to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration. The enantiomeric excess (e.e.) of the crystalline salt should be checked at this stage (e.g., by chiral HPLC of the corresponding methyl ester). The rationale here is that one diastereomeric salt will be less soluble and will preferentially crystallize.
-
Repeat the recrystallization process with the collected solid until a constant high e.e. is achieved.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and add an extraction solvent (e.g., ethyl acetate).
-
Cool the mixture in an ice bath and acidify with 2M HCl until the pH is ~1-2.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure tetrahydrofuran-2-carboxylic acid.
-
Experimental Protocol 2: General Amide Coupling
This protocol describes a robust method for forming the amide bond using 1,1'-Carbonyldiimidazole (CDI), a reliable and convenient coupling agent.[8]
-
Objective: To couple tetrahydrofuran-2-carboxylic acid with a desired amine.
-
Principle: CDI activates the carboxylic acid by forming a reactive acylimidazolide intermediate. This intermediate then readily reacts with a primary or secondary amine to form the stable amide bond, releasing imidazole as a byproduct.
-
Reagents & Materials:
-
(R)- or (S)-Tetrahydrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired amine (primary or secondary)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of tetrahydrofuran-2-carboxylic acid in anhydrous THF.
-
Add 1.1 equivalents of CDI in one portion. Stir the mixture at room temperature for 1-2 hours. Evolution of CO₂ gas should be observed. The completion of the activation can be monitored by TLC.
-
Amine Addition: Add 1.0-1.2 equivalents of the desired amine to the reaction mixture. If the amine is supplied as a hydrochloride salt, 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) must be added first.
-
Stir the reaction at room temperature overnight or until completion as indicated by TLC analysis.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes any unreacted amine, unreacted acid, and imidazole byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Key Applications in Medicinal Chemistry
As a Constrained Proline Surrogate
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the Φ (phi) torsion angle of the peptide backbone. This property makes it a powerful "turn inducer" in peptides and proteins.[9] this compound can be viewed as a bioisostere or surrogate for proline, where the ring nitrogen is replaced by oxygen.
This substitution can impart several advantageous properties:
-
Conformational Control : Like proline, it locks the backbone into a specific conformation, which can be crucial for mimicking the structure of a β-turn in a native peptide ligand.[9]
-
Increased Metabolic Stability : The ether linkage is generally more resistant to enzymatic degradation than a peptide bond involving proline's nitrogen.
-
Modulation of Physicochemical Properties : The replacement of N-H with oxygen alters the local polarity and hydrogen bonding capacity, which can be used to fine-tune solubility and cell permeability.
Caption: Logic diagram showing THF-2-carboxamide as a proline surrogate.
Foundational Scaffold in HIV Protease Inhibitors
Perhaps the most prominent application of the THF scaffold is in the design of HIV protease inhibitors (PIs). The FDA-approved drug Darunavir contains a central bis-tetrahydrofuran (bis-THF) ligand.[6] A closely related analog, Amprenavir , utilizes a single (3S)-tetrahydrofuranyl urethane moiety.[6]
In these inhibitors, the THF ring serves as a potent P2 ligand , meaning it is designed to fit into the S2 sub-pocket of the HIV protease enzyme. The oxygen atom of the THF ring forms a critical hydrogen bond with the backbone N-H of the Asp29/Asp30 residues in the enzyme's active site flap. This interaction is essential for the high binding affinity and potent antiviral activity of these drugs.[6] The development of these molecules represents a triumph of structure-based drug design, where the THF moiety was specifically chosen to maximize favorable interactions within the target's binding pocket.
Caption: Simplified binding of a THF-based inhibitor in the HIV protease active site.
Emerging Application: Antibiofilm Agents
Bacterial biofilms represent a major challenge in medicine due to their high tolerance to conventional antibiotics. A promising strategy to combat biofilms is to disrupt the underlying cell-to-cell communication system known as quorum sensing (QS). Research on furan-2-carboxamides (the unsaturated analog of our topic) has shown significant activity in reducing biofilm formation in Pseudomonas aeruginosa.[8] These compounds are believed to act as antagonists of the LasR receptor, a key transcriptional regulator in the QS pathway.
The furan ring, however, can be metabolically labile. Replacing it with the more stable, saturated tetrahydrofuran ring is a classic medicinal chemistry strategy known as bioisosteric replacement. Therefore, this compound derivatives represent a highly promising class of next-generation QS inhibitors with potentially improved pharmacokinetic properties and stability, making them attractive candidates for development as novel antibiofilm agents.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be profoundly influenced by subtle structural modifications. The following table summarizes key SAR trends observed across various applications.
| Modification | Effect on Activity | Rationale & Causality | Example Context |
| Stereochemistry at C2 | Often critical for activity. One enantiomer is typically much more potent. | The 3D arrangement of the carboxamide must be precise to fit into a chiral binding pocket and form specific interactions (e.g., H-bonds). | HIV Protease Inhibitors[6] |
| N-Substituent (Amine) | Major determinant of target selectivity and potency. | This substituent often projects into a different sub-pocket of the target protein, and its size, shape, and chemical properties must be optimized. | General Drug Design |
| Substitution on THF Ring | Can enhance potency and fine-tune properties. | Additional substituents can make new contacts with the target, displace water molecules, or alter the ring's conformation and polarity. | HIV Protease Inhibitors (bis-THF)[6] |
| Amide N-H vs. N-Me | Replacing N-H with N-CH₃ removes an H-bond donor. | Can be used to probe the importance of H-bonding at that position. May increase cell permeability by reducing polarity. | Peptidomimetics |
Conclusion and Future Perspectives
This compound is a validated and highly valuable scaffold in medicinal chemistry. Its utility stems from a powerful combination of conformational constraint, synthetic accessibility, and favorable physicochemical properties. It has proven its worth in the clinic as a core component of life-saving HIV protease inhibitors and continues to show promise as a proline mimic and as a template for developing novel agents against bacterial biofilms.
Future research in this area will likely focus on:
-
New Therapeutic Targets: Applying the scaffold to new protein-protein interactions or enzyme targets where a constrained, polar moiety is desired.
-
Novel Synthetic Methods: Developing more efficient and stereoselective routes to substituted THF-2-carboxamide derivatives to expand chemical diversity.
-
Fragment-Based Drug Design: Using the core scaffold as a starting point for building more complex and potent inhibitors.
As our understanding of disease biology deepens, the demand for sophisticated, well-designed molecular scaffolds will only increase. The this compound core is well-positioned to remain a staple in the medicinal chemist's toolbox for years to come.
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- Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120.
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"discovery and history of Tetrahydrofuran-2-carboxamide"
An In-depth Technical Guide to Tetrahydrofuran-2-carboxamide: From Discovery to a Cornerstone of Modern Pharmaceuticals
Abstract
This compound and its chiral derivatives represent a class of heterocyclic compounds that have transitioned from academic curiosities to indispensable building blocks in the pharmaceutical industry. The saturated furan ring system, combined with a reactive carboxamide group, provides a unique structural scaffold that is now integral to several marketed drugs. This guide provides a comprehensive overview of the historical development, synthetic evolution, and critical applications of this compound, with a particular focus on the stereochemically pure enantiomers that are vital for therapeutic efficacy. We will explore the progression from early synthetic efforts to modern, highly efficient stereoselective methodologies and detail its role as a key intermediate in the synthesis of significant antiviral and antibiotic agents.
The Genesis: Discovery and Early Synthetic Approaches
The history of this compound is intrinsically linked to its precursor, Tetrahydrofuran-2-carboxylic acid. While a singular "discovery" of the amide is not prominently documented, its existence is a logical extension of the chemistry of its parent acid. Early synthetic work focused on the creation and manipulation of the tetrahydrofuran ring, a common motif in natural products.[1] The preparation of the core tetrahydrofuran structure was explored through various means, including the catalytic reduction of furan.[2]
Initial syntheses of the amide would have followed classical organic chemistry principles: the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride or an ester, followed by amidation with ammonia. These early methods, while foundational, often suffered from moderate yields, harsh reaction conditions, and, most critically, a complete lack of stereocontrol, producing a racemic mixture of (R) and (S) enantiomers. The profound impact of chirality on pharmacological activity was not fully appreciated at the time, but the subsequent drive for enantiomerically pure compounds would come to define the history of this molecule.
The Stereochemical Imperative: Evolution of Asymmetric Synthesis
As the field of medicinal chemistry matured, the demand for single-enantiomer drugs grew exponentially to maximize efficacy and minimize potential side effects.[3] This shifted the focus to the efficient production of optically active (R)- and (S)-Tetrahydrofuran-2-carboxylic acid, the direct precursors to the chiral amides.
Chiral Resolution: The Classical Approach
The first major advancement was the development of chiral resolution techniques to separate the racemic acid. This involves reacting the racemic mixture with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Key resolving agents used historically and in some industrial processes include:
-
Chiral Amines: Optically active aromatic amines like benzylamine are used to form salts, enabling the separation of the desired enantiomer.[4]
-
Natural Alkaloids: Compounds like (+)-ephedrine have also been employed to resolve the enantiomeric acids.[5]
While effective, resolution is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%, unless the unwanted enantiomer can be racemized and recycled.
Modern Stereoselective Synthesis
Contemporary research has focused on developing asymmetric syntheses that directly produce the desired enantiomer in high purity, bypassing the need for resolution. These methods often involve asymmetric hydrogenation or other stereocontrolled cyclization reactions.[6][7] The development of chiral catalysts, such as those based on rhodium and ruthenium, has been pivotal in this endeavor.[6] These advanced methods provide high yields and excellent enantiomeric excess, making them suitable for large-scale industrial production.
Key Synthetic Protocols
The synthesis of this compound from its corresponding carboxylic acid is a standard amidation reaction. Modern coupling agents provide a mild and efficient route.
General Protocol: Amidation via CDI Activation
This protocol describes a common laboratory-scale synthesis of a carboxamide from a carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent, a method noted for its operational simplicity and high yields in related furan-2-carboxamide syntheses.[8]
Step-by-Step Methodology:
-
Activation: Dissolve Tetrahydrofuran-2-carboxylic acid (1.0 eq) and CDI (1.1-1.5 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).
-
Intermediate Formation: Heat the mixture gently (e.g., 45 °C) for 1-2 hours. During this time, the carboxylic acid is converted to a highly reactive acylimidazolide intermediate, with the evolution of carbon dioxide gas.
-
Amidation: Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide) to the activated intermediate.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. The crude product is then typically redissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous solutions (e.g., NaHCO₃ and brine) to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The final product, this compound, can be further purified by flash column chromatography or recrystallization.
Diagram 1: General Synthetic Workflow for Amidation
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Development: A Critical Chiral Building Block
The true significance of this compound and its precursor acid lies in their application as key intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] The specific stereochemistry of the tetrahydrofuran ring is often crucial for the final drug's ability to bind to its biological target.[3]
Major Pharmaceutical Applications
The (R)-enantiomer of Tetrahydrofuran-2-carboxylic acid is a particularly valuable building block.[3] It is a cornerstone for the synthesis of several important medications:
-
Baloxavir Marboxil: An antiviral medication used for the treatment of influenza A and B.[3] The (R)-tetrahydrofuran moiety is a critical component of the molecule's structure, essential for its potent endonuclease inhibitory activity.
-
Faropenem: A β-lactam antibiotic used to combat a range of bacterial infections. The stereocenter provided by the (R)-tetrahydrofuran precursor is vital for the antibiotic's ability to inhibit bacterial cell wall synthesis.[3]
Beyond these prominent examples, derivatives are also explored in the development of novel treatments for hypertension and certain cancers.[3] The broader class of furan-2-carboxamides has also been investigated for antibiofilm properties against pathogens like Pseudomonas aeruginosa.[8]
Diagram 2: Role as a Key Pharmaceutical Intermediate
Caption: The central role of the chiral precursor in synthesizing major pharmaceuticals.
Summary of Applications
| Chiral Precursor | Derived API | Therapeutic Class | Significance of THF Moiety |
| (R)-Tetrahydrofuran-2-carboxylic Acid | Baloxavir Marboxil | Antiviral (Influenza) | Essential for binding to the viral endonuclease enzyme.[3] |
| (R)-Tetrahydrofuran-2-carboxylic Acid | Faropenem | Antibiotic | Provides the correct stereochemistry for inhibiting bacterial cell wall synthesis.[3] |
Physicochemical Data
Accurate characterization is essential for use in research and manufacturing. The following data pertains to the (S)-enantiomer, (S)-(-)-Tetrahydrofuran-2-carboxamide.
| Property | Value |
| CAS Number | 498573-81-2[9] |
| Molecular Formula | C₅H₉NO₂[9] |
| Molecular Weight | 115.13 g/mol [9] |
| Appearance | White to off-white solid |
| Melting Point | 82-86 °C[9] |
| Optical Activity | [α]20/D −75° (c = 1 in H₂O)[9] |
| SMILES | NC(=O)[C@@H]1CCCO1[9] |
Conclusion
The journey of this compound from a simple heterocyclic derivative to a high-value pharmaceutical intermediate illustrates a key paradigm in modern drug development: the critical importance of stereochemistry. The historical evolution of its synthesis, driven by the need for enantiomerically pure compounds, showcases the ingenuity of organic chemists in developing sophisticated methods for chiral resolution and asymmetric synthesis. Today, this compound and its parent acid are not merely reagents but enabling technologies that allow for the precise construction of complex molecules that combat infectious diseases. As drug discovery continues to advance, the demand for such versatile and reliable chiral building blocks is set to grow, ensuring the continued importance of this fundamental scaffold in the landscape of medicinal chemistry.
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An In-Depth Technical Guide to the Computational Modeling of Tetrahydrofuran-2-carboxamide
Introduction
Tetrahydrofuran-2-carboxamide (THFC) is a heterocyclic compound featuring a saturated five-membered ether ring (tetrahydrofuran) and a primary carboxamide group. Its chiral center at the C2 position makes it a valuable building block in medicinal chemistry and diversity-oriented synthesis for exploring novel chemical space.[1][2][3] The molecule's structural rigidity, conferred by the THF ring, combined with the hydrogen bonding capabilities of the amide group, allows it to serve as a versatile scaffold in the design of pharmacologically active agents, including inhibitors and modulators of various biological targets.[4][5][6][7]
Understanding the conformational preferences, electronic properties, and interaction dynamics of THFC at an atomic level is paramount for its effective utilization in drug development. Computational modeling provides a powerful lens to investigate these characteristics, offering insights that can guide rational drug design, predict molecular behavior, and interpret experimental findings.[8][9][10] Modern computational approaches, ranging from high-accuracy quantum mechanics to large-scale classical molecular dynamics, allow researchers to build predictive models that accelerate the discovery pipeline.[11][12]
This technical guide provides a comprehensive overview of the core computational methodologies for modeling this compound. We will delve into the causality behind methodological choices, present validated protocols, and demonstrate how these techniques can be integrated to form a robust, self-validating predictive framework.
Molecular Fundamentals of this compound
Before embarking on computational analysis, it is essential to establish the fundamental properties of the molecule. These parameters serve as the baseline for model parameterization and subsequent validation.
| Property | Value | Source |
| CAS Number | 91470-28-9 (racemic), 498573-81-2 (S-enantiomer) | [13][14] |
| Molecular Formula | C₅H₉NO₂ | [13] |
| Molecular Weight | 115.13 g/mol | [13] |
| Structure (SMILES) | NC(=O)C1CCCO1 | |
| Key Functional Groups | Tetrahydrofuran (cyclic ether), Primary Carboxamide | - |
| Chirality | Chiral at the C2 position, exists as (S) and (R) enantiomers. | [15] |
Part 1: Quantum Mechanics (QM) for Electronic Structure and Reactivity
Quantum mechanics calculations are indispensable for understanding the intrinsic electronic properties of a molecule in the absence of environmental effects. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy, making it the workhorse for studying small molecules like THFC.
Rationale for DFT in THFC Analysis
DFT is particularly well-suited for:
-
Accurate Geometry Optimization: Determining the lowest energy conformation (bond lengths, angles, dihedrals) of the molecule. This is the foundational step for all subsequent modeling.
-
Vibrational Analysis: Predicting infrared (IR) spectra, which can be directly compared with experimental data for model validation.
-
Electronic Property Calculation: Mapping the electron density to understand reactivity. Key properties include the Molecular Electrostatic Potential (MEP) surface, which identifies sites for electrophilic and nucleophilic attack, and the HOMO-LUMO energy gap, which indicates electronic stability.
-
Reaction Pathway Analysis: Modeling chemical transformations, such as amide hydrolysis, by calculating the energy barriers and identifying transition states.[16][17]
Protocol 1: DFT Geometry Optimization and Electronic Property Analysis
This protocol outlines a standard procedure for a DFT calculation on (S)-Tetrahydrofuran-2-carboxamide using a popular software package like Gaussian.
-
Input Structure Generation: Build the initial 3D structure of (S)-THFC using a molecular editor like Avogadro or GaussView.
-
Method Selection:
-
Functional: Choose the B3LYP hybrid functional. It is widely used and has been shown to yield accurate geometries and vibrational frequencies for THF and its derivatives.[18]
-
Basis Set: Select the 6-311++G(2d,2p) basis set. This provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (2d,2p) for accurately describing bonding in a molecule with heteroatoms.
-
-
Calculation Setup:
-
Define the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation.
-
Specify the charge (0) and multiplicity (1, singlet).
-
If studying the molecule in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.
-
-
Execution and Validation:
-
Run the calculation.
-
Validation: Confirm the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. The predicted vibrational frequencies can be compared against experimental IR data.
-
-
Analysis:
-
Extract the optimized coordinates.
-
Visualize the MEP surface to identify electron-rich (negative potential, around the carbonyl oxygen and ether oxygen) and electron-poor (positive potential, around the amide hydrogens) regions.
-
Analyze the HOMO and LUMO orbitals to understand electron donor/acceptor capabilities.
-
Part 2: Molecular Mechanics (MM) for Conformational Dynamics and Interactions
While QM provides high accuracy for a single molecule, it is computationally prohibitive for simulating a molecule's behavior over time or in a complex environment like a solvent box or a protein binding pocket. Molecular Mechanics (MM), through Molecular Dynamics (MD) simulations, addresses this by using a classical mechanics approximation.[12]
The Crucial Role of the Force Field
The accuracy of an MD simulation is entirely dependent on the quality of the force field —the set of equations and parameters used to describe the potential energy of the system. For THFC, a suitable force field must accurately represent both the cyclic ether and the amide functionalities.
-
Recommended Force Fields:
-
CHARMM General Force Field (CGenFF): The CHARMM force fields are rigorously parameterized for biomolecules. CGenFF is specifically designed to generate parameters for drug-like small molecules, and there are existing, well-validated parameter sets for ethers that can serve as a strong foundation.[19][20]
-
General Amber Force Field (GAFF): Paired with the AMBER protein force field, GAFF is designed for organic molecules and is a common choice in drug discovery projects.[21]
-
MMFF94 (Merck Molecular Force Field): This force field was specifically parameterized for a wide range of organic compounds and functional groups, including ethers and amides, making it another strong candidate.[21]
-
Workflow: Choosing a Modeling Approach
The selection of a computational method is dictated by the scientific question at hand. This decision tree illustrates a logical approach for modeling THFC.
Caption: Decision tree for selecting a computational modeling method for THFC.
Protocol 2: MD Simulation of THFC in Aqueous Solution
This protocol describes the setup of a classical MD simulation to study the solvation and conformational landscape of THFC using GROMACS.
-
System Preparation:
-
Ligand Topology: Obtain the optimized geometry of THFC from the DFT calculation (Protocol 1). Generate force field parameters (topology) using a server like CGenFF or the antechamber module for GAFF.
-
Solvation: Place the parameterized THFC molecule in the center of a cubic box.
-
Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P). The choice of water model should be consistent with the force field used.[22]
-
Add Ions: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during setup.
-
System Equilibration:
-
NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the THFC molecule to allow the solvent to equilibrate around it.
-
NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble to allow the system density to relax to the correct value. Gradually release the position restraints on the THFC molecule.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without any restraints to collect trajectory data for analysis.
-
Analysis:
-
Conformational Analysis: Cluster the trajectory to identify the most populated conformations of THFC.
-
Solvation Structure: Calculate the Radial Distribution Function (RDF) for water molecules around the amide and ether groups to understand hydration patterns.
-
Hydrogen Bonding: Analyze the lifetime and geometry of hydrogen bonds between THFC and surrounding water molecules.
-
Part 3: Hybrid QM/MM for Simulating Reactions in Biological Systems
To model a chemical reaction involving THFC within a large biological system, such as its hydrolysis by an amidase enzyme, neither QM nor MM alone is sufficient. QM/MM methods provide an elegant solution by partitioning the system.[23]
The QM/MM Partitioning Strategy
The system is divided into two regions:
-
QM Region: The chemically active part where bonds are breaking and forming (e.g., the THFC molecule and key catalytic residues of the enzyme). This region is treated with a high-accuracy QM method.[24][25]
-
MM Region: The rest of the system (the bulk of the protein, solvent). This region is treated with a computationally inexpensive MM force field.
This approach allows for the accurate description of the reaction chemistry while still accounting for the structural and electrostatic influence of the surrounding protein environment.[23]
Workflow: A General QM/MM Simulation
Caption: Conceptual workflow for a QM/MM study of an enzyme-catalyzed reaction.
Protocol 3: QM/MM Modeling of Amide Hydrolysis
This protocol provides a conceptual framework for studying the hydrolysis of THFC in an enzyme active site.
-
System Setup: Obtain or model the 3D structure of the enzyme-THFC complex. This can be achieved through molecular docking followed by classical MD simulations to relax the complex.
-
Region Definition:
-
QM Region: Define the THFC substrate, the side chains of the catalytic residues (e.g., Ser, Asp, His), and the attacking water molecule.
-
MM Region: All other atoms in the system. Covalent bonds that cross the QM/MM boundary are capped with link atoms (typically hydrogen).
-
-
Method Selection:
-
QM Method: Choose a DFT functional suitable for reaction barrier calculations.
-
MM Method: Use a well-established protein force field (e.g., AMBER, CHARMM).
-
-
Reaction Coordinate Definition: Define the reaction coordinate that describes the progression from reactants to products. For hydrolysis, this would involve the distance between the nucleophilic oxygen (from a residue or water) and the amide carbonyl carbon, and the distance of the breaking C-N bond.
-
Potential Energy Surface Scan: Perform a series of constrained geometry optimizations at points along the defined reaction coordinate to map out the energy profile of the reaction.
-
Transition State (TS) Optimization: Use the highest energy structure from the scan as an initial guess to perform a full transition state search.
-
Validation and Analysis:
-
Validation: Confirm the identity of the TS by performing a frequency calculation; a true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Analysis: The energy difference between the reactant state and the transition state gives the activation energy, a key determinant of the reaction rate.
-
Conclusion: An Integrated Approach to Predictive Modeling
The computational modeling of this compound is not a monolithic task but rather a multi-scale challenge that requires the judicious application of different theoretical models. By beginning with high-accuracy QM calculations to parameterize and validate the fundamental properties of the molecule, researchers can build a foundation of trust. This foundation allows for the confident application of classical MD simulations to explore dynamic behavior and interactions on a larger scale. For questions of chemical reactivity within complex biological milieus, hybrid QM/MM methods provide the necessary bridge between quantum accuracy and system complexity.
Ultimately, the power of this computational toolkit lies not in any single method, but in their integration. Results from one level of theory inform and validate the next, creating a comprehensive and robust in silico model. This integrated approach is critical for accelerating the design of novel therapeutics and providing deep molecular insights that are often inaccessible through experimental means alone.[26][27]
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The Strategic Importance of the Tetrahydrofuran Scaffold
An In-depth Technical Guide: Tetrahydrofuran-2-carboxamide
A Senior Application Scientist's Review on a Versatile Chiral Building Block
This guide provides an in-depth analysis of this compound, a key heterocyclic compound. We will explore its fundamental properties, detail robust synthetic protocols, and contextualize its significance as a versatile intermediate within the landscape of modern drug discovery and organic synthesis. This document is intended for researchers, medicinal chemists, and process development scientists who require a technical understanding of this valuable chiral building block.
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions.[1][2] This five-membered cyclic ether is a core structural motif in numerous natural products and FDA-approved pharmaceuticals, underscoring its importance in the design of therapeutic agents.[1][2][3] Molecules incorporating the THF moiety are employed across a wide spectrum of diseases, from infectious diseases to cancer.[1][2][4]
Within this context, this compound emerges not merely as another derivative but as a strategic chiral precursor. Its defined stereochemistry and reactive carboxamide handle make it an invaluable starting point for the synthesis of more complex and biologically active molecules, allowing chemists to construct precise three-dimensional molecular architectures essential for targeted therapeutic intervention.
Core Physicochemical and Stereochemical Profile
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis and development.
Key Chemical Data
The essential physicochemical properties of (S)-(-)-Tetrahydrofuran-2-carboxamide are summarized below. These data are critical for reaction planning, purification, and safety considerations.
| Property | Value | Reference |
| CAS Number | 498573-81-2 | [5] |
| Molecular Formula | C₅H₉NO₂ | [5][6] |
| Molecular Weight | 115.13 g/mol | [5][6] |
| Melting Point | 82-86 °C (lit.) | [5][6] |
| Appearance | Solid | [5] |
| Optical Activity | [α]20/D −75°, c = 1 in H₂O | [5][6] |
| SMILES | NC(=O)[C@@H]1CCCO1 | [5] |
The Critical Role of Stereochemistry
In drug development, the three-dimensional arrangement of atoms (stereochemistry) can dramatically influence a compound's efficacy and safety profile.[7] this compound is a chiral molecule, and its enantiomerically pure forms are essential for stereoselective synthesis.[8] The related compound, (R)-Tetrahydrofuran-2-carboxylic acid, serves as a powerful example; its specific stereochemistry is indispensable for the synthesis of critical drugs like the β-lactam antibiotic Faropenem and the antiviral Baloxavir Marboxil.[7] This precedent highlights the necessity of using enantiopure this compound to ensure the correct stereochemical outcome in the final active pharmaceutical ingredient (API), thereby guaranteeing its intended biological activity and avoiding potential off-target effects or toxicity associated with other stereoisomers.
Synthesis and Key Chemical Transformations
The utility of this compound is rooted in its accessible synthesis and its reactivity as a chemical intermediate. The primary and most direct route involves the amidation of its corresponding carboxylic acid.
Synthesis via Amidation of Tetrahydrofuran-2-carboxylic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The choice of coupling agent is critical for ensuring high yield and purity. Using a carbodiimide or, as is common, 1,1'-Carbonyldiimidazole (CDI), provides a reliable method.
Causality of Experimental Choice: CDI is an excellent choice for this transformation because it reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate is more susceptible to nucleophilic attack by ammonia than the parent carboxylic acid. The byproducts of the reaction, imidazole and carbon dioxide, are easily removed, simplifying the purification process.
Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-2-carboxamide
This protocol is a representative procedure based on established amide coupling methodologies.
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent such as Tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature, or until the evolution of CO₂ gas ceases, to ensure complete formation of the N-acylimidazolide intermediate. Progress can be monitored by thin-layer chromatography (TLC).
-
Amination: Cool the reaction mixture in an ice bath and add a solution of aqueous ammonium hydroxide (e.g., 28-30%, 2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the intermediate.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization or flash column chromatography to yield pure (S)-Tetrahydrofuran-2-carboxamide.
Application as a Synthetic Precursor
This compound is a valuable precursor for other functional groups, most notably for the synthesis of the corresponding nitrile.
Dehydration to Tetrahydrofuran-2-carbonitrile:
The conversion of a primary amide to a nitrile is a classic dehydration reaction. This transformation is significant as the nitrile group is a versatile functional handle for further carbon-carbon bond formation, such as in Grignard reactions.[5][6]
Causality of Experimental Choice: Thionyl chloride (SOCl₂) is a highly effective dehydrating agent for this purpose. It reacts with the amide to form a reactive intermediate that readily eliminates water. The use of a base like pyridine or a solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction and neutralize the HCl byproduct.[5][6]
Experimental Protocol: Dehydration to (S)-Tetrahydrofuran-2-carbonitrile
-
Setup: In a fume hood, add (S)-Tetrahydrofuran-2-carboxamide (1.0 eq) and a catalytic amount of DMF to an oven-dried, round-bottom flask equipped with a stir bar and reflux condenser, under an inert atmosphere.
-
Reagent Addition: Add an appropriate solvent (e.g., dichloromethane). Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to obtain (S)-Tetrahydrofuran-2-carbonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its potential application as a building block for developing novel therapeutics. Its structure combines the favorable properties of the THF ring with the versatile chemistry of the carboxamide group.
Bioisosteric Replacement and Scaffold Hopping
In medicinal chemistry, the carboxamide group is often used as a bioisostere—a substituent that, due to similar physical or chemical properties, can replace another group without significantly altering the molecule's biological activity. A compelling example comes from research on furan-2-carboxamides, which were designed as stable bioisosteric replacements for a chemically labile furanone ring in antibiofilm agents.[9] This strategy led to the development of potent derivatives with anti-quorum sensing properties against Pseudomonas aeruginosa.[9] This principle can be directly applied to this compound, which could serve as a stable, chiral scaffold to mimic or replace less stable functional groups in existing pharmacophores, potentially improving metabolic stability and pharmacokinetic profiles.
Potential Therapeutic Development Pathways
Drawing parallels from structurally related compounds, we can identify promising avenues for the application of this compound derivatives in drug discovery.
-
Anticancer Agents: A novel furan-2-carboxamide derivative was identified as a microtubule-stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC₅₀ values in the low micromolar range.[10] The core carboxamide functionality is crucial for this activity. By using this compound as a starting point, chemists can explore a new chemical space of chiral, saturated analogs to develop novel microtubule-targeting agents, potentially with improved selectivity or potency.
-
Antimicrobial Agents: As previously mentioned, furan-2-carboxamides have demonstrated significant antibiofilm activity.[9] Given the urgent need for new antimicrobial strategies to combat resistance, derivatives of this compound represent an unexplored class of potential quorum sensing inhibitors or direct antibacterial agents.
-
Central Nervous System (CNS) Agents: The THF scaffold is present in drugs that target the CNS. The polarity and hydrogen bonding capacity of the carboxamide group make it a valuable moiety for interacting with neurological targets. This compound could serve as an intermediate for drugs targeting CNS disorders.[11]
Future Outlook
This compound stands as a potent and versatile tool for the modern medicinal and synthetic chemist. Its value is derived from its chirality, stability, and the synthetic flexibility afforded by the carboxamide group. Future research will likely focus on:
-
Diversity-Oriented Synthesis: Using this compound as a core to build libraries of novel, chiral small molecules for high-throughput screening against a wide range of biological targets.
-
Green Chemistry: Developing more sustainable and efficient enzymatic or catalytic methods for its synthesis and derivatization, moving away from stoichiometric reagents.
-
Advanced Drug Modalities: Incorporating the scaffold into more complex therapeutic platforms, such as PROTACs (PROteolysis TArgeting Chimeras) or Antibody-Drug Conjugates (ADCs), where its defined stereochemistry and stability can be leveraged to optimize linker design and payload delivery.
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Methodological & Application
Application Note: Robust and Scalable Synthesis Protocols for Tetrahydrofuran-2-carboxamide
Abstract
Tetrahydrofuran-2-carboxamide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its saturated five-membered ring structure is a key motif in various pharmaceuticals, including antiviral and antibacterial agents.[1][2] The stereochemistry at the C2 position is often crucial for biological activity, making enantiomerically pure forms highly sought after.[1][3] This application note provides detailed, field-proven protocols for the synthesis of this compound, emphasizing the underlying chemical principles, procedural rationale, and scalability. We will explore two primary synthetic strategies: the direct amidation of tetrahydrofuran-2-carboxylic acid and the ammonolysis of its corresponding ester.
Introduction: The Strategic Importance of this compound
The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of biologically active molecules and approved drugs.[2] this compound, and its parent carboxylic acid, serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] For instance, the chiral precursor, (R)-Tetrahydrofuran-2-carboxylic Acid, is a cornerstone in the synthesis of β-lactam antibiotics like Faropenem and antiviral drugs such as Baloxavir Marboxil.[1] The carboxamide functional group offers a versatile handle for further chemical elaboration, making reliable synthesis protocols essential for any drug discovery or development program.
This guide is designed to provide researchers with robust and reproducible methods for preparing this key intermediate, focusing on reaction efficiency, purification, and the rationale behind critical experimental choices.
Protocol I: Direct Amidation of Tetrahydrofuran-2-carboxylic Acid via an Activated Intermediate
This is the most direct and widely applicable method, proceeding through the activation of the carboxylic acid to facilitate nucleophilic attack by an ammonia source. The choice of coupling agent is critical for achieving high yields and minimizing side reactions. We will focus on the use of 1,1'-Carbonyldiimidazole (CDI), a highly effective reagent that produces gaseous byproducts (CO2 and imidazole), simplifying purification.[5]
Scientific Principle & Rationale
Directly reacting a carboxylic acid with ammonia results in an acid-base reaction to form a stable ammonium carboxylate salt. To drive the formation of the amide bond, this salt must be dehydrated, typically by heating at high temperatures, which can be unsuitable for sensitive substrates.[6][7]
A more efficient approach is to convert the carboxylic acid's hydroxyl group into a better leaving group. CDI achieves this by forming a highly reactive acylimidazolide intermediate. This intermediate is readily attacked by ammonia (or an amine) under mild conditions to form the desired carboxamide. Tetrahydrofuran (THF) is an excellent solvent choice as it is the parent solvent of the reagent and is generally non-reactive under these conditions.[5][8]
Workflow for Direct Amidation
Caption: Workflow for the CDI-mediated synthesis of this compound.
Detailed Experimental Protocol
-
Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Tetrahydrofuran-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous Tetrahydrofuran (THF, approx. 0.5 M).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, solid) portion-wise to the solution.
-
Rationale: A slight excess of CDI ensures complete conversion of the carboxylic acid to the activated acylimidazolide intermediate. Anhydrous conditions are critical as CDI reacts readily with water.
-
-
Stir the mixture at room temperature or gently heat to 40-50°C for 1-2 hours.[5] Reaction progress can be monitored by TLC or the cessation of CO₂ evolution.
-
Amination: Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2.0-3.0 eq) dropwise. The reaction is exothermic.
-
Rationale: A stoichiometric excess of the ammonia source ensures the complete consumption of the activated intermediate. The addition is performed at a low temperature to control the exotherm and minimize potential side reactions.
-
-
Allow the reaction to warm to room temperature and stir for 18-24 hours until completion (monitored by TLC or LC-MS).
-
Workup & Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Rationale: The acid wash removes unreacted imidazole and any basic impurities. The bicarbonate wash removes any remaining carboxylic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | Tetrahydrofuran-2-carboxylic Acid | Direct precursor to the target amide. |
| Key Reagents | CDI, Ammonium Hydroxide | CDI for mild activation; NH₄OH as the nitrogen source. |
| Solvent | Anhydrous THF | Good solubility for reactants; non-reactive.[8] |
| Reaction Temp. | 40-50°C (Activation), RT (Amination) | Mild heating accelerates activation; RT is sufficient for amination. |
| Typical Yield | 75-90% | High efficiency due to the highly reactive intermediate. |
| Purification | Recrystallization / Chromatography | Effective for removing impurities and achieving high purity.[5] |
Protocol II: Ammonolysis of Tetrahydrofuran-2-carboxylate Esters
This classical method involves the nucleophilic substitution of the alkoxy group of an ester with ammonia. It is a straightforward procedure, particularly if the methyl or ethyl ester of tetrahydrofuran-2-carboxylic acid is readily available or more cost-effective.
Scientific Principle & Rationale
Ammonolysis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (e.g., methoxide or ethoxide) as a leaving group to yield the primary amide. The reaction is typically performed in a sealed vessel at elevated temperatures to drive the reaction to completion, as esters are less reactive than acyl chlorides or acylimidazolides. Methanol or ethanol is often used as the solvent.
Workflow for Ester Ammonolysis
Caption: Workflow for the synthesis of this compound via ester ammonolysis.
Detailed Experimental Protocol
-
Reaction Setup: Place Methyl or Ethyl Tetrahydrofuran-2-carboxylate (1.0 eq) in a high-pressure reaction vessel equipped with a magnetic stir bar.
-
Add a saturated solution of ammonia in methanol (e.g., 7N). The volume should be sufficient to fully dissolve the ester.
-
Rationale: Using a pre-prepared, concentrated solution of ammonia in an alcohol solvent provides a high concentration of the nucleophile.
-
-
Seal the vessel tightly.
-
Critical Step: Ensure the vessel is rated for the expected pressure at the reaction temperature. The reaction generates pressure from the volatile ammonia and solvent.
-
-
Reaction: Heat the vessel to 80-100°C with vigorous stirring for 24-48 hours.
-
Workup: Cool the vessel to room temperature and then to 0°C before carefully venting and opening it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | Methyl/Ethyl Tetrahydrofuran-2-carboxylate | Readily prepared from the carboxylic acid; stable precursor. |
| Key Reagent | Ammonia in Methanol | High concentration of nucleophile in a compatible solvent. |
| Apparatus | Sealed Pressure Vessel | Required to contain volatile ammonia and prevent its escape upon heating. |
| Reaction Temp. | 80-100°C | Thermal energy is needed to overcome the lower reactivity of the ester. |
| Typical Yield | 60-80% | Generally lower than the activated acid method but effective. |
| Purification | Recrystallization | Often sufficient as the main byproduct (alcohol) is volatile. |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 82-86 °C.[9]
-
¹H NMR: Expected signals for the THF ring protons and the amide protons (-NH₂).
-
¹³C NMR: Expected signals including the characteristic carbonyl carbon of the amide.
-
Mass Spectrometry: To confirm the molecular weight (C₅H₉NO₂ = 115.13 g/mol ).[9]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
CDI is moisture-sensitive and corrosive. Handle under an inert atmosphere.
-
Ammonium hydroxide is corrosive and has a pungent odor. Handle with care.
-
Reactions involving pressure vessels must be conducted with appropriate shielding and after careful inspection of the equipment.
-
THF and other organic solvents are flammable. Avoid open flames and sources of ignition.
References
- Vertex AI Search. (n.d.). The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis.
- PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides.
- Chongqing Chemdad Co., Ltd. (n.d.). (s)-(-)-tetrahydrofuran-2-carboxylic acid amide.
- MySkinRecipes. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Tetrahydrofuran-2-carboxylic Acid.
- R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube.
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Asymmetric Synthesis of Chiral Tetrahydrofuran-2-carboxamide: Strategies, Mechanisms, and Protocols
Introduction: The Significance of the Chiral Tetrahydrofuran Scaffold
The substituted tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of natural products and biologically active molecules, exhibiting activities from antitumor to antimicrobial.[1] In the realm of medicinal chemistry, the precise three-dimensional arrangement of substituents on the THF core is often paramount to therapeutic efficacy. A prime example is the critical role of the bis-tetrahydrofuran ligand in potent HIV-1 protease inhibitors like Darunavir, where it forms essential hydrogen bonds and van der Waals interactions within the enzyme's active site.[2][3]
The tetrahydrofuran-2-carboxamide moiety, in particular, serves as a versatile chiral building block. The stereocenter at the C2 position, adjacent to the amide functionality, is a key determinant of molecular conformation and biological recognition. Consequently, the development of robust and highly stereoselective methods to access enantiomerically pure tetrahydrofuran-2-carboxamides is a significant objective for researchers in drug discovery and process development.[4][5]
This application guide provides an in-depth exploration of modern asymmetric strategies to construct this valuable scaffold. We will dissect the causality behind key experimental choices, present detailed, field-proven protocols, and visualize the underlying mechanistic pathways that ensure high stereocontrol.
Part 1: Strategic Blueprint for Asymmetric Synthesis
The synthesis of the target molecule is logically approached in two main phases:
-
Asymmetric construction of the chiral tetrahydrofuran ring bearing a precursor functional group (e.g., an ester or carboxylic acid) at the C2 position.
-
Conversion of the precursor to the final carboxamide via a racemization-free coupling method.
This bifurcated approach allows for the optimization of each critical transformation independently, ensuring the highest possible enantiopurity in the final product.
Figure 2: Iminium-enamine cascade for THF synthesis.
This protocol is adapted from the principles of tandem iminium-enamine catalysis. [6]
-
Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral diarylprolinol silyl ether catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Solvent & Reagents: Add toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes. Add ethyl (E)-4-hydroxy-5-phenylpent-2-enoate (1.0 mmol, 1.0 equiv).
-
Reaction Initiation: Cool the mixture to 0 °C and add propenal (1.5 mmol, 1.5 equiv) dropwise.
-
Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes eluent. The reaction is typically complete within 24-48 hours.
-
Scientist's Note: The acid co-catalyst is crucial for the efficient formation of the iminium ion, which activates the enal for the initial Michael addition.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 5% to 25% ethyl acetate in hexanes) to afford the desired substituted tetrahydrofuran product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Methodology B: Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation
Expertise & Rationale: Transition metal catalysis, particularly with palladium, provides a powerful toolkit for stereoselective C-O bond formation. [1]In this strategy, a Pd(0) catalyst reacts with an acyclic substrate containing an allylic leaving group (like a carbonate or acetate) and a tethered alcohol nucleophile. This generates a chiral π-allyl palladium intermediate. The choice of a chiral phosphine ligand is paramount, as it creates an asymmetric environment around the metal center, which then directs the intramolecular attack of the alcohol to occur enantioselectively, forming the THF ring. [1][7]This method is highly reliable for constructing 2,5-disubstituted tetrahydrofurans.
Mechanistic Pathway:
Figure 3: Catalytic cycle for Pd-catalyzed asymmetric cycloetherification.
This protocol is based on established palladium-catalyzed asymmetric allylic alkylation principles. [1]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a chiral phosphine ligand (e.g., (S)-BINAP) (0.06 mmol, 6 mol%) to a flame-dried Schlenk flask. Add dry, degassed THF (5.0 mL) and stir at room temperature for 30 minutes until a homogenous catalyst solution forms.
-
Scientist's Note: The choice of chiral ligand is the most critical parameter for achieving high enantioselectivity. Ligands like BINAP, Trost ligands, or PHOX ligands are commonly employed. [1]2. Reaction Setup: In a separate flask, dissolve methyl (Z)-6-hydroxyhept-2-en-1-yl carbonate (1.0 mmol, 1.0 equiv) in dry THF (5.0 mL).
-
-
Reaction Initiation: Add the substrate solution to the catalyst solution via cannula.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or GC-MS. The reaction is typically complete in 6-12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the chiral methyl (S)-tetrahydrofuran-2-acetate.
-
Analysis: Confirm the structure and determine enantiomeric excess via standard analytical techniques (NMR, HRMS, chiral GC, or HPLC).
Data Summary: Comparison of Asymmetric Strategies
| Strategy | Catalyst System | Substrate Type | Typical Yield | Typical ee | Key Advantages |
| Organocatalytic Cascade | Chiral Diarylprolinol / Acid | γ-Hydroxy-α,β-unsaturated ester + Enal | 70-90% | >95% | Metal-free, mild conditions, high functional group tolerance. [6] |
| Pd-Catalyzed Cyclization | Pd(0) / Chiral Phosphine Ligand | Acyclic Allylic Alcohol Derivative | 75-95% | 80-99% | High atom economy, well-established, broad substrate scope. [1] |
| Ni-Catalyzed Cyclization | Ni(II) / Chiral Bisphosphine | O-Alkynones | >90% | >99% | Excellent enantioselectivity, forms tertiary allylic alcohols. [8] |
| [3+2] Cycloaddition | Chiral N,N'-Dioxide/Ni(II) | Oxiranes + Alkenes | Up to 99% | Up to 99% | Convergent, builds complexity rapidly. [9] |
Part 3: Racemization-Free Conversion to this compound
Trustworthiness & Rationale: With the enantiomerically enriched tetrahydrofuran-2-carboxylic acid (or its ester) in hand, the final amidation step must be performed under conditions that do not compromise the stereochemical integrity of the C2 center. The α-proton on C2 is susceptible to epimerization under basic or harsh thermal conditions. Therefore, the use of modern peptide coupling reagents that facilitate amide bond formation at or below room temperature is essential. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like Oxyma Pure or HOBt, or using CDI (1,1'-Carbonyldiimidazole), effectively activate the carboxylic acid without promoting racemization. [10][11]
Protocol 3.1: Amidation of (S)-Tetrahydrofuran-2-carboxylic acid
-
Preparation: Dissolve (S)-Tetrahydrofuran-2-carboxylic acid (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol, 1.1 equiv) portion-wise at room temperature. Stir the mixture for 1-2 hours. Effervescence (CO₂) should be observed as the acylimidazolide intermediate forms.
-
Scientist's Note: The formation of the acylimidazolide is a clean activation step. Imidazole, the byproduct, is a weak base and does not typically induce racemization. [11]3. Amine Addition: In a separate flask, prepare a solution of the desired amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv) in DCM (2 mL). Add the amine solution dropwise to the activated acid mixture.
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If necessary, purify the resulting crude amide by flash column chromatography or recrystallization.
-
Analysis: Characterize the final product by NMR and HRMS. Confirm the retention of enantiopurity by comparing the chiral HPLC trace to a racemic standard.
Conclusion
The asymmetric synthesis of chiral tetrahydrofuran-2-carboxamides is readily achievable through a strategic combination of modern catalytic methods. Both organocatalysis and transition-metal catalysis offer highly effective and stereocontrolled pathways to the core tetrahydrofuran-2-carboxylate intermediate. By carefully selecting a robust ring-forming reaction and coupling it with a validated, racemization-free amidation protocol, researchers and drug development professionals can confidently access these valuable chiral building blocks with high enantiopurity, paving the way for the discovery of novel therapeutics.
References
- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1137-1147. [Link]
- Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2417-2421. [Link]
- Schmalisch, S., Jia, Z. J., & List, B. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 145(1), 173-178. [Link]
- Zhang, Z., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology, 11, 734-741. [Link]
- Obregón, E. B., et al. (2024). Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases.
- McLeod, D. A., et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi-Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry, 89(16), 11796-11801. [Link]
- Zhang, J., et al. (2022). Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. Organic Letters, 24(37), 6716-6721. [Link]
- Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(18), 8103-8114. [Link]
- Liu, Y., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry, 81(3), 1237-1243. [Link]
- Akiyama, T., et al. (1995). Asymmetric Synthesis of Tetrahydrofurans by Diastereoselective (3 + 2) Cycloaddition of Allylsilanes with α-Keto Esters Bearing an Optically Active Cyclitol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan, 68(1), 2043-2051. [Link]
- Miller, J. F., & Player, M. R. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1529-1551. [Link]
- Chen, L. Y., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(19), 4051-4055. [Link]
- Various Authors. (2023). Tetrahydrofuran (THF) based core synthesis.
- Chavan, L. N., et al. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2-Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry, 2019(38), 6467-6485. [Link]
- Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
- Castillo, E., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 25(17), 3986. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
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Tetrahydrofuran-2-carboxamide: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Saturated Heterocycles in Drug Discovery
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. These motifs offer a three-dimensional architecture that can effectively probe the intricate topographies of biological targets. Among these, the tetrahydrofuran ring system has emerged as a privileged structure, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] This application note delves into the utility of a particularly valuable derivative, Tetrahydrofuran-2-carboxamide, as a versatile building block. We will explore its synthesis, key reactions, and its role in the construction of complex molecular architectures, providing detailed protocols and mechanistic insights for the research scientist.
The intrinsic conformational pre-organization of the tetrahydrofuran ring, existing predominantly in twisted and bent forms, allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.[3][4] The carboxamide functionality at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, a reaction paramount in medicinal chemistry.[5]
Synthesis of this compound: A Practical Protocol
The most direct route to this compound is through the amidation of its corresponding carboxylic acid. This transformation can be achieved using a variety of modern coupling reagents. Below is a detailed, field-proven protocol for the synthesis of (S)-Tetrahydrofuran-2-carboxamide from (S)-Tetrahydrofuran-2-carboxylic acid. The principles of this protocol are broadly applicable to the racemic and (R)-enantiomer as well.
Protocol 1: Synthesis of (S)-Tetrahydrofuran-2-carboxamide via Carbodiimide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.
Materials:
-
(S)-Tetrahydrofuran-2-carboxylic acid
-
Ammonia solution (7 N in Methanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-Tetrahydrofuran-2-carboxylic acid (1.0 eq). Dissolve the acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until it dissolves. Cool the reaction mixture to 0 °C using an ice bath.
-
Carbodiimide Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes. The formation of a white precipitate (the urea byproduct) may be observed.
-
Amidation: Slowly add the ammonia solution (7 N in Methanol, 1.5 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-Tetrahydrofuran-2-carboxamide.
Causality and Experimental Insights:
-
The use of HOBt as an additive is crucial for minimizing side reactions and potential racemization by forming a more reactive and stable active ester intermediate.
-
The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the coupling agent and the amine.
-
A slight excess of the ammonia solution is used to ensure complete consumption of the activated carboxylic acid.
-
The aqueous work-up is designed to remove the water-soluble urea byproduct and any remaining salts.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound and its precursor acid lies in their application as key building blocks in the synthesis of complex pharmaceuticals. The chiral nature of these compounds is often paramount to the biological activity of the final molecule.
Synthesis of β-Lactam Antibiotics: The Case of Faropenem
(R)-Tetrahydrofuran-2-carboxylic acid is a critical intermediate in the synthesis of Faropenem, a broad-spectrum oral penem antibiotic.[6][7] The synthesis involves the coupling of the activated carboxylic acid with a protected azetidinone core.
The general synthetic strategy involves the activation of (R)-Tetrahydrofuran-2-carboxylic acid, often as the acid chloride or by using a coupling agent, followed by nucleophilic substitution with the thiol group of a 4-thio-azetidinone intermediate. This transformation introduces the characteristic tetrahydrofuranylthio side chain at the C2 position of the penem ring system, which is crucial for its antibacterial activity and stability to β-lactamases.[6]
Antiviral Drug Synthesis: Baloxavir Marboxil
The antiviral agent Baloxavir Marboxil, used for the treatment of influenza, also utilizes (R)-Tetrahydrofuran-2-carboxylic acid in its synthesis.[8][9] In this case, the chiral tetrahydrofuran moiety is introduced via a diastereomeric resolution of a key intermediate. A racemic mixture of a core structure is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric esters. These diastereomers can then be separated, and subsequent removal of the chiral auxiliary affords the enantiomerically pure intermediate required for the synthesis of Baloxavir Marboxil.[8]
A Scaffold in Medicinal Chemistry and Fragment-Based Drug Discovery
Beyond these specific examples, the this compound scaffold is of significant interest in broader medicinal chemistry.[10] Its constrained cyclic nature makes it an excellent surrogate for dipeptide units in peptidomimetics, helping to enforce specific conformations required for biological activity.
In the realm of fragment-based drug discovery (FBDD), small, low-complexity molecules like this compound are valuable starting points.[11][12] The tetrahydrofuran ring can provide key hydrogen bond accepting interactions with a target protein, while the carboxamide group offers a vector for fragment growth and elaboration into more potent lead compounds.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Enantiomeric Form | Key Application |
| This compound | C₅H₉NO₂ | 115.13 | Racemic, (R), (S) | Synthetic Building Block |
| (R)-Tetrahydrofuran-2-carboxylic acid | C₅H₈O₃ | 116.12 | (R) | Precursor for Faropenem, Baloxavir Marboxil |
| (S)-Tetrahydrofuran-2-carboxamide | C₅H₉NO₂ | 115.13 | (S) | Precursor for other synthons |
Conclusion
This compound and its corresponding carboxylic acid are demonstrably valuable and versatile building blocks in organic synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where the introduction of the chiral tetrahydrofuran motif can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The straightforward synthesis of the carboxamide and its capacity for further functionalization ensure its continued importance in the development of novel therapeutics. The protocols and applications detailed herein provide a solid foundation for researchers to incorporate this valuable scaffold into their synthetic strategies.
References
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- FAROPENEM | New Drug Approvals. (2021). New Drug Approvals.
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- Synthesis of faropenem. (2001). Semantic Scholar.
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- Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2026). ChemRxiv.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PubMed Central.
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Application Note: The Strategic Use of Tetrahydrofuran-Based Scaffolds in Modern Peptide Chemistry
A Senior Application Scientist's Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The landscape of peptide synthesis and design is continually evolving, driven by the dual needs for more sustainable chemical processes and greater control over peptide conformation and function. While traditional methods have relied on hazardous solvents and a limited palette of natural amino acids, new strategies are emerging to overcome these limitations. This application note explores the multifaceted role of the tetrahydrofuran (THF) scaffold in advancing peptide science. Although a direct role for Tetrahydrofuran-2-carboxamide in routine peptide synthesis is not established, the underlying THF moiety is of significant interest. We detail its application in two key areas: first, as a greener, high-performance solvent alternative to N,N-Dimethylformamide (DMF) in Solid-Phase Peptide Synthesis (SPPS), and second, as a core structural component of non-canonical amino acids used to enforce specific conformational constraints in peptide backbones, acting as effective proline surrogates. This guide provides field-proven insights, detailed protocols, and a forward-looking perspective on how these THF-based tools can be leveraged to enhance both the synthesis and therapeutic potential of peptides.
Part 1: Greening Peptide Synthesis with Tetrahydrofuran-Based Solvents
The Imperative for Sustainable Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production. However, it is notoriously solvent-intensive, with N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) serving as the conventional solvents for washing, deprotection, and coupling steps. These polar aprotic solvents are now under intense regulatory scrutiny due to their reproductive toxicity and environmental impact, compelling the industry to seek safer, "greener" alternatives.[1][2]
Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) as Superior Alternatives
Tetrahydrofuran (THF) and its derivative, 2-Methyltetrahydrofuran (2-MeTHF), have emerged as excellent, environmentally friendlier alternatives to DMF.[3][4][5][6] Derived from renewable resources, 2-MeTHF, in particular, offers a favorable safety profile and is readily biodegradable.[5]
From a chemical standpoint, their utility in SPPS is not merely a "green" compromise but an enhancement. Studies have demonstrated that THF and 2-MeTHF can yield peptides in higher purity than DMF, primarily due to their ability to suppress common side reactions.[3][4][7]
Causality Behind Performance:
-
Reduced Racemization: One of the most significant advantages is the reduction of racemization, especially during the coupling of cysteine and other sensitive amino acids. THF and ACN have been shown to lower racemization in both solution-phase and solid-phase synthesis compared to DMF.[3][4][7] This is attributed to the lower polarity and different solvation properties of THF, which can disfavor the formation of the oxazolone intermediate responsible for the loss of chirality.
-
Enhanced Coupling Efficiency: For hindered or aggregation-prone sequences, THF and 2-MeTHF have demonstrated superior coupling efficiency, particularly when paired with modern coupling reagents like DIC/OxymaPure and used with polyethylene glycol (PEG) resins such as ChemMatrix.[3][7][8][9] The solvent's ability to maintain the peptide chain in a more solvated, accessible state prevents the inter- and intra-chain aggregation that often plagues syntheses in DMF.
Data Summary: Solvent Properties Comparison
| Property | N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) | Justification for SPPS |
| Regulatory Status | Substance of Very High Concern (SVHC) | Recommended Green Solvent | 2-MeTHF avoids significant regulatory and safety burdens. |
| Origin | Petrochemical | Renewable (from levulinic acid) | 2-MeTHF offers a more sustainable lifecycle.[5] |
| Boiling Point | 153 °C | 80 °C | Lower boiling point of 2-MeTHF simplifies solvent removal. |
| Performance | Standard, but promotes aggregation & racemization | Higher purity, reduced racemization, better for hindered sequences.[7][9] | 2-MeTHF can improve the quality of complex peptide syntheses. |
| Resin Compatibility | Excellent with Polystyrene & PEG | Excellent with PEG (ChemMatrix), good with Polystyrene.[9] | Suitable for the most advanced and effective resin types. |
Experimental Protocol: SPPS using a Green 2-MeTHF System
This protocol outlines a full cycle for the incorporation of one amino acid using a 2-MeTHF-based system on an automated synthesizer.
Model Peptide: Aib-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) Resin: Rink Amide ChemMatrix Resin
-
Resin Swelling:
-
Swell the resin in 2-MeTHF for 1 hour before synthesis.
-
-
Fmoc-Deprotection:
-
Add 20% (v/v) piperidine in 2-MeTHF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a second portion of 20% piperidine in 2-MeTHF.
-
Agitate for 10 minutes. Drain.
-
Scientist's Note: For aggregation-prone sequences, performing this step at an elevated temperature (e.g., 40 °C) can significantly improve deprotection efficiency.[8][10]
-
-
Washing Cycle:
-
Wash the resin with 2-MeTHF (3 x 1 min).
-
Wash with Ethyl Acetate (EtOAc) (2 x 1 min).
-
Wash with 2-MeTHF (3 x 1 min).
-
Trustworthiness Check: A Kaiser test should be performed to confirm the complete removal of the Fmoc group (beads turn dark blue).
-
-
Amino Acid Coupling:
-
Prepare the activation solution: Dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in 2-MeTHF.
-
Pre-activate for 2-5 minutes.
-
Add the activated solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Scientist's Note: The combination of 2-MeTHF with DIC/OxymaPure has been shown to provide the lowest racemization levels and high purity.[9]
-
-
Final Washing:
-
Wash the resin with 2-MeTHF (3 x 1 min).
-
Trustworthiness Check: A second Kaiser test should show colorless beads, indicating a complete coupling reaction. If not, a second coupling (recoupling) should be performed.
-
-
Return to Step 2 for the next cycle.
Visualization: SPPS Workflow Comparison
Caption: Comparative workflows for a single SPPS cycle using traditional DMF versus a greener 2-MeTHF/EtOAc solvent system.
Part 2: Tetrahydrofuran-Containing Amino Acids for Conformational Control
Beyond the Canonical: Engineering Peptide Structure
The 20 proteinogenic amino acids provide a vast chemical space, but modern drug design often requires more precise control over a peptide's three-dimensional structure. Incorporating non-canonical amino acids with constrained geometries is a powerful strategy to stabilize specific secondary structures (like β-turns or helices), improve metabolic stability, and enhance binding affinity.[11][12]
THF-Amino Acids as Proline Mimetics
Proline is unique due to its cyclic side chain, which restricts the peptide backbone's flexibility.[11][13] Tetrahydrofuran-based amino acids (often synthesized from carbohydrate precursors) serve as sophisticated proline analogues.[14] By altering the ring substitution pattern and stereochemistry, researchers can fine-tune the conformational properties of a peptide.[15][16]
Causality Behind Conformational Impact:
-
Backbone Rigidity: The rigid THF ring restricts the allowable values of the backbone dihedral angle Φ, much like proline.[13] This reduces the entropic penalty upon binding to a target, potentially increasing affinity.
-
Turn Induction: Specific stereoisomers of THF-amino acids can act as potent inducers of β- or γ-turns, which are critical recognition motifs in many protein-protein interactions.[15][16]
-
Modulating Cis/Trans Isomerism: The electronic and steric properties of the THF ring can influence the energy barrier of Xaa-Pro bond isomerization, a key and often rate-limiting step in protein folding.
These building blocks have been successfully used to create peptidomimetics, foldamers (oligomers that fold into predictable structures), and artificial ion channels.[14]
General Protocol: Incorporating a Custom THF-Amino Acid in SPPS
This protocol assumes the availability of a custom-synthesized, Fmoc- and side-chain-protected THF-amino acid.
-
Dissolution:
-
Unlike standard amino acids, some complex non-canonical building blocks may have limited solubility. Dissolve the Fmoc-THF-amino acid in a minimal amount of DMF before diluting with the primary coupling solvent (e.g., 2-MeTHF).
-
-
Activation and Coupling:
-
Due to potential steric hindrance, a longer pre-activation time (5-10 minutes) and extended coupling time (2-4 hours or overnight) may be necessary.
-
Use a robust coupling reagent combination, such as HATU/DIEA or DIC/OxymaPure.
-
Scientist's Note: Double coupling is highly recommended. After the first coupling, drain the vessel, wash, and add a fresh batch of activated amino acid.
-
-
Validation:
-
Perform a Kaiser test after each coupling step. For sterically hindered couplings, the test may be inconclusive (faint blue).
-
Trustworthiness Check: The most reliable method is to cleave a small amount of resin after incorporation and analyze the product by LC-MS to confirm the successful addition of the custom residue.
-
Visualization: Proline vs. THF-Amino Acid
Caption: Conceptual impact of incorporating Proline versus a custom THF-amino acid on peptide backbone conformation.
Part 3: Future Perspectives - The Role of Cyclic Carboxamides
While this compound is not a standard peptide synthesis reagent, its constituent parts—a cyclic ether and a carboxamide—are highly relevant in medicinal chemistry. Furan-2-carboxamide derivatives, for example, have been investigated as microtubule stabilizing agents for cancer therapy and as antibiofilm agents.[17][18][19][20][21]
For the drug development professional, this opens up intriguing possibilities for custom peptide design:
-
N-Terminal Capping: Synthesizing Tetrahydrofuran-2-carboxylic acid and coupling it to the N-terminus of a peptide could create a novel capping group. This cap could enhance metabolic stability by blocking exopeptidases and modulate the peptide's overall polarity and cell permeability. The cyclic structure offers a conformationally restricted cap compared to a simple acetyl group.[22][23]
-
Novel Scaffolds: If derivatized into a full amino acid, the this compound scaffold could be incorporated into a peptide chain to introduce a unique structural constraint and a hydrogen-bonding carboxamide side chain, potentially mediating new interactions with a biological target.
These applications remain speculative but are grounded in the established principles of peptide design, where novel cyclic and functionalized building blocks are key to developing next-generation therapeutics.
Conclusion
The tetrahydrofuran scaffold represents a versatile and powerful tool in the modern peptide chemist's arsenal. As a core component of greener solvent systems like 2-MeTHF, it enables the production of high-purity peptides through more sustainable and often more efficient protocols. As the foundation for a class of conformationally constrained amino acids, it provides a rational means to engineer peptide structure, stability, and function. By understanding and applying the principles outlined in this guide, researchers can significantly advance their peptide synthesis and drug discovery programs.
References
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- Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage. [Link]
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- ResearchGate. (2000). Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide.
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- Edwards, A. A., et al. (2004). Tetrahydrofuran-Based Amino Acids as Library Scaffolds.
- Edwards, A. A., et al. (2004). Tetrahydrofuran-based amino acids as library scaffolds. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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- Creative Biolabs. (n.d.). Cyclic Peptide Design Overview.
- ResearchGate. (2003). Variation of the intercalating proline in artificial peptides mimicking the DNA binding and bending IHF protein.
- Thamm, P., Musiol, H.-J., & Moroder, L. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22c (pp. 1-28). Thieme. [Link]
- ResearchGate. (1998). Conformational properties of peptides containing dehydro amino acids.
- Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Molecular Biology, 705, 321-336. [Link]
- Gessner, R. K., et al. (2019). Cyclic Peptides: Design, Characterization, Self-Assembly, and Applications as Nano Drug Delivery Systems. Pharmaceutics, 11(11), 591. [Link]
- Rettie, S., & Kozlov, S. (2023, June 7). Cyclic peptide structure prediction and design using AlphaFold [Video]. YouTube. [Link]
- White, C. J., & Yudin, A. K. (2011). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(39), 15611–15624. [Link]
- Graf von Roedern, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(42), 10156–10167. [Link]
- Didier, A., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 22(8), 1269. [Link]
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
- Muttenthaler, M., et al. (2021). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Journal of Medicinal Chemistry, 64(19), 14359-14393. [Link]
- Kar, K., et al. (2019). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Biochemistry, 58(4), 311-316. [Link]
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Application Notes and Protocols: The Versatility of the Tetrahydrofuran-2-carboxamide Scaffold in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can interact with multiple, distinct biological targets — is a cornerstone of efficient therapeutic development.[1][2] The Tetrahydrofuran-2-carboxamide moiety has emerged as one such scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas. This structural motif combines the favorable physicochemical properties of the tetrahydrofuran (THF) ring with the hydrogen bonding capabilities and structural rigidity of the carboxamide linkage.[3][4] The THF ring, a saturated five-membered cyclic ether, is a common feature in numerous FDA-approved drugs, valued for its ability to form key interactions with biological targets and its metabolic stability.[3][4][5] The oxygen atom within the THF core can act as a hydrogen bond acceptor, influencing the molecule's conformation and interaction with receptor pockets.[6][7] When coupled with the robust carboxamide group, a frequent pharmacophore in its own right, the resulting scaffold offers a unique combination of features for medicinal chemists to exploit.[8]
This guide provides an in-depth exploration of the applications of the this compound scaffold in drug discovery, with a focus on its utility in the development of novel anticancer and neuroprotective agents. We will delve into the rationale behind its selection, provide detailed protocols for the synthesis and biological evaluation of representative derivatives, and discuss the interpretation of the resulting data.
The this compound Scaffold in Anticancer Drug Discovery
The carboxamide functional group is a well-established pharmacophore in oncology, present in numerous approved anticancer agents.[8] Its ability to form strong hydrogen bonds allows for potent and specific interactions with key oncogenic targets. When integrated with the THF moiety, the resulting scaffold can be tailored to target a variety of cancer-related proteins. One prominent area of interest is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA single-strand break repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][9][10][11] The carboxamide portion of many PARP inhibitors mimics the nicotinamide moiety of the PARP substrate, NAD+, enabling competitive inhibition.[8] The THF ring can then be functionalized to optimize binding to the enzyme's active site and improve pharmacokinetic properties.[2][12]
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol details the synthesis of N-(4-chlorophenyl)this compound, a representative compound for initial screening in anticancer assays. The synthesis involves a standard amide coupling reaction between tetrahydrofuran-2-carboxylic acid and 4-chloroaniline using a carbodiimide coupling agent.
Rationale for Experimental Choices:
-
Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used and efficient system for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves coupling efficiency, particularly with less reactive amines.[13]
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq.) and 4-chloroaniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Coupling Agents: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4-chlorophenyl)this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-(4-chlorophenyl)this compound.
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[14]
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivative in culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.[14]
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Step-by-step workflow for the MTT cell viability assay.
Table 1: Representative Anticancer Activity of this compound Derivatives
| Compound | R-Group on Phenyl Ring | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 1a | 4-Cl | 10.8 ± 1.2[16] | 15.7 ± 2.1[17] |
| 1b | 4-F | 12.5 ± 1.5 | 18.2 ± 2.5 |
| 1c | 4-CH₃ | 25.3 ± 3.1 | 30.1 ± 3.8 |
| 1d | 4-OCH₃ | 38.7 ± 4.2 | 45.6 ± 5.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Note: The IC₅₀ values presented are representative and based on literature values for structurally related compounds for illustrative purposes.[16][17][18][19][20]
The this compound Scaffold in Neuroprotective Drug Discovery
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism is oxidative stress, which leads to neuronal damage and death.[21] The development of neuroprotective agents that can mitigate this damage is a major therapeutic goal. The this compound scaffold is a promising starting point for the design of such agents. Benzofuran-2-carboxamide derivatives, which are structurally analogous, have shown significant neuroprotective and antioxidant activities.[21][22][23]
Protocol 3: In Vitro Neuroprotection Assay using the 6-OHDA Model
6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to model Parkinson's disease in vitro.[1][13][24][25][26] This protocol assesses the ability of a this compound derivative to protect neuronal cells from 6-OHDA-induced toxicity.
Step-by-Step Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For differentiation, treat the cells with retinoic acid for several days.
-
Cell Seeding: Seed the differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM) and incubate for 24 hours.[13][24]
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the 6-OHDA-treated control.
Diagram of the Neuroprotection Assay Workflow:
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Application Note & Protocol: Synthesis of Tetrahydrofuran-2-carboxamide-Based Inhibitors for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique stereochemical and electronic properties allow it to serve as a versatile ligand, often engaging in crucial hydrogen bonding and van der Waals interactions within enzyme active sites.[2][3][4] When combined with a carboxamide linker, the resulting Tetrahydrofuran-2-carboxamide core becomes a powerful building block for developing potent and selective inhibitors against a range of biological targets, including viral proteases, bacterial quorum sensing factors, and ion channels.[2][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound-based inhibitors, emphasizing chemical logic, methodological robustness, and strategic considerations for library development.
Part I: Foundational Concepts & Strategic Overview
The synthesis of this compound derivatives is centered on a robust and versatile amide bond formation. The core strategy involves the coupling of a Tetrahydrofuran-2-carboxylic acid moiety with a diverse range of primary or secondary amines. The choice of coupling agent, reaction conditions, and the specific amine partner are critical variables that dictate the efficiency of the synthesis and the biological activity of the final compound.
Causality Behind Experimental Design: The tetrahydrofuran ring, particularly when substituted, can effectively mimic the transition state of substrates for enzymes like HIV-1 protease, where it acts as a potent P2 ligand.[2][4] The amide bond provides a rigid, planar linkage that correctly orients the appended chemical moieties (R-groups) into specific binding pockets of the target protein. The synthetic approach described herein is designed for flexibility, allowing researchers to readily explore the structure-activity relationship (SAR) by modifying the amine component.
General Synthetic Workflow
The overall process can be visualized as a two-stage process: activation of the carboxylic acid followed by nucleophilic attack by the amine.
Caption: General workflow for the synthesis of this compound.
Part II: Synthesis of Key Precursors
The quality and stereochemical purity of the initial Tetrahydrofuran-2-carboxylic acid are paramount. While racemic acid is commercially available, many biological applications require enantiomerically pure starting materials, as different stereoisomers can have vastly different pharmacological activities.[2]
Protocol 1: Optical Resolution of (±)-Tetrahydrofuran-2-carboxylic acid
This protocol describes the separation of racemic Tetrahydrofuran-2-carboxylic acid into its constituent enantiomers using a chiral resolving agent, such as (+)-ephedrine, to form diastereomeric salts that can be separated by fractional crystallization.[7]
Materials:
-
(±)-Tetrahydrofuran-2-carboxylic acid
-
(+)-Ephedrine
-
Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
Protocol Steps:
-
Salt Formation: In a flask, dissolve (±)-Tetrahydrofuran-2-carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (+)-ephedrine in methanol.
-
Crystallization: Slowly add the ephedrine solution to the carboxylic acid solution with stirring. Allow the mixture to cool to room temperature, then place it in a 4°C refrigerator overnight to facilitate the crystallization of one diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold diethyl ether. The mother liquor contains the other diastereomer and can be processed separately.[7]
-
Liberation of Free Acid: Suspend the isolated diastereomeric salt in water and acidify to a pH of ~2 with 2M HCl.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched Tetrahydrofuran-2-carboxylic acid.[7]
-
Purity Assessment: Determine the optical purity via chiral HPLC or by measuring the specific rotation and comparing it to literature values.[7]
Part III: Core Synthesis Protocols
The following is a generalized, robust protocol for the synthesis of a diverse library of this compound derivatives. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent is highlighted due to its mild reaction conditions and the formation of gaseous (CO₂) and water-soluble (imidazole) byproducts, which simplifies purification.[5][8]
Protocol 2: General Procedure for CDI-Mediated Amide Coupling
Expertise & Rationale: CDI is an excellent choice for activating carboxylic acids. It reacts to form a highly reactive acyl-imidazolide intermediate. This intermediate readily undergoes nucleophilic attack by an amine. The reaction is typically conducted at a slightly elevated temperature (45°C) to ensure efficient activation without causing degradation of the reagents.[5]
Materials:
-
Enantiomerically pure or racemic Tetrahydrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired primary or secondary amine (e.g., substituted anilines, benzylamines)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Protocol Steps:
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add CDI (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at 45°C for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution.
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.0 eq) in anhydrous THF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Continue stirring the reaction at 45°C for 18-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the THF under reduced pressure.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 10% aqueous NaHCO₃ solution and brine. This removes unreacted acid and the imidazole byproduct.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure this compound derivative.[5]
Data Presentation: Representative Synthesized Derivatives
The versatility of this protocol allows for the creation of a wide array of inhibitors.
| Entry | Carboxylic Acid Moiety | Amine Moiety | Target/Application | Reference |
| 1 | Furan-2-carboxylic acid | 1,4-diaminobenzene | Antibiofilm (LasR) | [5] |
| 2 | Substituted Tetrahydrofuran | (R)-hydroxyethylamine sulfonamide | HIV-1 Protease | [2] |
| 3 | 5-nitrofuran-2-carboxylic acid | 3-(1H-imidazol-1-yl)propan-1-amine | Antifungal | [8] |
| 4 | Tetrahydrofuran-2-carboxylic acid | Substituted nicotinamide | Sodium Channel Modulator | [6] |
*Note: These examples use a furan ring, which can be hydrogenated to a tetrahydrofuran ring either before or after the coupling step to achieve the target scaffold.
Part IV: Characterization & Application Insights
Self-Validating System: A successful synthesis must be confirmed by rigorous characterization.
-
¹H and ¹³C NMR: Confirms the covalent structure of the molecule, showing characteristic peaks for the THF ring protons and the newly formed amide bond.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition of the synthesized compound. For example, for N-(4-Benzamidophenyl)furan-2-Carboxamide, the calculated m/z for [M+H]⁺ is 307.10827, with an experimental finding of 307.10814.[5]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[5]
Application Insight: Inhibitor-Target Interaction
The synthesized compounds function by fitting into the active site of a target enzyme, disrupting its catalytic activity. The THF ring and carboxamide group often form a network of non-covalent interactions that are critical for binding affinity.
Caption: Conceptual model of a THF-carboxamide inhibitor in an enzyme active site.
This model, based on interactions seen in HIV-1 protease inhibitors, illustrates how the THF moiety can occupy a hydrophobic pocket (like the S2 subsite) while the amide backbone forms crucial hydrogen bonds with active site residues.[2][4] By systematically varying the R-group on the amine, researchers can probe different regions of the binding site to optimize potency and selectivity.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]
- Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. (2022).
- Syntheses of optically active 2-tetrahydrofuran deriv
- Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. (2014).
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (2015).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2015). The Royal Society of Chemistry. [Link]
- Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Deriv
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). PMC - PubMed Central. [Link]
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. [Link]
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Application Note: Investigating the Antiviral Potential of Tetrahydrofuran-2-carboxamide Analogs
For the Attention of: Researchers, scientists, and drug development professionals.
Subject: A comprehensive guide to the evaluation of Tetrahydrofuran-2-carboxamide analogs as potential antiviral agents, covering mechanistic principles and detailed experimental protocols.
Introduction: The Rationale for Tetrahydrofuran-Based Nucleoside Analogs
The relentless emergence of drug-resistant viral strains and novel pandemic threats necessitates a continuous search for new antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral therapy, effectively targeting essential viral enzymes like polymerases.[1][2] These agents function as molecular mimics of natural nucleosides, integrating into nascent viral DNA or RNA chains to halt the replication process.[2][3]
The Tetrahydrofuran (THF) moiety is a key structural component in several potent therapeutic agents, including a number of HIV protease inhibitors.[4][5] Its incorporation into a nucleoside analog framework, specifically as a this compound derivative, offers a compelling strategy for developing novel antivirals. The carboxamide group can engage in critical hydrogen bonding interactions, while the THF ring acts as a bioisostere for the natural ribose or deoxyribose sugar, potentially conferring improved binding affinity to viral enzymes and favorable pharmacokinetic properties. This guide provides a detailed overview of the presumed mechanism of action and standardized protocols for evaluating the in vitro efficacy and safety of this promising class of compounds.
Proposed Mechanism of Action: Chain Termination & Mutagenesis
Analogs of this compound are designed to function as prodrugs.[6] Upon entering a host cell, they are metabolized by host and/or viral kinases into their active triphosphate form.[1][7] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[1][8]
The antiviral effect is typically exerted through one of two primary mechanisms:
-
Obligate Chain Termination: The analog triphosphate is incorporated into the growing viral RNA or DNA strand. Lacking the necessary 3'-hydroxyl group for the addition of the next nucleotide, the analog terminates chain elongation, bringing viral replication to a premature halt.[2][3][7]
-
Lethal Mutagenesis: Some analogs, like Molnupiravir and Favipiravir, are incorporated into the viral genome and can lead to an accumulation of mutations in subsequent replication cycles.[6][9] This increase in genetic errors, termed "viral error catastrophe," results in the production of non-viable viral progeny.[9]
These mechanisms offer a high degree of selectivity, as viral polymerases are often more promiscuous than their host cell counterparts, leading to preferential incorporation of the analog.[2]
Caption: Proposed mechanism of THF-2-Carboxamide analogs.
Applications & Spectrum of Activity
While research into this compound analogs is an emerging field, the foundational chemistry is related to established broad-spectrum antiviral agents like Favipiravir and Molnupiravir.[10][11] Therefore, this class of compounds is hypothesized to have potential activity against a range of RNA viruses, including:
-
Coronaviruses (e.g., SARS-CoV-2)
-
Orthomyxoviruses (e.g., Influenza viruses)
-
Flaviviruses (e.g., Zika, Dengue)
-
Picornaviruses (e.g., Enterovirus D68)[12]
The following table presents hypothetical data to illustrate how results from screening assays should be summarized. A promising compound is one with a low EC₅₀ (high potency) and a high CC₅₀ (low toxicity), resulting in a high Selectivity Index (SI).[13] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[13][14]
| Compound ID | Target Virus | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| THF-C-001 | Influenza A | MDCK | 2.5 | >100 | >40 |
| THF-C-002 | SARS-CoV-2 | Vero E6 | 5.1 | 85 | 16.7 |
| THF-C-003 | Influenza A | MDCK | 15.2 | 98 | 6.4 |
| Control Drug | Influenza A | MDCK | 1.8 | >100 | >55 |
Experimental Protocols
Successful evaluation of antiviral candidates requires a two-pronged approach: assessing the compound's ability to inhibit viral replication and simultaneously determining its toxicity to the host cells.[15][16]
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- 16. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
The Pivotal Role of Tetrahydrofuran Moieties in the Synthesis of Potent HIV Protease Inhibitors: Application Notes and Protocols
Introduction: Targeting HIV Protease with Precision
The advent of HIV protease inhibitors marked a turning point in the management of HIV/AIDS, transforming it from a fatal diagnosis to a manageable chronic condition.[1] These drugs function by selectively inhibiting the viral protease enzyme, which is crucial for the maturation of newly synthesized viral particles, thus rendering them non-infectious.[2] A key strategy in the design of highly effective and durable protease inhibitors has been the incorporation of specific structural motifs that enhance binding affinity to the enzyme's active site and overcome drug resistance. Among these, the tetrahydrofuran (THF) moiety has emerged as a privileged structure, significantly contributing to the potency and resilience of leading drugs such as Amprenavir and the second-generation inhibitor, Darunavir.[3]
This comprehensive guide provides an in-depth exploration of the synthesis of HIV protease inhibitors featuring the critical tetrahydrofuran-based P2 ligands. We will delve into the synthetic pathways for key precursors, their stereoselective incorporation into the final drug molecules, and the underlying principles that make these structures so effective. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these synthetic strategies.
The Significance of the Tetrahydrofuran Ligand
The tetrahydrofuran ring, particularly in its bis-THF form found in Darunavir, is a structure-based design element engineered to maximize interactions with the HIV protease active site.[4] This P2 ligand is designed to form a network of hydrogen bonds with the backbone atoms of the protease, a concept termed "backbone binding."[5] This is a crucial advantage, as mutations in the protease that confer drug resistance often involve the side chains of the amino acid residues, while the backbone structure remains more conserved. By targeting the backbone, inhibitors like Darunavir can maintain their potency against a wide range of drug-resistant viral strains.[4]
The single (3S)-tetrahydrofuranyl urethane in Amprenavir also enhances its potency.[3] The development from a single THF ring in Amprenavir to the bis-THF ligand in Darunavir represents a significant advancement in rational drug design, leading to an inhibitor with a high genetic barrier to resistance.
Part 1: Synthesis of Amprenavir Featuring the (3S)-Hydroxytetrahydrofuran Moiety
Amprenavir is a potent HIV protease inhibitor that incorporates a (3S)-tetrahydrofuranyloxy carbamate as its P2 ligand.[1][3] The synthesis of Amprenavir involves the preparation of two key chiral intermediates: the core amino alcohol backbone and the (3S)-hydroxytetrahydrofuran ligand.
Key Intermediates for Amprenavir Synthesis
| Intermediate | Structure | Key Features |
| (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | A key chiral building block for several HIV protease inhibitors.[6][7][8] | |
| (S)-3-Hydroxytetrahydrofuran | Provides the crucial P2 ligand for Amprenavir.[1] |
Synthetic Workflow for Amprenavir
The synthesis of Amprenavir can be conceptualized as a convergent process where the core amine is coupled with the activated tetrahydrofuran derivative.
Figure 1. Convergent synthetic workflow for Amprenavir.
Protocol 1: Synthesis of the Core Amine Intermediate
This protocol outlines the synthesis of the core amine which will be subsequently coupled with the activated THF ligand.
-
Epoxide Ring Opening:
-
To a solution of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane in a suitable solvent such as ethanol, add isobutylamine.
-
Heat the reaction mixture to facilitate the nucleophilic attack of the amine on the epoxide ring.
-
Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS) until completion.
-
Remove the solvent under reduced pressure and purify the resulting amino alcohol.
-
-
Sulfonylation:
-
Dissolve the amino alcohol in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath and add p-nitrobenzenesulfonyl chloride portion-wise.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting sulfonamide by column chromatography.
-
-
Deprotection:
-
Remove the Boc protecting group from the sulfonamide using an acidic solution (e.g., HCl in dioxane).
-
The resulting free amine is the core intermediate ready for coupling.
-
Protocol 2: Preparation of Activated (S)-3-Hydroxytetrahydrofuran
(S)-3-Hydroxytetrahydrofuran needs to be activated to facilitate its coupling with the core amine. A common method is its conversion to a chloroformate.
-
Chloroformate Formation:
-
Dissolve (S)-3-Hydroxytetrahydrofuran in an anhydrous solvent like THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in the same solvent. A base such as pyridine may be used to neutralize the HCl generated.
-
Stir the reaction at low temperature until the formation of the chloroformate is complete.
-
The resulting activated THF derivative is typically used immediately in the next step.
-
Protocol 3: Final Coupling and Reduction to Yield Amprenavir
-
Coupling Reaction:
-
Dissolve the core amine intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine.
-
Slowly add the freshly prepared activated (S)-3-hydroxytetrahydrofuran derivative.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting N-protected Amprenavir by column chromatography.[1]
-
-
Nitro Group Reduction:
-
Dissolve the purified N-protected Amprenavir in a suitable solvent like ethanol or ethyl acetate.
-
Carry out the reduction of the nitro group to an amine using a reducing agent such as SnCl₂·2H₂O or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Upon completion, purify the final product, Amprenavir, by crystallization or chromatography.
-
Part 2: Synthesis of Darunavir and the Bis-Tetrahydrofuran (bis-THF) Ligand
Darunavir is a second-generation HIV protease inhibitor with exceptional potency against both wild-type and multidrug-resistant HIV strains.[4] A key structural feature of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (bis-THF) moiety, which serves as the P2 ligand.[4][5]
The Crucial Bis-THF Alcohol Precursor
The stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a critical aspect of the overall synthesis of Darunavir. Several synthetic routes have been developed to obtain this key intermediate with high optical purity.[5][9][10]
Synthetic Workflow for Darunavir
Figure 2. Synthetic workflow for Darunavir highlighting the synthesis of the bis-THF alcohol.
Protocol 4: Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This protocol describes a one-pot procedure for the synthesis of the bis-THF alcohol.[9][10]
-
[2+2] Photocycloaddition:
-
In a suitable photochemical reactor, combine furan and a Cbz-protected glycol aldehyde in a solvent such as acetone.
-
Irradiate the mixture with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., -20 °C) until the starting materials are consumed.
-
-
Hydrogenation:
-
Transfer the crude product from the photocycloaddition to a hydrogenation vessel.
-
Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the reaction mixture until the reduction is complete.
-
-
Enzymatic Kinetic Resolution:
-
After filtration to remove the catalyst, subject the racemic alcohol to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
The enzyme will selectively acylate one enantiomer, allowing for the separation of the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from its acylated enantiomer.
-
-
Purification:
-
Separate the desired alcohol from the acylated enantiomer by column chromatography. The optical purity of the final product should be confirmed (e.g., by chiral HPLC).
-
Protocol 5: Synthesis of the Darunavir Backbone
The synthesis of the core amine of Darunavir is a multi-step process, often starting from a protected amino epoxide. A simplified overview is provided.
-
Starting Material: The synthesis often begins with a protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative.[11]
-
Ring Opening and Sulfonylation: The epoxide is opened with isobutylamine, followed by reaction with a protected p-aminobenzenesulfonyl chloride.
-
Deprotection: Subsequent deprotection steps yield the final core amine: 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide.
Protocol 6: Coupling to Form Darunavir
-
Activation of Bis-THF Alcohol:
-
The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated, for example, by reaction with N,N'-disuccinimidyl carbonate to form the corresponding N-hydroxysuccinimidyl carbonate.[12]
-
-
Final Coupling:
-
The activated bis-THF derivative is then reacted with the Darunavir backbone amine in a suitable solvent with a base to facilitate the formation of the carbamate linkage, yielding Darunavir.[12]
-
Analytical Characterization
The synthesis of HIV protease inhibitors requires rigorous analytical characterization at each step to ensure the correct stereochemistry and purity of the intermediates and the final active pharmaceutical ingredient (API).
| Technique | Application |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural elucidation of intermediates and the final product. Confirmation of stereochemistry through analysis of coupling constants and NOE experiments.[13] |
| Mass Spectrometry (LC-MS, HRMS) | Monitoring reaction progress, confirming molecular weights of products, and identifying impurities and degradation products.[13] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee) and diastereomeric ratio (dr) of chiral intermediates like the bis-THF alcohol. |
| X-ray Crystallography | Unambiguous determination of the absolute stereochemistry of key intermediates and the final drug molecule. Provides insights into the conformation and packing of the crystalline solid. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of structural transformations during the synthesis.[14] |
Conclusion and Future Perspectives
The tetrahydrofuran moiety, in both its single and bis-fused forms, has proven to be a cornerstone in the design of highly potent and durable HIV protease inhibitors. The synthetic routes to Amprenavir and Darunavir, while complex, are well-established and highlight the importance of stereoselective synthesis in modern drug development. The principles of backbone binding, exemplified by the bis-THF ligand in Darunavir, continue to guide the development of next-generation inhibitors that can combat the ongoing challenge of drug resistance. Future research in this area may focus on the development of more efficient and scalable synthetic routes to these key THF precursors, as well as the exploration of novel THF-based ligands with improved pharmacological properties.
References
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- Honda, Y., et al. (2004). New approaches to the industrial synthesis of HIV protease inhibitors. Organic & Biomolecular Chemistry, 2(13), 1933-1939.
- O'Brien, A. G., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218-1223.
- Reddy, B. R., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Journal of Analytical Methods in Chemistry, 2022, 8868934.
- Kanemitsu, T., et al. (2016). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(10), 1874-1880.
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- Chongqing Chemdad Co., Ltd. (n.d.). (s)-(-)-tetrahydrofuran-2-carboxylic acid amide.
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- Leão, R. A. C., et al. (2013). Studies of continuous-flow synthesis of nonpeptidal bis-tetrahydrofuran moiety of Darunavir. Blucher Chemistry Proceedings, 1(2), 1-3.
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- Ghosh, A. K., & Brindisi, M. (2015). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 80(12), 6425–6435.
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Application Notes and Protocols for the Purification of Tetrahydrofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Tetrahydrofuran-2-carboxamide Applications
This compound and its derivatives are important structural motifs in medicinal chemistry and drug development. The biological activity and safety profile of any pharmaceutical compound are intrinsically linked to its purity. Even trace impurities can lead to altered efficacy, increased toxicity, or undesirable side effects. Therefore, robust and reliable purification protocols are not merely a matter of procedural compliance but a fundamental requirement for generating high-quality, reproducible scientific data and for the development of safe and effective therapeutics.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate purification strategy based on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.
Understanding the Target Molecule and Potential Impurities
Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may be present in the crude product.
Physicochemical Properties of (S)-(-)-Tetrahydrofuran-2-carboxamide:
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| Melting Point | 82-86 °C | |
| Appearance | White to off-white solid | |
| Optical Activity | [α]20/D −75°, c = 1 in H₂O |
Potential Impurities:
Impurities in a sample of this compound can originate from several sources:
-
Starting Materials: Unreacted starting materials such as Tetrahydrofuran-2-carboxylic acid or the aminating agent.
-
Reagents and Catalysts: Coupling agents (e.g., CDI), bases, and any catalysts used in the synthesis.
-
Byproducts: Products from side reactions, such as the formation of dimers or products from the rearrangement of intermediates.
-
Solvents: Residual solvents from the reaction and workup, such as Tetrahydrofuran (THF), which can itself contain impurities like peroxides or 4-hydroxybutanal.[1][2]
A thorough understanding of the synthetic route is paramount in predicting the likely impurities and designing an effective purification strategy.
Purification Strategies: A Multi-faceted Approach
The choice of purification method depends on a variety of factors including the nature of the impurities (e.g., polarity, volatility, acidity/basicity), the scale of the purification, and the required final purity. Often, a combination of techniques is necessary to achieve the desired level of purity.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
The Causality Behind Solvent Selection:
The ideal recrystallization solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at an elevated temperature (e.g., the solvent's boiling point).
-
Either dissolve the impurities very well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Protocol for Single-Solvent Recrystallization:
-
Solvent Screening: In parallel on a small scale, test the solubility of the crude this compound in a range of potential solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene).
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol for Two-Solvent Recrystallization:
This technique is useful when a single suitable solvent cannot be identified. It involves a "solvent" in which the compound is soluble and an "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. For amides like this compound, a common pair is a polar solvent like THF or ethanol and a non-polar anti-solvent like hexane or diethyl ether.[4]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., THF).
-
Addition of Anti-solvent: Slowly add the "anti-solvent" (e.g., hexane) dropwise to the hot solution until a persistent turbidity is observed.[4]
-
Clarification: Add a few drops of the hot "solvent" back until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent protocol.
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Column Chromatography: Separation by Polarity
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amides, which are moderately polar, silica gel is a common stationary phase.
The Rationale Behind Mobile Phase Selection:
The choice of the mobile phase (eluent) is critical for achieving good separation. The eluent's polarity is adjusted to control the rate at which compounds move down the column. A common strategy for furan-2-carboxamides is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] The ratio is optimized to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate.
Protocol for Flash Column Chromatography:
-
TLC Analysis: Develop a TLC method to visualize the separation of the desired compound from its impurities. Test various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram: Logic of Mobile Phase Selection in Chromatography
Caption: Relationship between compound polarity and elution order in normal-phase chromatography.
Acid-Base Extraction: Exploiting Chemical Handles
If the crude product contains acidic or basic impurities, a liquid-liquid extraction based on acid-base chemistry can be a highly effective initial purification step. This compound is a neutral amide and will remain in the organic phase during these washes.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities.
-
Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, such as unreacted Tetrahydrofuran-2-carboxylic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
The resulting solid can then be further purified by recrystallization or chromatography.
Purity Assessment: Validating the Purification Protocol
After purification, it is essential to assess the purity of the this compound. A combination of methods should be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified sample should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. The use of THF in the mobile phase should be carefully considered, as poor quality THF can lead to chromatographic issues.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in its use in research and drug development. A systematic approach, beginning with an understanding of potential impurities and employing a combination of techniques such as recrystallization, column chromatography, and acid-base extraction, will lead to a highly pure final product. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and effective purification strategy.
References
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- Organic Syntheses Procedure. Purification of Tetrahydrofuran.
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- Google Patents. (2014). CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
- ResearchGate. (2019). (Left) Recrystallization procedure with THF and alkanes.
- Separation Science. THF vs ACN injection.
- Obrnuta faza. Method Development Guide.
- Canadian Journal of Chemistry. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives.
- Organic Syntheses Procedure. Tetrahydrofuran.
- Google Patents. (1980). US4233228A - Purification of tetrahydrofuran.
- ResearchGate. (2020). Please how can I crystallize a new substance from THF as a solvent?.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
- Springer. (2023). Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC.
- Analytical Methods (RSC Publishing). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery.
- MDPI. (2021). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures.
- Chromatography Forum. (2006). THF quality in HPLC analysis.
- Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.
- PubMed. (2014). False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines.
- ResearchGate. (2017). Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran....
- NIH. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization.
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Introduction: The Strategic Importance of Tetrahydrofuran-2-carboxamide in Synthesis
An Application Note and Protocol for the Scale-Up Synthesis of Tetrahydrofuran-2-carboxamide
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, five-membered ether ring, combined with the versatile carboxamide functional group, makes it an attractive scaffold for designing novel pharmaceutical agents and functional polymers. The tetrahydrofuran (THF) motif is prevalent in numerous natural products with significant biological activity[1]. The scale-up synthesis of this compound, however, presents unique challenges related to reaction control, purification, and the handling of hazardous materials.
This document provides a comprehensive guide for researchers and process chemists, detailing a robust and scalable protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for successful and safe large-scale production.
Recommended Synthetic Pathway: Activated Amidation of Tetrahydrofuran-2-carboxylic Acid
The most direct and industrially viable route to this compound is the amidation of its corresponding carboxylic acid. Direct amidation requires extremely high temperatures and pressures, making it unsuitable for most applications. Therefore, a two-step, one-pot approach involving the activation of the carboxylic acid followed by reaction with an ammonia source is the preferred method. For this protocol, we utilize 1,1'-Carbonyldiimidazole (CDI) as the activating agent, a choice predicated on its high efficiency and the generation of gaseous byproducts (CO₂ and imidazole), which simplifies purification.
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Application Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part 1: Acid Activation and Amidation
Rationale: This phase focuses on the efficient conversion of the carboxylic acid to a highly reactive acyl-imidazole intermediate. Temperature control is critical to prevent side reactions and ensure safety. The subsequent amidation is also performed at low temperatures to manage the exothermicity of the reaction.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 2 L, 4-necked, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Connect the reactor to a circulating chiller.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere, which is crucial for preventing side reactions with moisture.
-
Reagent Charging: Charge the reactor with Tetrahydrofuran-2-carboxylic acid (100.0 g, 0.861 mol) and anhydrous Tetrahydrofuran (THF, 500 mL). The use of THF as a solvent is advantageous as it is also the structural backbone of the target molecule, minimizing potential solvent-related impurities.[2][3][4]
-
Cooling: Start the mechanical stirrer and cool the reactor contents to 0-5 °C using the circulating chiller.
-
Activation: Dissolve 1,1'-Carbonyldiimidazole (CDI) (146.2 g, 0.902 mol, 1.05 equiv.) in anhydrous THF (500 mL) and load it into the dropping funnel. Add the CDI solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Process Insight: The slow addition of CDI is critical to control the evolution of CO₂ gas and prevent a runaway reaction. A steady rate of off-gassing indicates a well-controlled reaction.
-
-
Activation Stir-out: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The completion of the activation step is typically indicated by the cessation of gas evolution.
-
Amidation: Cool the reactor to 0 °C. Slowly add concentrated ammonium hydroxide (28-30% NH₃ in water, 114 mL, 1.72 mol, 2.0 equiv.) via the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C.
-
Causality: Using a slight excess of the ammonia source drives the reaction to completion. The low temperature mitigates the exotherm and minimizes potential hydrolysis of the activated ester.
-
-
Reaction Completion: After the addition, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting activated acid is consumed.
Part 2: Work-up and Product Isolation
Rationale: The work-up is designed to remove unreacted reagents, byproducts (imidazole), and the solvent to isolate the crude product in a form suitable for purification.
Step-by-Step Procedure:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
Aqueous Dilution: To the resulting slurry, add deionized water (200 mL) to dissolve the imidazole and any inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 200 mL).
-
Expertise Note: DCM is an effective solvent for extracting the moderately polar carboxamide product while leaving the more polar imidazole byproduct in the aqueous phase.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Part 3: Purification by Recrystallization
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds at scale, capable of removing both soluble and insoluble impurities to yield a product of high purity.
Step-by-Step Procedure:
-
Solvent Selection: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimum amount of hot ethyl acetate to dissolve the solid completely.
-
Crystallization: Slowly add heptane (an anti-solvent) to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 1:1 ethyl acetate/heptane to remove any residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. A typical yield is 75-85%.
Process Parameters and Optimization Data
| Parameter | Recommended Value | Rationale & Optimization Notes |
| Acid/CDI Molar Ratio | 1 : 1.05 | A slight excess of CDI ensures complete activation of the carboxylic acid. |
| Acid/Ammonia Molar Ratio | 1 : 2.0 | An excess of the nucleophile drives the amidation reaction to completion. |
| Activation Temperature | 0-5 °C | Minimizes side reactions and controls the rate of CO₂ evolution. |
| Amidation Temperature | < 10 °C | Controls the exothermic reaction between the activated acid and ammonia. |
| Reaction Solvent | Anhydrous THF | Excellent solubility for reagents; non-reactive under the conditions.[2] |
| Extraction Solvent | Dichloromethane (DCM) | Efficiently extracts the product while leaving polar impurities in the aqueous phase. |
| Purification Method | Recrystallization | A robust, scalable method for achieving high purity of the solid product. |
Safety, Handling, and Environmental Considerations
1. Reagent Hazards:
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor.[5][6] Can form explosive peroxides upon exposure to air and light.[7][8] Always use from a freshly opened container or test for peroxides before use. Store under nitrogen.[7]
-
1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive and an irritant. Handle in a dry, inert atmosphere.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract. Always handle in a fume hood.
-
Dichloromethane (DCM): Suspected carcinogen and harmful if swallowed or inhaled. Use with adequate ventilation.
2. Engineering Controls:
-
All operations must be performed in a certified chemical fume hood.
-
Use a jacketed reactor connected to a chiller for precise temperature control of the exothermic steps.
-
Ensure all equipment is properly grounded to prevent static discharge, a potential ignition source for THF vapors.[5][9]
3. Personal Protective Equipment (PPE):
-
Standard PPE includes a flame-resistant lab coat, safety goggles, and nitrile gloves. Consider double-gloving when handling DCM.
4. Waste Disposal:
-
Aqueous waste containing imidazole should be neutralized before disposal.
-
Halogenated (DCM) and non-halogenated (THF, ethyl acetate, heptane) organic wastes must be collected in separate, properly labeled containers for disposal according to institutional and local regulations.
References
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- Molecules. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.
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- Google Patents. (n.d.). US11149015B2 - Methods for producing tetrahydrofuran.
- Marine Drugs. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.
- Chemistry – A European Journal. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC.
- Google Patents. (n.d.). WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.
- ARKIVOC. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.
- Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development.
- Monticelli, S., & Pace, V. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- ACS Catalysis. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination.
- Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions.
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Application Notes & Protocols: The Reactive Chemistry of Tetrahydrofuran-2-carboxamide with Electrophiles and Nucleophiles
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrofuran-2-carboxamide is a compelling heterocyclic molecule featuring a saturated five-membered oxygen-containing ring and a primary amide functional group. This structure is a valuable chiral building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the dual reactivity conferred by its two principal functional groups: the amide and the tetrahydrofuran (THF) ring.
Direct literature on the specific reactions of this compound is limited. However, its reactivity can be reliably predicted by examining its constituent parts. The amide group provides sites for both nucleophilic attack at the carbonyl carbon and, upon deprotonation, electrophilic attack at the nitrogen. The THF moiety, while generally stable, can participate in ring-opening under certain conditions.
This guide provides a detailed exploration of the expected reactivity of this compound. The protocols and mechanistic discussions herein are based on well-established principles of amide and cyclic ether chemistry, primarily drawing analogies from the extensively studied γ-lactam, 2-pyrrolidinone, which shares a similar five-membered ring structure.[3]
Section 1: Core Reactivity Principles
This compound possesses two primary centers of reactivity:
-
The Amide Group : This functional group is ambident. The lone pair on the nitrogen is delocalized onto the carbonyl oxygen, making the N-H proton acidic (pKa ≈ 17-18, similar to acyclic amides) and the carbonyl carbon electrophilic.
-
Reaction with Electrophiles : The N-H proton can be removed by a suitable base to generate a nucleophilic amidate anion, which readily reacts with electrophiles.[3][4]
-
Reaction with Nucleophiles : The carbonyl carbon is susceptible to attack by strong nucleophiles, leading to acyl substitution or reduction.
-
-
The Tetrahydrofuran Ring : The ether oxygen is Lewis basic and can be activated by strong acids. The α-carbons are susceptible to deprotonation under harsh conditions, but this is less favorable than N-H deprotonation. The ring itself is relatively strain-free and stable under neutral or basic conditions but can be cleaved by potent reagents.
Section 2: Reactions with Electrophiles at the Amide Nitrogen
The most common reaction with electrophiles involves the deprotonation of the amide N-H followed by substitution. This N-functionalization is a cornerstone of modifying the amide group.
Mechanistic Overview: N-Alkylation and N-Acylation
The reaction proceeds via a two-step mechanism. First, a strong base abstracts the acidic amide proton to form a sodium or lithium amidate salt. This anion is a potent nucleophile that subsequently attacks the electrophile (e.g., an alkyl halide or acyl chloride) in an SN2 reaction to form the N-substituted product.
Caption: General workflow for N-functionalization.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation using an alkyl halide, based on standard methods for 2-pyrrolidinone.[4][5]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and decant the hexane.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry.
-
Deprotonation: Cool the slurry to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium amidate should result in a clearer solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC). This may take anywhere from 2 to 24 hours depending on the reactivity of the alkyl halide.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.
Causality and Insights:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the amide without competing side reactions.[4]
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are required to dissolve the amidate salt and prevent quenching of the base.[4]
-
Temperature Control: The initial deprotonation and the addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions, such as O-alkylation.[4]
Data Summary: Typical Conditions for Lactam N-Alkylation
| Parameter | Condition | Rationale & Reference |
| Base | NaH, KH, LDA | Strong, non-nucleophilic bases are required for complete deprotonation.[4] |
| Solvent | Anhydrous DMF, THF, Dioxane | Polar aprotic solvents solubilize the amidate salt and are inert.[5] |
| Electrophile | Alkyl iodides > bromides > chlorides | Reactivity follows SN2 trends. "Softer" electrophiles favor N-alkylation.[4] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with selectivity, minimizing side reactions.[5] |
| Equivalents | Base (1.1-1.2), Electrophile (1.0-1.1) | A slight excess of base ensures complete deprotonation. |
Section 3: Reactions with Nucleophiles at the Carbonyl Carbon
The carbonyl carbon of the amide is electrophilic, but less so than in ketones or esters due to resonance stabilization from the nitrogen lone pair. Therefore, reactions with nucleophiles often require strong reagents or harsh conditions.
Protocol 2: Reduction to 2-(Aminomethyl)tetrahydrofuran
The complete reduction of the amide to an amine is a powerful transformation, typically achieved with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).[6][7]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a stirrer, nitrogen inlet, and reflux condenser, add LiAlH₄ (2.0-3.0 equivalents) and suspend it in anhydrous THF.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution slowly and dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours (4-12 h). Monitor the reaction by TLC until all starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)tetrahydrofuran.[8][9]
-
Purification: The product can be purified by distillation under reduced pressure if necessary.
Causality and Insights:
-
Reagent: LiAlH₄ is one of the few reagents strong enough to reduce the resonance-stabilized amide group directly to an amine.[7] NaBH₄ is generally not reactive enough.
-
Mechanism: The reaction involves the initial addition of a hydride to the carbonyl carbon. The resulting tetrahedral intermediate's oxygen atom coordinates to the aluminum, making it a good leaving group. A second hydride addition then displaces the O-Al species to form the amine.
-
Workup: The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, designed to produce easily filterable inorganic salts.
Caption: Nucleophilic attack at the carbonyl carbon.
Protocol 3: Hydrolysis to Tetrahydrofuran-2-carboxylic Acid
Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions, though the reaction is typically slow and requires heating.[3]
Materials (Basic Hydrolysis):
-
This compound
-
10% Aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure (Basic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in 10% aqueous NaOH (5-10 equivalents).
-
Heating: Attach a reflux condenser and heat the mixture to reflux. Ammonia gas will be evolved. Continue heating until the evolution of ammonia ceases (test with moist litmus paper).
-
Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated HCl.
-
Extraction: Extract the acidic aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield tetrahydrofuran-2-carboxylic acid.[1][10][11]
Causality and Insights:
-
Basic Hydrolysis: Under basic conditions, the hydroxide ion attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the amide anion (NH₂⁻), which is a very poor leaving group. This step is the rate-determining and is driven forward by the immediate protonation of the expelled NH₂⁻ by the solvent (water) to form ammonia.[12] The final product is the carboxylate salt, which must be protonated in an acidic workup to yield the carboxylic acid.
-
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon much more electrophilic. Water then acts as the nucleophile. The subsequent steps involve proton transfers to make the -NH₂ group into a better leaving group (-NH₃⁺).[13]
Section 4: Potential Reactions of the Tetrahydrofuran Ring
While the THF ring is generally robust, its ether linkage represents a potential site for cleavage under specific, typically harsh, conditions. For most reactions targeting the amide, the ring will remain intact. However, researchers should be aware of conditions that could lead to ring-opening as a potential side reaction.
Key Considerations:
-
Strong Lewis Acids: Reagents like boron tribromide (BBr₃) are known to cleave ethers, including THF. The reaction would likely proceed via coordination of the boron to the ether oxygen, followed by nucleophilic attack by bromide at an α-carbon, leading to a ring-opened product.
-
Strong Protic Acids with Nucleophiles: A combination of a strong acid (like HBr or HI) and heat can also promote ring-opening via an SN2 mechanism.
These reactions are generally not competitive under the basic or mildly acidic conditions used for the amide-focused transformations described above. However, if designing a multi-step synthesis, exposure of any intermediate to strong Lewis acids should be carefully considered.
Conclusion
This compound is a versatile synthetic intermediate with a predictable reactivity profile. Its chemistry is dominated by the amide functional group. The N-H proton can be readily removed to allow for N-alkylation and N-acylation, providing a straightforward handle for introducing molecular diversity. The carbonyl group can be reduced to the corresponding amine with strong hydrides or hydrolyzed to the carboxylic acid under forcing conditions. The tetrahydrofuran ring remains a stable scaffold throughout most of these transformations, ensuring the integrity of the core structure. These predictable reaction pathways make it a reliable building block for the synthesis of complex target molecules in drug discovery and materials science.
References
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- Ataman Kimya. (n.d.). 2-PYRROLIDONE. Ataman Kimya.
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Application Notes and Protocols: Strategic Functionalization of the Tetrahydrofuran-2-carboxamide Scaffold for Drug Discovery
Introduction: The Tetrahydrofuran-2-carboxamide Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a privileged five-membered cyclic ether present in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its prevalence stems from its ability to engage in hydrogen bonding, improve pharmacokinetic properties, and provide a rigidifying element to orient substituents for optimal target engagement. When coupled with a carboxamide moiety at the 2-position, the resulting this compound scaffold becomes a versatile platform for the development of novel therapeutics.[5] The carboxamide group itself is a cornerstone of medicinal chemistry, known for its metabolic stability and ability to form key interactions with biological targets.[5]
This guide provides a comprehensive overview of synthetic strategies for the functionalization of the this compound scaffold. We will delve into methodologies for modifying both the tetrahydrofuran ring and the carboxamide group, offering detailed protocols and explaining the rationale behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this scaffold in their quest for new medicines.
Core Functionalization Strategies
The functionalization of the this compound scaffold can be broadly categorized into two main approaches: modification of the tetrahydrofuran ring and derivatization of the carboxamide moiety. A successful drug discovery campaign will often explore both avenues to generate a diverse library of compounds for structure-activity relationship (SAR) studies.
Figure 1: Overview of key functionalization strategies for the this compound scaffold.
Part 1: Functionalization of the Tetrahydrofuran Ring
The tetrahydrofuran ring offers several positions for modification, with the carbon atoms adjacent to the ring oxygen (α-positions) being particularly susceptible to functionalization due to the influence of the heteroatom.
Direct C-H Functionalization of the THF Ring
Direct C-H functionalization is an atom-economical and increasingly popular strategy for introducing substituents onto the THF ring without the need for pre-functionalized starting materials.[6] Photocatalysis and metal-catalyzed reactions have emerged as powerful tools for the site-selective activation of C-H bonds.[7][8]
1.1.1. Photocatalytic α-C-H Bond Functionalization
Visible light photocatalysis offers a mild and efficient method for generating radicals at the α-position of the THF ring, which can then be trapped by various coupling partners.[7][8]
Protocol 1: Metal-Free, Photocatalytic α-C–H Arylation of Tetrahydrofuran
This protocol is adapted from a method utilizing a commercially available organic photocatalyst and a bromine radical precursor.[8]
Materials:
-
Tetrahydrofuran (THF)
-
Aryl halide (e.g., 4-bromotoluene)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)
-
nBu4NBr (Tetrabutylammonium bromide)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv), 4CzIPN (0.005 mmol, 1 mol%), and nBu4NBr (0.05 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (2.0 mL) via syringe.
-
Stir the reaction mixture under irradiation with a blue LED light source at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-arylated tetrahydrofuran product.
Rationale: The photocatalyst (4CzIPN) absorbs visible light and promotes the formation of a bromine radical from nBu4NBr. This radical then abstracts a hydrogen atom from the α-position of THF to generate a THF radical, which subsequently couples with the aryl halide.
| Parameter | Value | Reference |
| Photocatalyst | 4CzIPN | [8] |
| Radical Precursor | nBu4NBr | [8] |
| Light Source | Blue LED | [8] |
| Temperature | Room Temperature | [8] |
| Typical Yield | 60-90% | [8] |
Stereoselective Synthesis of Substituted Tetrahydrofurans
For applications where precise control of stereochemistry is crucial, the synthesis of the functionalized tetrahydrofuran ring from acyclic precursors is a powerful approach.[2][9] Intramolecular cyclization reactions are a common strategy.[9]
Protocol 2: Stereoselective Synthesis of a 2,5-Disubstituted Tetrahydrofuran via Intramolecular Cycloetherification
This protocol is a general representation of an intramolecular SN2 reaction of a hydroxyl nucleophile with a leaving group.[9]
Materials:
-
Acyclic precursor with a hydroxyl group and a leaving group (e.g., tosylate or mesylate) at the appropriate positions.
-
A suitable base (e.g., NaH, K2CO3)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve the acyclic precursor (1.0 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the leaving group in an intramolecular fashion to form the tetrahydrofuran ring. The stereochemistry of the final product is determined by the stereocenters present in the acyclic precursor.[9]
Figure 2: General workflow for intramolecular cycloetherification.
Part 2: Functionalization of the Carboxamide Moiety
The carboxamide group provides a handle for introducing a wide range of substituents, significantly impacting the pharmacological properties of the molecule.
Amide Bond Formation
The most direct way to functionalize the carboxamide is by varying the amine component during its synthesis from the corresponding tetrahydrofuran-2-carboxylic acid.
Protocol 3: General Procedure for Amide Bond Formation using a Coupling Reagent
This protocol utilizes a standard peptide coupling reagent for the formation of the amide bond.[10][11][12]
Materials:
-
(S)-(-)-Tetrahydrofuran-2-carboxylic acid[13]
-
Desired primary or secondary amine
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve tetrahydrofuran-2-carboxylic acid (1.0 equiv) in the anhydrous solvent.
-
Add the coupling reagent (1.1 equiv) and the base (2.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Rationale: The coupling reagent activates the carboxylic acid to form a more reactive intermediate (e.g., an active ester), which is then readily attacked by the amine nucleophile to form the stable amide bond.[12] The base is required to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt.
| Coupling Reagent | Activating Principle | Typical Solvents |
| HATU | Formation of an active ester | DMF, NMP |
| HBTU | Formation of an active ester | DMF, DCM |
| EDC/HOBt | Carbodiimide activation with suppression of racemization | DCM, DMF |
Reductive Functionalization of the Amide
The amide bond itself can be reduced and functionalized to introduce further diversity. This can be achieved through methods like partial reduction to an enamine followed by nucleophilic addition.[14][15]
Protocol 4: Iridium-Catalyzed Reductive Alkylation of a this compound
This protocol is based on the iridium-catalyzed reduction of amides followed by in-situ functionalization.[14][15]
Materials:
-
This compound derivative
-
[Ir(COE)2Cl]2 (catalyst)
-
Diethylsilane (reductant)
-
Nucleophile (e.g., a Grignard reagent or an organolithium reagent)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add the iridium catalyst (e.g., 2 mol%).
-
Add diethylsilane (2.0 equiv) dropwise at room temperature.
-
Stir the reaction for a specified time to allow for the formation of the N,O-silyl acetal intermediate.
-
Cool the reaction mixture to -78 °C.
-
Slowly add the nucleophile (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash column chromatography.
Rationale: The iridium catalyst facilitates the hydrosilylation of the amide carbonyl, forming an N,O-silyl acetal. This intermediate can then be treated with a nucleophile to achieve functionalization at the former carbonyl carbon.[14][15]
Conclusion
The this compound scaffold is a highly valuable starting point for the design and synthesis of new drug candidates. The functionalization strategies outlined in this guide, encompassing both modification of the THF ring and the carboxamide moiety, provide a robust toolkit for medicinal chemists. By understanding the underlying principles of these reactions and utilizing the provided protocols, researchers can efficiently generate diverse compound libraries to explore structure-activity relationships and ultimately identify novel therapeutic agents.
References
- Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health, 2006. [Link]
- Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Royal Society of Chemistry, 2020. [Link]
- Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Royal Society of Chemistry, 2020. [Link]
- Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 2016. [Link]
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health, 2024. [Link]
- Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfon
- Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
- Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry, 2016. [Link]
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 2022. [Link]
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025. [Link]
- Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
- A novel synthesis of functionalized tetrahydrofurans by an Oxa-Michael/Michael cyclization of gamma-hydroxyenones. The Journal of Organic Chemistry, 2003. [Link]
- (s)-(-)-tetrahydrofuran-2-carboxylic acid amide. Chongqing Chemdad Co., Ltd. [Link]
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones.
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health, 2020. [Link]
- The possible mechanism for the polyfunctionalized tetrahydrofuran derivatives formation.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health, 2023. [Link]
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Wiley Online Library, 2024. [Link]
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- Ether-Functionalized Organoamide Coordination to Lanthanoid(II)/(III) Centres. ConnectSci, 2001. [Link]
- Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv, 2024. [Link]
- Amide formation from carboxylic acid deriv
- Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed, 2025. [Link]
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- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Medium, 2024. [Link]
- Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. National Institutes of Health, 2022. [Link]
- Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 2021. [Link]
- Sulfonamide scope on the a-CH amidation of THF a.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed, 2025. [Link]
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The Pivotal Role of Tetrahydrofuran-2-Carboxamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Tetrahydrofuran Scaffold - A Privileged Motif in Medicinal Chemistry
The tetrahydrofuran (THF) ring system is a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in natural products and synthetic drugs underscores its significance as a "privileged scaffold." The THF moiety, a five-membered cyclic ether, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while its defined stereochemistry allows for precise three-dimensional interactions with biological targets.[1] This guide focuses on the synthetic utility of a key derivative, tetrahydrofuran-2-carboxamide, and its precursors in the construction of high-value therapeutics. As a chiral building block, it offers a versatile platform for creating complex molecular frameworks with specific stereochemical requirements, which is paramount for efficacy and safety in drug design.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, illustrating the critical role of this compound and its derivatives in the synthesis of antiviral, antibiotic, and other bioactive agents.
Core Application: Amide Bond Formation - Synthesizing the this compound Moiety
The conversion of tetrahydrofuran-2-carboxylic acid to its corresponding carboxamide is a fundamental transformation that opens the door to a wide array of synthetic possibilities. The resulting amide can be a final bioactive entity or a key intermediate for further functionalization. Standard peptide coupling reagents are highly effective for this transformation.
Protocol 1: General Synthesis of (S)-Tetrahydrofuran-2-carboxamide
This protocol describes a general method for the amide bond formation from (S)-tetrahydrofuran-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Reaction Scheme:
A general amide coupling reaction.
Materials:
-
(S)-Tetrahydrofuran-2-carboxylic acid
-
Amine (e.g., benzylamine, or other primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of (S)-tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath and stir for 15-20 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (S)-N-substituted-tetrahydrofuran-2-carboxamide.
Quantitative Data Summary (Exemplary):
| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt, DIPEA | DCM | 16 | 85-95 |
| 2 | Aniline | HATU, DIPEA | DMF | 12 | 80-90 |
| 3 | Morpholine | CDI | THF | 24 | 75-85 |
Application in Antiviral Drug Synthesis: The Case of Baloxavir Marboxil
Baloxavir marboxil (Xofluza®) is a first-in-class antiviral agent for the treatment of influenza. Its mechanism of action involves the inhibition of the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[2] The synthesis of this complex molecule relies on a chiral core, where the stereochemistry is crucial for its activity. While the final drug does not contain a this compound moiety, its precursor, (R)-tetrahydrofuran-2-carboxylic acid, is utilized in a key resolution step to obtain the desired enantiomer of a central intermediate.[2]
Workflow: Chiral Resolution in Baloxavir Marboxil Synthesis
The synthesis of a key tricyclic intermediate in the Baloxavir Marboxil synthesis often proceeds through a racemic mixture. A classical resolution strategy employing a chiral acid, such as (R)-tetrahydrofuran-2-carboxylic acid, is employed to separate the desired enantiomer.
Chiral resolution workflow.
Application in Antibiotic Development: The Synthesis of Faropenem Sodium
Faropenem is a broad-spectrum β-lactam antibiotic. The (R)-tetrahydrofuran-2-yl group at the C-2 position of the penem core is a distinguishing structural feature that contributes to its stability against β-lactamases.[3][4] The synthesis of Faropenem sodium involves the coupling of a derivative of (R)-tetrahydrofuran-2-carboxylic acid with the β-lactam core.
Protocol 2: Synthesis of a Faropenem Intermediate
This protocol outlines a key step in the synthesis of Faropenem, where a thioester derivative of (R)-tetrahydrofuran-2-carboxylic acid is coupled with the azetidinone core.
Reaction Scheme:
Coupling step in Faropenem synthesis.
Materials:
-
(3R,4R)-4-acetoxy-3-[(1R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (4-AA)
-
Sodium salt of (R)-tetrahydrofuran-2-thiocarboxylic acid
-
Acetone
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Toluene
-
Saturated brine solution
Procedure:
-
Prepare a solution of the sodium salt of (R)-tetrahydrofuran-2-thiocarboxylic acid in aqueous acetone.
-
In a separate flask, dissolve the 4-AA intermediate in acetone.
-
Slowly add the solution of the thiocarboxylic acid salt to the 4-AA solution while stirring.
-
Maintain the pH of the reaction mixture between 8.0 and 8.5 using a solution of sodium bicarbonate.
-
Stir the reaction mixture for approximately 3 hours at room temperature.
-
After the reaction is complete (monitored by TLC), extract the product with toluene.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Remove the toluene under reduced pressure to yield the crude intermediate, which can be carried forward to the next step.
Quantitative Data Summary (Representative):
| Starting Material | Key Reagent | Solvent | pH | Time (h) | Yield |
| 4-AA | Sodium (R)-tetrahydrofuran-2-thiocarboxylate | Acetone/Water | 8.0-8.5 | 3 | High |
Application in HIV Protease Inhibitors: Designing for Potency and Resistance Profile
The tetrahydrofuran moiety, particularly the bis-tetrahydrofuran (bis-THF) ligand, is a critical component of several potent HIV-1 protease inhibitors, including Darunavir.[5][6] These ligands are designed to form extensive hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. This "backbone binding" concept is a key strategy for developing inhibitors that are effective against drug-resistant strains of HIV.[5]
Workflow: Synthesis of a bis-THF Derived HIV Protease Inhibitor
The synthesis of these inhibitors often involves the preparation of a functionalized bis-THF alcohol, which is then activated and coupled with the core of the inhibitor.
Synthetic workflow for a bis-THF HIV protease inhibitor.
Protocol 3: Coupling of Activated bis-THF Ligand to an Inhibitor Core
This protocol describes the general procedure for the coupling of an activated bis-THF ligand with an amine-containing inhibitor core.
Materials:
-
Activated bis-THF carbonate (e.g., 4-nitrophenyl carbonate derivative)
-
Inhibitor core with a primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Dissolve the amine-containing inhibitor core (1.0 eq) in anhydrous acetonitrile.
-
Add the activated bis-THF carbonate (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-36 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final HIV protease inhibitor.
Quantitative Data Summary (Illustrative):
| Inhibitor Core | Activated Ligand | Base | Solvent | Time (h) | Yield (%) |
| (R)-(hydroxyethylamine)sulfonamide derivative | bis-THF-4-nitrophenyl carbonate | DIPEA | CH₃CN | 24 | 70-85 |
Conclusion
The this compound scaffold and its carboxylic acid precursor are invaluable chiral building blocks in the synthesis of a diverse range of bioactive molecules. The stereodefined nature of this moiety allows for precise control over the three-dimensional architecture of the final compound, which is essential for potent and selective interaction with biological targets. The protocols and applications detailed in this guide highlight the versatility of this chemical entity in the development of life-saving therapeutics. As the demand for novel drugs with improved efficacy and resistance profiles continues to grow, the strategic incorporation of the this compound motif will undoubtedly remain a key strategy in medicinal chemistry and drug discovery.
References
- Hughes, D. L. (2019). Review of the patent literature: synthesis and final forms of antiviral drugs tecovirimat and baloxavir marboxil. Organic Process Research & Development, 23(7), 1298-1307. [Link]
- Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y. F., ... & Mitsuya, H. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]
- CN101125857A - Method for preparing faropenem. (n.d.).
- CN101585847A - Synthetic method of faropenem sodium. (n.d.).
- Oru, V., & Ocal, N. (2022). Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza: An Overview. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 46(2), 365-378. [Link]
- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of medicinal chemistry, 59(11), 5288–5308. [Link]
- CN1884284A - Process for the preparation of sodium faropenem. (n.d.).
- US20090023915A1 - Process for the Preparation of Faropenem. (n.d.).
- Ghosh, A. K., Kulkarni, S., Anderson, D. D., & Hong, L. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of medicinal chemistry, 53(5), 2145–2155. [Link]
- Zhang, Y., Li, G., Wang, H., Wang, Y., & Zhang, A. (2022). Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. Crystals, 12(7), 882. [Link]
- Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y. F., ... & Mitsuya, H. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. OSTI.GOV. [Link]
- Rauk, A., & Buncel, E. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(11), 2544-2549. [Link]
- CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. (n.d.).
- WO2020181025A1 - Solid state forms of baloxavir marboxil. (n.d.).
- Ghosh, A. K., & Brindisi, M. (2015). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. [Link]
- Starr, D., & Hixon, R. M. (1936). Tetrahydrofuran. Organic Syntheses, 16, 77. [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
- Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC advances, 12(20), 12596-12601. [Link]
- Fernández-Peña, L., Pérez, M., & Zubía, E. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 20(2), 131. [Link]
- CN111925381B - A kind of synthetic method of baloxavir key intermediate. (n.d.).
- Ghosh, A. K., & Kumar, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 61(10), 151594. [Link]
- Request PDF. (n.d.). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. [Link]
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"experimental procedure for N-alkylation of Tetrahydrofuran-2-carboxamide"
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Topic: Experimental Procedure for N-Alkylation of Tetrahydrofuran-2-carboxamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated tetrahydrofuran-2-carboxamides are a class of compounds with significant potential in medicinal chemistry and drug development. The tetrahydrofuran ring is a common scaffold in many biologically active molecules and natural products. The ability to introduce various alkyl groups onto the amide nitrogen allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the N-alkylation of this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for product characterization.
Scientific Principles and Mechanistic Overview
The N-alkylation of a primary amide, such as this compound, proceeds via a nucleophilic substitution reaction, typically an S_N2 mechanism. The core of this transformation involves the deprotonation of the amide nitrogen to form a more nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent, leading to the formation of the desired N-alkylated product.
Several factors are critical to the success of this reaction:
-
Basicity: Amide protons are weakly acidic, with a pKa typically in the range of 17-18. Therefore, a strong base is required for efficient deprotonation.[1] Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or organolithium reagents like n-butyllithium (n-BuLi).[1] The choice of base can influence the reaction rate and selectivity.
-
Solvent: The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the strong base and the reactive amide anion. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[1][2]
-
Alkylating Agent: A variety of alkylating agents can be employed, most commonly alkyl halides (e.g., iodides, bromides, or chlorides).[3] The reactivity of the halide follows the trend I > Br > Cl. Other electrophiles such as alkyl sulfonates (e.g., tosylates, mesylates) can also be used.
-
Temperature: The reaction temperature can influence the rate of reaction. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate.
A potential side reaction to consider is O-alkylation, where the oxygen of the amide acts as the nucleophile.[4] However, with the appropriate choice of base and solvent, N-alkylation is generally the favored pathway.[4][5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the N-alkylation of this compound.
Caption: A flowchart of the N-alkylation procedure.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl bromide as the alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | |
| Sodium Hydride (NaH), 60% dispersion in oil | Reagent Grade | e.g., Sigma-Aldrich | Handle with extreme care. |
| Alkyl Bromide (e.g., Benzyl Bromide) | ≥98% | e.g., Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | e.g., MilliporeSigma | Freshly distilled or from a solvent purification system. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | - | For quenching. |
| Brine (Saturated aqueous NaCl) | ACS Grade | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., VWR | For drying. |
| Silica Gel | 230-400 mesh | e.g., SiliCycle | For column chromatography. |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | e.g., Fisher Scientific | For chromatography. |
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet) and flush with an inert gas.
-
-
Reaction Setup:
-
To the reaction flask, add sodium hydride (1.2 equivalents) under a positive flow of inert gas.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
-
Deprotonation:
-
Slowly add the solution of this compound to the sodium hydride slurry at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.[6]
-
Product Characterization
The identity and purity of the synthesized N-alkylated product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.[7]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation | Ensure the use of a sufficiently strong and fresh base. Allow adequate time for deprotonation. |
| Inactive alkylating agent | Use a fresh bottle of the alkylating agent. | |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Thoroughly dry all glassware. | |
| Formation of side products | O-alkylation | Consider using a different base or solvent system. Lowering the reaction temperature may also favor N-alkylation. |
| Di-alkylation (if a secondary amide is the target) | Use a stoichiometric amount of the alkylating agent. | |
| Difficult purification | Close polarity of product and starting material | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The N-alkylation of this compound is a versatile and valuable transformation in synthetic organic and medicinal chemistry. By carefully selecting the base, solvent, and alkylating agent, a wide array of N-substituted derivatives can be efficiently synthesized. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in this field.
References
- ResearchGate. Mechanism of N‐alkylation of amides via borrowing hydrogen.
- Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?.
- Organic & Biomolecular Chemistry (RSC Publishing). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines.
- Google Patents. US3274211A - N-alkylation of amides and imides.
- Wikipedia. Amine alkylation.
- LibreTexts Chemistry. Ch22: Alkylation of Amines.
- Organic Chemistry Portal. Substituted amide synthesis by amidation.
- ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- YouTube. formation & reaction of amide enolates.
- Google Patents. US3144396A - Process for purification of nu-alkyl-nu-vinyl amides.
- ResearchGate. Synthesis of N-alkylfuran-2-carboxamide derivatives.
- Google Patents. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
- Reddit. Is deprotonating amides with K3PO4 for alkylation using alkyl bromides interesting or useful or did I get lucky publishing my paper..
- Master Organic Chemistry. Alkylation of Amines (Sucks!).
- National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H)-one.
- MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.
- Organic Chemistry Portal. Tetrahydrofuran synthesis.
- ACS. N alkylation at sp 3 Carbon Reagent Guide.
- Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions.
- ACS Publications. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols.
- Google Patents. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.
- The Royal Society of Chemistry. Effective Synthesis of 2,5-Disubstituted Tetrahydrofurans from Glycerol by Catalytic Alkylation of Ketones.
- National Center for Biotechnology Information. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.
- Google Patents. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.
- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- The Journal of Organic Chemistry. N-Alkylation of Amides. A Novel Procedure.
- ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
- ResearchGate. A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives.
- Chemistry of Heterocyclic Compounds. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C.
- ResearchGate. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate.
- ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- PubMed. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydrofuran-2-carboxamide
Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC).
Issue 1: Low Yield of this compound
Observation: The isolated yield of the desired amide product is significantly lower than expected.
Potential Causes and Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Incomplete reaction | Extend reaction time and monitor by TLC/LC-MS: Amide bond formation can be sluggish, especially with less reactive amines. Monitor the disappearance of the starting carboxylic acid to ensure the reaction has gone to completion. |
| Side reaction with coupling agent | Control reaction temperature: A common side reaction with DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react further to form the amide. This is often exacerbated by higher temperatures. Maintain the reaction at 0°C during the addition of DCC and allow it to slowly warm to room temperature.[1] |
| Hydrolysis of activated ester | Ensure anhydrous conditions: The activated carboxylic acid intermediate is susceptible to hydrolysis. Use anhydrous solvents and reagents to prevent the reversion of the activated ester to the starting carboxylic acid. |
| Formation of anhydride | Use of additives: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form an anhydride. While the anhydride can still react to form the amide, this pathway can be less efficient. The addition of 1-hydroxybenzotriazole (HOBt) can trap the activated intermediate as an HOBt-ester, which is more stable and less prone to side reactions.[2][3] |
Issue 2: Presence of an Insoluble White Precipitate That is Not the Product
Observation: A significant amount of a white solid precipitates during the reaction, which is identified as N,N'-dicyclohexylurea (DCU).
Potential Causes and Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Byproduct of DCC coupling | Filtration: DCU is the primary byproduct of DCC-mediated coupling reactions and is largely insoluble in many organic solvents like dichloromethane (DCM) and diethyl ether.[4] The majority of the DCU can be removed by simple filtration of the reaction mixture. |
| Residual DCU in the crude product | Purification by crystallization or chromatography: While filtration removes most of the DCU, some may remain dissolved in the reaction solvent. This can often be removed by crystallization of the desired amide from a suitable solvent system. Alternatively, flash column chromatography can be employed for complete removal.[5] Some researchers suggest washing the crude product with solvents in which DCU has low solubility, such as acetonitrile or a mixture of DCM and hexanes, followed by filtration.[4] |
| Solvent choice affecting DCU solubility | Optimize reaction solvent: The choice of solvent can influence the solubility of DCU. Performing the reaction in a solvent where DCU has very low solubility can facilitate its removal by filtration throughout the reaction.[5] |
Issue 3: Product is Contaminated with Starting Carboxylic Acid
Observation: The final product shows significant contamination with unreacted Tetrahydrofuran-2-carboxylic acid, even after work-up.
Potential Causes and Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Incomplete reaction | Increase equivalents of coupling agent and/or amine: If the reaction has not gone to completion, consider increasing the equivalents of the coupling agent and the amine to drive the reaction forward. |
| Ineffective work-up | Aqueous basic wash: A standard work-up for amide synthesis includes washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from the organic phase containing the amide product.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the coupling of Tetrahydrofuran-2-carboxylic acid with an amine source (such as ammonia) using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] The use of additives like 1-hydroxybenzotriazole (HOBt) is often recommended to improve yields and reduce side reactions.[2]
Q2: What are the primary side reactions to be aware of?
The main side reactions include:
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Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling agents, resulting from the rearrangement of the reactive intermediate.
-
Racemization: If you are starting with an optically active Tetrahydrofuran-2-carboxylic acid, there is a risk of racemization at the chiral center. The use of additives like HOBt can help to suppress this.[2]
-
Anhydride formation: The activated carboxylic acid can react with another molecule of the starting acid to form an anhydride.
-
Ring-opening of the tetrahydrofuran ring: While the THF ring is generally stable under standard amidation conditions, harsh acidic or basic conditions, or prolonged exposure to high temperatures, could potentially lead to ring-opening. It is advisable to use mild reaction conditions.
Q3: How can I purify the final product?
Purification typically involves:
-
Filtration: To remove the insoluble dicyclohexylurea (DCU) byproduct if DCC is used.[4]
-
Aqueous work-up: Washing the crude product with a mild acid (e.g., dilute HCl) to remove any unreacted amine and a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.[1]
-
Crystallization or Chromatography: The crude product can then be purified by crystallization from a suitable solvent or by flash column chromatography on silica gel to remove any remaining impurities.[5]
Q4: Can I use an ester of Tetrahydrofuran-2-carboxylic acid as a starting material?
Yes, you can synthesize this compound from an ester, such as methyl Tetrahydrofuran-2-carboxylate, through ammonolysis. This typically involves reacting the ester with ammonia. However, this reaction may require heat and pressure and can sometimes be slower than methods starting from the carboxylic acid.
Q5: My starting material is a racemic mixture of Tetrahydrofuran-2-carboxylic acid. Will this affect the synthesis?
Synthesizing the amide from a racemic starting material will result in a racemic product. The reaction conditions for amidation are not typically enantioselective. If a specific enantiomer is required, you should start with the enantiomerically pure carboxylic acid.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound using DCC/HOBt
This protocol is a general guideline for the synthesis of this compound from Tetrahydrofuran-2-carboxylic acid using DCC and HOBt.
Materials:
-
Tetrahydrofuran-2-carboxylic acid
-
Ammonia source (e.g., 7N solution in methanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Tetrahydrofuran-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the ammonia source (1.2 eq) to the cooled solution.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM or THF to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or flash column chromatography.
Visualizations
References
- Diversity‐Oriented Synthesis and Antibiofilm Evalu
- Tetrahydrofuran - Organic Syntheses Procedure.
- A carboxylic acid and an amine can condense to an amide and w
- Tetrahydrofuran synthesis - Organic Chemistry Portal.
- Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google P
- Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google P
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- Recent development of peptide coupling reagents in organic synthesis.
- Coupling Reagents - Aapptec Peptides.
- A Conversion of Carboxylic Acids to Amides under Microwave Irradi
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- Purification method of chromatographic-grade tetrahydrofuran - Google P
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
- Synthesis and Characterization of Partial Biobased Furan Polyamides.
- Please how can I crystallize a new substance
- Synthesis of THF deriv
- Purific
- False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines.
- Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonyl
- Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google P
- Purification of tetrahydrofuran from aqueous azeotropic solution: continuous adsorption oper
- Synthesis of chiral enantioenriched tetrahydrofuran deriv
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
"Tetrahydrofuran-2-carboxamide stability issues in solution"
Welcome to the technical support center for Tetrahydrofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the stability of this compound in solution.
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issue is the hydrolysis of the γ-lactam (a five-membered cyclic amide) ring. This reaction leads to the opening of the ring to form 4-amino-tetrahydrofuran-2-carboxylic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.[1][2] A secondary concern is the potential for peroxide formation due to the tetrahydrofuran (THF) ring, especially in the presence of oxygen and light.
Q2: How does pH affect the stability of the lactam ring?
A2: The lactam ring in this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1][2]
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring.
-
Basic Conditions: In alkaline solutions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the amide bond and open the ring.
-
Neutral Conditions: Amides are generally most stable at or near neutral pH (6-8).
Q3: What is the expected hydrolysis product of this compound?
A3: The hydrolysis of the lactam ring in this compound results in the formation of 4-amino-tetrahydrofuran-2-carboxylic acid.
Q4: Can the tetrahydrofuran ring itself degrade?
A4: Yes, the tetrahydrofuran ring can undergo degradation, primarily through the formation of peroxides in the presence of air and light. These peroxides can be explosive, especially upon concentration. It is crucial to use freshly distilled or stabilized THF as a solvent and to store solutions of this compound protected from light and air.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
Issue 1: Inconsistent or decreasing concentrations of this compound in my stock solution over time.
-
Possible Cause 1: Hydrolysis due to improper pH.
-
Troubleshooting Step: Measure the pH of your stock solution. If it is significantly acidic or basic, hydrolysis is likely occurring.
-
Recommendation: If your experimental protocol allows, prepare stock solutions in a neutral buffer (pH 6-8) to minimize hydrolysis. For long-term storage, consider preparing aliquots and storing them at low temperatures (-20°C or -80°C).
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting Step: Review your storage conditions. Elevated temperatures accelerate the rate of hydrolysis.
-
Recommendation: Store stock solutions at 4°C for short-term use and frozen for long-term storage. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
-
Possible Cause 3: Peroxide formation and subsequent degradation.
-
Troubleshooting Step: If the solution has been stored for an extended period in the presence of air and light, peroxide formation is a possibility. Peroxide test strips can be used to check for their presence in the solvent used to prepare the solution.
-
Recommendation: Prepare solutions using high-purity, peroxide-free solvents. Store solutions in amber vials or wrapped in aluminum foil to protect them from light. Consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.
-
Issue 2: Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause 1: Formation of the hydrolysis product.
-
Troubleshooting Step: The unexpected peak is likely the ring-opened product, 4-amino-tetrahydrofuran-2-carboxylic acid. This product will be more polar than the parent compound.
-
Recommendation: To confirm the identity of the peak, you can perform a forced degradation study (see Protocol 1) under acidic and basic conditions to generate the hydrolysis product and compare its retention time with the unknown peak.
-
-
Possible Cause 2: Degradation products from peroxide formation.
-
Troubleshooting Step: Degradation initiated by peroxides can lead to a variety of byproducts.
-
Recommendation: Analyze a fresh sample prepared with peroxide-free solvent to see if the unknown peak is still present. If not, peroxide-mediated degradation is the likely cause.
-
Factors Influencing Hydrolysis Rate
The following table summarizes the key factors that influence the rate of hydrolysis of the lactam ring, based on studies of similar structures like 2-pyrrolidinone.
| Factor | Condition | Expected Effect on Hydrolysis Rate |
| pH | Strongly Acidic (pH < 3) | Increased |
| Neutral (pH 6-8) | Minimal | |
| Strongly Basic (pH > 10) | Increased | |
| Temperature | Increase | Increased |
| Solvent | Aqueous | Hydrolysis occurs |
| Aprotic Organic | Stable |
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound and for its quantification.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).
- Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH).
- Neutral Hydrolysis: Mix an aliquot of the stock solution with high-purity water.
- Oxidative Degradation: Mix an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).
- Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., 60°C).
- Photolytic Degradation: Expose a sample of the stock solution to a UV lamp.
3. Time Points:
- Incubate the stressed samples and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Preparation for Analysis:
- Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration for analysis.
5. Analysis:
- Analyze the samples using a suitable analytical method, such as LC-MS (see Protocol 2), to identify and quantify the parent compound and any degradation products.
Protocol 2: Quantification by LC-MS
This protocol provides a general method for the quantification of this compound and its primary hydrolysis product, 4-amino-tetrahydrofuran-2-carboxylic acid. Due to the polar nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.[3]
1. Instrumentation:
- A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
2. Chromatographic Conditions (HILIC):
- Column: A HILIC column with an amide or unbonded silica stationary phase.
- Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.
- Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous component (e.g., to 50% B).
- Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
- Column Temperature: 30-40°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification of unknowns. For higher sensitivity and specificity, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole instrument.
- MRM Transitions (Example):
- This compound: [M+H]+ → fragment ion(s)
- 4-amino-tetrahydrofuran-2-carboxylic acid: [M+H]+ → fragment ion(s)
- Note: The specific m/z values for the precursor and fragment ions will need to be determined by infusing a standard of the compound of interest.
4. Calibration:
- Prepare a series of calibration standards of this compound and, if available, 4-amino-tetrahydrofuran-2-carboxylic acid in a solvent that mimics the sample matrix.
- Generate a calibration curve by plotting the peak area against the concentration.
IV. Visualizations
Degradation Pathway of this compound
Caption: Primary hydrolytic degradation pathway.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
V. References
-
Hoogenboom, R., et al. (2012). Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant. Food Additives & Contaminants: Part A, 29(3), 456-467.
-
Abe, Y., et al. (2016). HPLC Analysis of cyclo-oligoamides 6 and 66. ResearchGate.
-
Heimrich, D., et al. (2012). Cyclic oligomers in polyamide for food contact material: quantification by HPLC‐CLND and single‐substance calibration. Packaging Technology and Science, 26(2), 99-110.
-
RSC Publishing. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
Heimrich, D., et al. (2013). Cyclic oligomers in polyamide for food contact material: Quantification by HPLC-CLND and single-substance calibration. ResearchGate.
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Jones, A. D., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 11(12), 5914-5923.
-
Senogles, E., & Thomas, R. A. (1980). The products of acid hydrolysis of N–vinyl–2–pyrrolidone. Journal of the Chemical Society, Perkin Transactions 2, (6), 825-828.
-
Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Jones, A. D., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ResearchGate.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Beilstein-Institut. (2021, December 9). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from [Link]
-
Heimrich, D., et al. (2013). Cyclic oligomers in polyamide for food contact material: Quantification by HPLC-CLND and single-substance calibration. ResearchGate.
-
Ramachandran, P. V., & Pratihar, D. (2007). Acidity-Directed Synthesis of Substituted γ-Butyrolactones from Aliphatic Aldehydes. Organic Letters, 9(11), 2087-2090.
-
Chen, I. H., et al. (2006). Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. Archiv der Pharmazie, 339(6), 324-331.
-
Padwa, A., et al. (1993). Chemoselective syntheses of gamma-butyrolactams using vinyl sulfilimines and dichloroketene. The Journal of Organic Chemistry, 58(23), 6345-6357.
-
National Institutes of Health. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of Tetrahydrofuran-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tetrahydrofuran-2-carboxamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. The content is structured in a direct question-and-answer format to provide clear, actionable solutions grounded in established scientific principles.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent obstacles encountered during the crystallization of this compound. Each answer explains the causative factors and provides detailed protocols for resolution.
Q1: My compound has "oiled out" into liquid droplets instead of forming crystals. What is happening and how do I fix it?
A1: Understanding and Resolving "Oiling Out"
"Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon in crystallization. It occurs when the solute separates from the supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline phase.[1] This happens when the solution's temperature is below the saturation point but still above the compound's melting point. The melting point can be significantly depressed by the presence of the solvent or impurities.[2] For this compound, which has a relatively low melting point (82-86 °C), this is a primary challenge.
The oil phase is problematic because it is an excellent solvent for impurities, and its eventual, uncontrolled solidification often leads to an amorphous, impure solid, defeating the purpose of crystallization.[1][3]
Causality and Mechanism:
-
High Supersaturation: Rapid cooling or fast anti-solvent addition creates a high level of supersaturation, kinetically favoring the formation of a disordered, liquid-like solute-rich phase over an ordered crystal lattice.[1]
-
Impurities: Impurities can lower the melting point of the solid, expanding the temperature range where oiling out can occur.[2] They can also interfere with the crystal packing process, hindering nucleation.[4][5]
-
Compound Characteristics: Molecules with flexible structures or low melting points are inherently more prone to oiling out.[6]
Troubleshooting Protocol: Overcoming Oiling Out
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add an additional 10-20% of the primary solvent to reduce the overall supersaturation level upon cooling.[2]
-
Slow Down the Process: Drastically reduce the rate of cooling. An ideal crystallization should show the first crystals appearing after 5-10 minutes and continue over a period of 20-30 minutes.[2] If using an anti-solvent, add it dropwise at a much slower rate, allowing time for equilibration.
-
Introduce Seed Crystals: Seeding is a highly effective method. Add a few tiny, pre-existing crystals of pure this compound to the solution just as it reaches the saturation point (slight cloudiness). This provides a template for ordered growth, bypassing the kinetic barrier to nucleation.[1][6]
-
Lower the Crystallization Temperature: If possible, use a solvent system that allows you to cool the solution to a temperature well below the compound's melting point before reaching supersaturation.
-
Purify the Material: If oiling out persists, the issue may be significant impurities. Consider re-purifying your starting material using column chromatography.
Logical Flow: Decision-Making for Oiling Out
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Q2: Why are no crystals forming from my solution? It just remains clear.
A2: Achieving Supersaturation and Inducing Nucleation
Crystal formation requires two key conditions: supersaturation and nucleation . A clear solution indicates that one or both of these have not been achieved. Supersaturation is the state where the concentration of the solute in the solution is higher than its equilibrium solubility at that temperature. Nucleation is the initial formation of a stable, ordered cluster of molecules that can serve as a template for crystal growth.
Causality and Mechanism:
-
Insufficient Concentration: The solution is "undersaturated." There is simply not enough solute dissolved for it to precipitate upon cooling or anti-solvent addition.[7]
-
High Purity / Lack of Nucleation Sites: Highly purified compounds in scrupulously clean glassware can sometimes be difficult to crystallize because they lack heterogeneous nucleation sites (like dust particles or microscopic scratches) to initiate crystal formation.[7]
-
Metastable Zone: There is a "metastable zone" where a solution can be supersaturated but will not spontaneously nucleate. Your solution may be in this zone.
Troubleshooting Protocol: Inducing Crystallization
-
Increase Concentration:
-
Slow Evaporation: Cover the flask or vial with parafilm and poke a few small holes in it with a needle. Allow the solvent to evaporate slowly over several hours or days. This is a gentle way to increase concentration.[7]
-
Boil Off Solvent: If you are confident you have used too much solvent, you can gently heat the solution to boil off a portion, then attempt to cool it again.[2]
-
-
Induce Nucleation:
-
Use an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will dramatically reduce the solubility and force crystallization. For this compound dissolved in THF or Ethyl Acetate, an anti-solvent like hexane or heptane is a good choice.[8][9]
-
Reduce Temperature: If not already done, try cooling the solution slowly in a refrigerator (4 °C) or freezer (-20 °C), provided the solvent won't freeze.[7]
Q3: I only obtained a fine powder or very small needles. How can I grow larger, higher-quality crystals?
A3: Controlling Nucleation and Growth
The formation of a fine powder or microcrystals indicates that the rate of nucleation was far too high compared to the rate of crystal growth.[7] When countless nuclei form simultaneously, they compete for the limited amount of solute, resulting in a large number of very small crystals. The goal is to promote the formation of only a few nuclei and allow them to grow slowly.
Causality and Mechanism:
-
Rapid Supersaturation: Cooling the solution too quickly or adding an anti-solvent too fast causes the system to rapidly pass through the metastable zone, triggering massive, uncontrolled nucleation.
-
Excessive Nucleation Sites: Particulate matter (dust) or a rough glass surface can provide too many sites for nucleation to begin.[7]
Troubleshooting Protocol: Growing Larger Crystals
-
Minimize Nucleation Sites: Use a very clean, scratch-free flask. It can be beneficial to filter the hot, saturated solution through a small plug of cotton or filter paper into a clean crystallization vessel to remove any dust particles.[7]
-
Slow the Rate of Supersaturation:
-
For Cooling Crystallization: Insulate the flask. Place it in a beaker of warm water and allow it to cool to room temperature over several hours, or place it in a dewar flask. Slow, controlled cooling is paramount.
-
For Anti-Solvent Crystallization: Use a syringe pump for very slow, dropwise addition of the anti-solvent into a stirred solution of your compound.
-
For Evaporation: Use a vessel with a narrow opening or cover it with parafilm with only one or two small pinholes to slow evaporation.
-
-
Reduce Concentration: Start with a slightly more dilute solution. This widens the metastable zone, requiring a greater degree of cooling (or more anti-solvent) before nucleation begins, giving you more control over the process.
Advanced Topics & FAQs
Q4: How does solvent selection impact the crystallization of this compound?
A4: Solvent selection is arguably the most critical variable in crystallization. The ideal solvent system should exhibit a steep solubility curve: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For anti-solvent crystallization, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two solvents must be miscible.
The choice of solvent can also dictate which polymorphic form of the compound crystallizes.[10][11] Carboxamide compounds are known to form different crystal packing arrangements (polymorphs) depending on the solvent environment due to varying solute-solvent interactions.[12][13]
Data Presentation: Recommended Solvent Systems
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Method | Key Considerations |
| Tetrahydrofuran (THF) | n-Hexane, n-Heptane, Diethyl Ether | Anti-Solvent | THF is a polar ether; a non-polar alkane is a classic anti-solvent choice.[8] |
| Ethyl Acetate | n-Heptane, Cyclohexane | Cooling or Anti-Solvent | A common, moderately polar system. |
| Isopropanol (IPA) | Water | Cooling or Anti-Solvent | Good for polar compounds; the amide group provides sufficient polarity. |
| Acetone | Water, n-Hexane | Cooling or Anti-Solvent | Acetone is highly volatile; ensure a sealed or slow-evaporation setup. |
| 2-Methyltetrahydrofuran (2-MeTHF) | n-Heptane | Anti-Solvent | A "greener" and less water-miscible alternative to THF.[14] |
Experimental Protocol: Anti-Solvent Crystallization using THF/Hexane
Caption: Workflow for anti-solvent crystallization.
Q5: Could polymorphism be affecting my results, and how would I know?
A5: Yes, polymorphism is a significant consideration for carboxamides.[12][13][15] Polymorphs are different crystalline forms of the same compound that can have distinct physical properties, including solubility, melting point, and stability.[16] You might suspect polymorphism if you observe:
-
Inconsistent Melting Points: Batches crystallized under different conditions (e.g., fast vs. slow cooling, different solvents) show different melting points.
-
Variable Crystal Habits: Obtaining needles from one solvent and plates or blocks from another.
-
Changes Over Time: A crystalline solid converting to a different form upon storage.
The formation of a specific polymorph can be under either thermodynamic control (slow crystallization, yielding the most stable form) or kinetic control (rapid crystallization, yielding a less stable, or "metastable," form).[17] Screening for polymorphs involves crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solids using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy.
References
- Tavakoli-Quchani, F., Salimi, A., Notash, B., Samie, A., & Garrison, J. C. (n.d.). Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Publishing.
- Tavakoli-Quchani, F., Salimi, A., Notash, B., Samie, A., & Garrison, J. C. (n.d.). Polymorphism in Carboxamide Compound with High-Z' Crystal Structure.
- Tavakoli-Quchani, F., Salimi, A., Notash, B., Samie, A., & Garrison, J. C. (n.d.). Polymorphism In Carboxamide Compounds with High-Z' Crystal Structure. The Royal Society of Chemistry.
- (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
- Salian, V. D., et al. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
- (n.d.).
- Magnier, E., et al. (2016, December 21). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.
- Uwaezuoke, O. (2020, June 17). Please how can I crystallize a new substance from THF as a solvent?
- (n.d.). Impact of impurities on crystal growth.
- (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]
- Kubota, N. (2025, August 5). Combined influence of supersaturation and impurity concentration on crystal growth.
- Ukrainczyk, M. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
- (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
- Crochet, A. (n.d.).
- (2025, April 15). Impact of impurities on crystal growth.
- Salian, V. D., et al. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC - NIH. [Link]
- Rajkiewicz, A. A., & Skowerski, K. (n.d.).
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]
- Akazome, M., et al. (n.d.). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
- (n.d.). The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer.
- (n.d.). This compound. MySkinRecipes. [Link]
- (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Cheméo. [Link]
- (2025, October 10). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
- (n.d.). Acyclic Twisted Amides. PMC - NIH. [Link]
- (n.d.). Crystal structure of the tetrahydrofuran disolvate of a 94:6 solid solution... PMC - NIH. [Link]
- (2018, February 28).
- (n.d.).
- Ahmad, N. A., & Samsuri, A. (n.d.). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. MDPI. [Link]
- (2025, August 7). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
- (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- (2025, November 3). Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide. CrystEngComm (RSC Publishing). [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00942A [pubs.rsc.org]
Technical Support Center: Identification of Byproducts in Tetrahydrofuran-2-carboxamide
Welcome to the technical support guide for the identification and characterization of byproducts related to Tetrahydrofuran-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and stability testing of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when working with this compound?
When handling or synthesizing this compound, byproducts typically arise from two main sources: degradation of the molecule itself and impurities from the synthetic process or solvents.
-
Degradation Products: These are impurities that form over time due to environmental factors like pH, temperature, light, and oxygen. The primary degradation pathways involve the two key functional groups: the amide and the tetrahydrofuran (THF) ring.
-
Amide Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of Tetrahydrofuran-2-carboxylic acid .[1][2] This is often the most common degradation product observed.
-
Oxidative Degradation of the THF Ring: The THF ring can be oxidized, especially at the carbon adjacent to the ether oxygen (C2). This can lead to a variety of byproducts, including 2-Hydroxytetrahydrofuran , which can exist in equilibrium with its ring-opened tautomer, 4-hydroxybutanal .[3][4] Further oxidation can yield γ-butyrolactone .[4][5]
-
-
Synthesis-Related Impurities: These depend heavily on the specific synthetic route. However, they could include unreacted starting materials or byproducts from side reactions. For instance, if synthesizing from Tetrahydrofuran-2-carboxylic acid, residual acid may be present.
-
Solvent-Related Impurities: If THF is used as a solvent, it can contain impurities like 4-hydroxybutanal (HBA) , which can accumulate during storage and potentially react with other components.[6][7][8] THF is also known to form explosive peroxides upon prolonged exposure to air and light, which can initiate oxidative degradation pathways.[9][10][11]
Q2: My sample of this compound is showing a new peak in the HPLC analysis after a few weeks of storage. What is the likely cause?
The appearance of a new, more polar peak in a reverse-phase HPLC chromatogram over time is a classic sign of degradation. The most probable cause is the hydrolysis of the amide bond to form Tetrahydrofuran-2-carboxylic acid. Carboxylic acids are generally more polar than their corresponding amides, resulting in earlier elution times in reverse-phase chromatography. To confirm this, you can co-inject your sample with a standard of Tetrahydrofuran-2-carboxylic acid.
Another possibility is oxidation of the THF ring, which can also produce more polar byproducts.[4][12] A forced degradation study can help determine the compound's susceptibility to different stress conditions and aid in byproduct identification.[1][13][14]
Q3: Why is it crucial to perform forced degradation studies for this compound?
Forced degradation (or stress testing) is a critical component of drug development and stability testing mandated by regulatory agencies like the ICH.[14] These studies serve several key purposes:
-
Elucidate Degradation Pathways: By subjecting the molecule to harsh conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products.[13][14] This helps to understand the intrinsic stability of the molecule and predict potential degradation products that might form under normal storage conditions.[14]
-
Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, such as HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from all its potential byproducts. This ensures the method is "stability-indicating."[14][15]
-
Inform Formulation and Packaging: Understanding how the molecule degrades helps in selecting appropriate excipients, pH, and packaging to ensure the final product remains stable and safe throughout its shelf life.[1]
Troubleshooting Guide: Byproduct Identification
Issue: An unknown peak is observed in my LC-MS analysis. How do I identify it?
This is a common challenge. A systematic approach combining chromatographic and spectroscopic data is the most effective way to identify an unknown impurity.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 11. benicewiczgroup.com [benicewiczgroup.com]
- 12. Oxidation of Tetrahydrofuran [manu56.magtech.com.cn]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Stereoselective Synthesis of Tetrahydrofuran-2-carboxamide
Welcome to the technical support center for the stereoselective synthesis of Tetrahydrofuran-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in the formation of this critical structural motif. Substituted tetrahydrofurans are prevalent in a wide array of natural products and biologically active molecules, making their stereoselective synthesis a key challenge in modern organic chemistry.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during these synthetic endeavors. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you might face in achieving high stereoselectivity. The advice provided is based on established principles and peer-reviewed literature.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
This is a frequent challenge, often stemming from insufficient facial bias during the key bond-forming step. Here’s a systematic approach to troubleshoot this issue:
A. Re-evaluate Your Catalyst System:
-
For Metal-Catalyzed Reactions: The choice of ligand is paramount. If you are using a palladium-catalyzed allylic alkylation, for instance, the enantiomer of the ligand can selectively generate either the cis- or trans-THF unit.[2] Consider screening a panel of chiral ligands with varying steric and electronic properties. For example, Trost has described an asymmetric synthesis of tetrahydrofurans using a Pd2(dba)3 catalyst with a chiral Trost ligand (DPPBA) to yield a single diastereomer.[1]
-
For Organocatalytic Reactions: The structure of the organocatalyst dictates the transition state geometry. For intramolecular Michael additions, catalysts like cinchona alkaloid derivatives can promote high diastereoselectivity.[3] The catalyst loading and the presence of co-catalysts or additives can also significantly influence the outcome.
B. Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. However, this may come at the cost of reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and substrate conformation. A systematic solvent screen is advisable. For instance, in some radical cyclizations, the addition of Lewis acids can reverse the diastereoselectivity.[4]
-
Concentration: In some cases, reaction concentration can affect the formation of intermediates and, consequently, the stereochemical outcome.[1]
C. Substrate Control:
-
Steric Hindrance: Introducing bulky protecting groups on the substrate can create a stronger facial bias, directing the approach of the reagent.
-
Chelation Control: If your substrate has appropriately positioned Lewis basic groups, you can use a Lewis acid to create a rigid, chelated intermediate, which can significantly enhance stereocontrol.[1]
Question 2: I'm observing low enantiomeric excess (ee) in my asymmetric synthesis. What are the likely causes and how can I fix them?
Low enantioselectivity points to a poorly organized chiral environment in the transition state of the enantio-determining step.
A. Catalyst and Ligand Optimization:
-
Matching Catalyst and Substrate: Not all chiral catalysts are universally effective. The electronic and steric properties of your substrate must be compatible with the chosen catalyst. It's often necessary to screen a variety of catalyst backbones.
-
Ligand Purity: Ensure the enantiomeric purity of your chiral ligand is high, as the minor enantiomer can catalyze the formation of the undesired product enantiomer.
-
In-situ Catalyst Formation: If the active catalyst is formed in situ, ensure the conditions for its formation are optimal and reproducible.
B. Reaction Parameter Tuning:
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Additives: The presence of additives, such as salts or acids/bases, can significantly impact the chiral environment. For example, in organocatalytic reactions, the choice of acid co-catalyst can be critical.
C. Consider Alternative Asymmetric Strategies:
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into your substrate can provide excellent stereocontrol.[5][6] The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed.[5][6] Evans oxazolidinones are a classic example used to direct alkylation and aldol reactions with high diastereoselectivity.[5]
-
Enzyme-Catalyzed Reactions: Biocatalysis can offer exquisite stereoselectivity under mild conditions, although substrate scope can sometimes be a limitation.
Question 3: My cyclization precursor is unstable and decomposes under the reaction conditions. What modifications can I try?
Precursor instability can be a significant hurdle. Addressing this requires a careful examination of your reaction setup and substrate design.
A. Milder Reaction Conditions:
-
Lower Temperature: This is the most straightforward approach to minimize decomposition.
-
pH Control: If your reaction is sensitive to acid or base, buffering the reaction mixture can prevent degradation. The pH of the aqueous phase can control the active catalyst species and stereoselectivity.[7]
-
Degassing: For oxygen-sensitive compounds, thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial.
B. Protecting Group Strategy:
-
Judicious Use of Protecting Groups: Sensitive functional groups in your precursor may need to be protected. The choice of protecting group is critical; it must be stable to the reaction conditions and readily removable afterward.
-
Compatibility: Ensure all protecting groups are compatible with the reagents being used.
C. Alternative Synthetic Routes:
-
Convergent vs. Linear Synthesis: If a late-stage intermediate in a linear synthesis is unstable, a convergent approach where the unstable fragment is introduced closer to the end of the synthesis might be more successful.
-
One-Pot Procedures: Combining multiple steps into a one-pot reaction can minimize the isolation of unstable intermediates. For example, a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization has been developed for the synthesis of 2,5-polysubstituted tetrahydrofuran derivatives.[8]
II. Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereoselectivity in tetrahydrofuran synthesis?
There are several powerful strategies, including:
-
Intramolecular SN2 reactions: Cyclization of a hydroxyl group onto a carbon bearing a good leaving group. The stereocenters are often set in the precursor.[1]
-
[3+2] Cycloadditions and Annulations: These reactions, often catalyzed by metals like Rhodium, can construct the tetrahydrofuran ring with good stereocontrol.[1]
-
Organocatalysis: Chiral amines or other small organic molecules can catalyze reactions like Michael additions followed by cyclization to form highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivity.[3][9][10]
-
Metal-Catalyzed Cyclizations: Palladium, rhodium, and other transition metals are widely used to catalyze various cyclization reactions, such as allylic alkylations and enyne cycloisomerizations, to afford tetrahydrofurans stereoselectively.[1][11]
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the substrate can effectively control the stereochemical outcome of subsequent reactions.[5][6][12]
Q2: How does the choice of starting material influence the stereochemical outcome?
The stereochemistry of the starting material is often crucial, especially in substrate-controlled reactions. For example, in the cyclization of γ-hydroxy alkenes, the geometry of the double bond can have a profound impact on the diastereoselectivity of the product.[1] Similarly, when using chiral auxiliaries, the inherent chirality of the auxiliary directs the formation of new stereocenters.[5]
Q3: Can I use computational chemistry to predict the stereochemical outcome?
Yes, computational modeling, particularly DFT (Density Functional Theory) calculations, can be a powerful tool to rationalize and predict stereochemical outcomes. By modeling the transition states of the competing diastereomeric pathways, you can gain insight into the energetic differences that lead to the observed selectivity. This can help in the rational design of substrates and catalysts.
III. Experimental Protocols & Data
Protocol 1: Organocatalyzed Asymmetric Michael Addition/Lactonization
This protocol is adapted from a stereodivergent synthesis of substituted tetrahydrofurans.[3]
Objective: To synthesize syn-2,3-substituted tetrahydrofurans with high diastereo- and enantioselectivity.
Materials:
-
Enone acid substrate
-
Isothiourea-based organocatalyst
-
Benzylamine
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
To a solution of the enone acid (1.0 eq) in anhydrous toluene (0.1 M) at room temperature, add the isothiourea-based organocatalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion of the cyclization, add benzylamine (1.5 eq) to the reaction mixture.
-
Continue stirring for an additional 6-12 hours to facilitate the formation of the corresponding carboxamide.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
| Entry | Substrate | Catalyst Loading (mol%) | d.r. (syn/anti) | ee (syn) (%) |
| 1 | Aryl substituted enone | 10 | 98:2 | 99 |
| 2 | Alkyl substituted enone | 10 | 95:5 | 98 |
Data adapted from a study on stereodivergent organocatalytic intramolecular Michael addition/lactonization.[3]
Protocol 2: Chiral Auxiliary-Directed Aldol Addition
This protocol is based on the principles of Evans' asymmetric aldol reactions, which can be adapted for the synthesis of precursors to tetrahydrofuran-2-carboxamides.[5][12]
Objective: To achieve a highly diastereoselective aldol addition to form a key intermediate for tetrahydrofuran synthesis.
Materials:
-
N-acyloxazolidinone (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Dibutylboron triflate (Bu2BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Dichloromethane (anhydrous)
Step-by-Step Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Slowly add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by flash chromatography. The chiral auxiliary can be recovered after subsequent transformations.
IV. Visualizing Reaction Pathways
Diagram 1: General Strategy for Organocatalytic Asymmetric Synthesis
Caption: Organocatalytic cascade for THF-2-carboxamide synthesis.
Diagram 2: Decision Tree for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting guide for improving stereoselectivity.
V. References
-
Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. (2014). PMC - NIH. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2008). PMC - NIH. [Link]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). ResearchGate. [Link]
-
Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. [Link]
-
Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. Google Patents.
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2024). ACS Publications. [Link]
-
Tetrahydrofuran-Mediated Stereoselective Radical C−C Bond Formation in Dicobalthexacarbonyl−Propargyl Complexes. (2006). Organometallics - ACS Publications. [Link]
-
Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. (2005). University of Liverpool. [Link]
-
Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. (2000). Organic Letters. [Link]
-
Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. (2012). PubMed. [Link]
-
Synthesis of chiral sulfinate esters by asymmetric condensation. (2022). PMC - NIH. [Link]
-
Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. ResearchGate. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-portal.org. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Tetrahydrofuran synthesis [organic-chemistry.org]
- 12. Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Tetrahydrofuran-2-carboxamide During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling Tetrahydrofuran-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals who may encounter stability issues with this compound during reaction workups. Our goal is to provide a deep understanding of the degradation mechanisms and to offer robust, field-tested protocols to ensure the integrity and yield of your product.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common issues encountered by our users.
Q1: My final yield of this compound is significantly lower than expected after a standard aqueous workup. What is the most probable cause?
A: The most likely cause is the degradation of the amide bond via hydrolysis.[1][2] this compound, like most amides, is susceptible to cleavage under either strongly acidic (pH < 3) or strongly basic (pH > 11) conditions, which are common in many reaction workups.[1] This hydrolysis reaction cleaves the amide to form Tetrahydrofuran-2-carboxylic acid and ammonia.
Q2: After purification, I've identified an acidic impurity in my product by NMR and LC-MS. What is this compound?
A: This impurity is almost certainly Tetrahydrofuran-2-carboxylic acid, the product of amide hydrolysis. Its presence is a direct indicator that degradation has occurred during your workup or purification process.
Q3: What are the most critical parameters to control during the workup to prevent this degradation?
A: There are three critical parameters:
-
pH: Maintain a pH range of 7.0 - 8.0 during all aqueous washes. Amides exhibit maximum stability in this neutral to slightly basic window.[1]
-
Temperature: Perform all aqueous extraction and washing steps at low temperatures (0 - 5 °C). Hydrolysis is a chemical reaction whose rate is highly dependent on temperature; keeping conditions cold significantly slows degradation kinetics.[1][3]
-
Contact Time: Minimize the duration of contact between your organic phase and any acidic or basic aqueous layers. Perform washes efficiently and avoid letting biphasic mixtures sit for extended periods.[3]
Q4: Which neutralizing agent should I use after my reaction? Are strong bases like sodium hydroxide acceptable?
A: The choice of base is critical.
-
Highly Recommended: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃). It is a mild base that effectively neutralizes strong acids without drastically increasing the pH, thereby minimizing the risk of base-catalyzed hydrolysis.[1]
-
Use with Caution: Dilute sodium carbonate (Na₂CO₃) can be used for stronger acids but must be added carefully to prevent the pH from exceeding 9.[1]
-
Not Recommended: Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). These reagents can significantly accelerate the rate of amide hydrolysis (saponification), leading to substantial product loss.[1]
Section 2: Troubleshooting Guide: A Deeper Dive into Degradation
Understanding the "why" is key to preventing the problem. This section details the chemical mechanisms and provides a logical framework for troubleshooting.
The Primary Culprit: Amide Hydrolysis
The stability of the amide bond is central to many molecules, but it is not absolute. During workup, exposure to hydronium (H₃O⁺) or hydroxide (OH⁻) ions can catalyze the cleavage of this bond.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule can then attack this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion under acidic conditions) yield the carboxylic acid.[2]
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2] This forms a tetrahedral intermediate which then collapses, eliminating an amide anion (a very poor leaving group). This step is typically the rate-determining step. A final, rapid deprotonation of the resulting carboxylic acid by the strong basic amide ion drives the reaction to completion.[2]
Caption: Mechanisms of acid and base-catalyzed amide hydrolysis.
Troubleshooting Decision Tree
If you are experiencing low yields, use this logical guide to pinpoint the likely cause.
Caption: Recommended workflow for a mild workup to prevent hydrolysis.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Before beginning the workup, cool the reaction vessel in an ice/water bath to 0-5 °C. This is the most critical step for slowing down potential hydrolysis. [1]2. Quench and Neutralize: While maintaining the low temperature, slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise until the cessation of gas (CO₂) evolution, which indicates that all acid has been neutralized. [3]Check the pH of the aqueous layer to ensure it is between 7 and 8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Brine Wash: Combine the organic layers and wash them once with a portion of cold, saturated aqueous NaCl (brine). This step helps to remove the majority of dissolved water and breaks up emulsions. [3][4]5. Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that all trace water has been absorbed. [1][3]6. Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (below 40 °C) to prevent thermal degradation or hydrolysis of any residual amide in the presence of trace impurities. [1]7. Further Purification: The resulting crude product can be further purified by standard methods such as recrystallization or column chromatography.
Protocol 2: Analytical Confirmation of Degradation
To confirm suspected degradation, it is essential to analyze the crude product for the presence of Tetrahydrofuran-2-carboxylic acid.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquire Standards: Obtain authentic samples of both pure this compound and Tetrahydrofuran-2-carboxylic acid to use as analytical standards.
-
LC-MS Analysis:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal method for this analysis.
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point. The acid helps to protonate the analytes for good peak shape and ionization.
-
Detection: Monitor for the molecular ions ([M+H]⁺) corresponding to both the parent amide and the carboxylic acid degradant.
-
-
Data Interpretation: Compare the retention times and mass spectra of the peaks in your crude sample to those of the pure standards. Co-elution and identical mass spectra will confirm the presence and identity of any degradation product.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). NCBI.
- ANALYTICAL METHOD SUMMARIES. (2021). Eurofins.
- Analytical Method Summaries. (2023). Eurofins.
- ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
- May anyone suggest conversion of ester to acid without affecting amide bond? | ResearchGate. (2022). ResearchGate.
- Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Dr. Goode's Research Lab.
- Possible degradation pathways of 2‐MeTHF under the radical addition conditions. | ResearchGate. (n.d.). ResearchGate.
- Degradation of nonalternating poly(ester amides) | Macromolecules - ACS Publications. (n.d.). ACS Publications.
- Recycling and Degradation of Polyamides - MDPI. (2023). MDPI.
- Syntheses of optically active 2-tetrahydrofuran derivatives. (n.d.). Canadian Journal of Chemistry.
- Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. (2023). YouTube.
- CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents. (n.d.). Google Patents.
- Tetrahydrofuran Biodegradation | Encyclopedia MDPI. (2020). MDPI.
- Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing). (2013). Royal Society of Chemistry.
- Pathways for decomposition of THF by organolithiums: the role of HMPA - RSC Publishing. (n.d.). Royal Society of Chemistry.
- The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed. (2024). PubMed.
- Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method - ResearchGate. (2012). ResearchGate.
- Pathways for decomposition of THF by organolithiums: The role of HMPA - ResearchGate. (2005). ResearchGate.
- Mechanism of the degradation of polyamides - NIST Technical Series Publications. (n.d.). NIST.
- tetrahydrofuran 1609 | niosh - CDC. (1994). CDC.
- Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C | Journal of the American Chemical Society. (2024). ACS Publications.
- Tetrahydrofuran - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. (2024). ACS Publications.
Sources
Technical Support Center: Purification of Tetrahydrofuran-2-carboxamide
Welcome to the comprehensive technical support guide for the purification of Tetrahydrofuran-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a high degree of purity for their experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction: The Criticality of Purity in Your Research
Troubleshooting Guide: Addressing Common Purification Challenges
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Issue 1: My final product is contaminated with unreacted Tetrahydrofuran-2-carboxylic acid.
Cause: Incomplete reaction or inefficient removal of the acidic starting material during workup is the most likely cause. The carboxylic acid is highly polar and can be challenging to separate from the similarly polar amide product.
Solution: A liquid-liquid extraction followed by recrystallization is a highly effective method to remove acidic impurities.
Experimental Protocol: Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its sodium salt, which is highly soluble in the aqueous layer.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times to ensure complete removal of the carboxylic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide.
-
Recrystallization: Proceed with the recrystallization protocol outlined in Issue 2 .
Issue 2: My product contains unknown polar impurities, and I'm struggling to obtain sharp crystals.
Cause: These impurities could be byproducts from the amide coupling reaction or degradation products. The choice of recrystallization solvent is critical for obtaining high-purity crystals.
Solution: A systematic approach to solvent selection for recrystallization is necessary. For polar amides, polar solvents or a binary solvent system are often effective.[1]
Table 1: Recommended Solvents for Recrystallization of Polar Amides
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | High | Good for many polar compounds. |
| Acetone | 56 | High | Can be effective, but its lower boiling point may require careful handling. |
| Acetonitrile | 82 | High | Often gives excellent results for amides.[1] |
| 1,4-Dioxane | 101 | Moderate | A good alternative for some amides.[1] |
| Water | 100 | Very High | Can be used as an anti-solvent in a binary system. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent from the table above. If the compound is very soluble at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization: Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
Issue 3: My compound is an oil or a low-melting solid, and recrystallization is not effective.
Cause: For non-crystalline or low-melting point compounds, chromatography is the preferred method of purification.
Solution: Flash column chromatography using silica gel is a standard and effective technique for purifying polar amides.[3] For highly polar compounds that are difficult to separate on silica, reversed-phase chromatography can be a powerful alternative.
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. For polar amides, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is often effective.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Pro-Tip: For basic impurities or if your amide product is slightly basic, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing on the silica gel column.[4]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
A1: The impurities will largely depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: Tetrahydrofuran-2-carboxylic acid and the amine used for the amidation.[5]
-
Coupling Reagents and Byproducts: If a coupling reagent like 1,1'-carbonyldiimidazole (CDI) or a titanium-based catalyst was used, byproducts from these reagents may be present.[6][7]
-
Solvents: Residual solvents from the reaction and purification steps.
-
Degradation Products: See Q2 for more details.
Q2: My sample seems to be degrading over time. What are the potential degradation pathways for this compound?
A2: this compound can degrade through several pathways, particularly under harsh conditions:
-
Hydrolysis: The amide bond can be hydrolyzed back to the carboxylic acid and amine under either acidic or basic conditions, especially with heating.
-
Thermal Degradation: At elevated temperatures, amides can undergo complex degradation reactions, potentially leading to the formation of nitriles through dehydration or other cleavage products.[8][9]
-
Oxidative Degradation: The tetrahydrofuran ring is susceptible to oxidation, especially at the carbon adjacent to the ether oxygen. This can lead to the formation of 2-hydroxytetrahydrofuran derivatives, which can further oxidize to γ-butyrolactone and 4-hydroxybutyrate analogs.[10][11][12]
Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can provide structural information about them.[12][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and can be used to identify and quantify impurities if they have distinct signals from the main compound.
-
Melting Point: A sharp melting point range close to the literature value (82-86 °C for the (S)-enantiomer) is a good indicator of high purity.[8]
Q4: What are the best practices for storing purified this compound?
A4: To ensure the long-term stability of your purified compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent potential oxidative degradation of the tetrahydrofuran ring, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
References
- What is the best technique for amide purification? - ResearchGate. (2020).
- How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023).
- Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture - Encompass - Eastern Kentucky University. (2014).
- Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022).
- Crystallization Solvents.pdf. (n.d.).
- Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method - ResearchGate. (2025).
- Tetrahydrofuran Biodegradation | Encyclopedia MDPI. (2021).
- The thermal decomposition of amine imides - Chemical Communications (London) (RSC Publishing). (1968).
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (2021).
- A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02 | Applied and Environmental Microbiology - ASM Journals. (2022).
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents. (2006).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
- Oxidation of Tetrahydrofuran - Progress in Chemistry. (2013).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (2013).
- RECRYSTALLISATION - University of Sydney. (n.d.).
- Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008).
- Catalytic Oxidation of Tetrahydrofuran in the Presence of Transition Metal Complexes under Aerobic Conditions - Journal of Chemical Research, Synopses (RSC Publishing). (1998).
- Dehydration Reaction of Amide | Acetamide | Action of Heat | P2O5 | Methyl Cyanide | Class 12 | - YouTube. (2023).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (2013).
- THF quality in HPLC analysis - Chromatography Forum. (2006).
- Forensic Toxicological Analysis of Tetrahydrofuran in Body Materials - PubMed. (1987).
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 12. Laboratory Analysis of Tetrahydrofuran (THF) - Analytice [analytice.com]
- 13. THF quality in HPLC analysis - Chromatography Forum [chromforum.org]
- 14. Forensic toxicological analysis of tetrahydrofuran in body materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Tetrahydrofuran-2-carboxamide Reactions by TLC/HPLC
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Welcome to the technical support center for monitoring the synthesis and reactions involving Tetrahydrofuran-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the accurate and efficient use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of this compound and related compounds.
Q1: What are the key physicochemical properties of this compound to consider for chromatographic analysis?
A1: this compound is a polar molecule due to the presence of the amide functional group and the ether linkage within the tetrahydrofuran ring. Its polarity dictates its behavior in chromatographic systems. It is generally soluble in polar organic solvents and water. This information is crucial for selecting appropriate mobile and stationary phases for both TLC and HPLC.
Q2: What is a good starting point for a TLC solvent system to monitor a reaction involving this compound?
A2: A common starting point for polar compounds on a standard silica gel TLC plate is a mixture of a less polar solvent and a more polar solvent. For this compound, a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a reasonable starting point. If the compound remains at the baseline, increasing the polarity by adding a small amount of methanol (e.g., ethyl acetate/methanol 9:1 v/v) can be effective.[1][2]
Q3: How can I visualize this compound on a TLC plate if it is not UV-active?
A3: While the tetrahydrofuran ring itself does not have a strong chromophore, the amide group may provide some UV activity. However, if visualization under a UV lamp is not effective, several staining solutions can be used. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.[3] For amides specifically, a cerium molybdate stain or a ninhydrin solution (which can also detect primary amines) can be effective.[4]
Q4: What type of HPLC column is suitable for the analysis of this compound?
A4: A reversed-phase C18 column is a versatile and widely used choice for the separation of polar organic molecules like this compound. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. For highly polar compounds that may have insufficient retention on a C18 column, a more polar column, such as a C8 or a phenyl-hexyl column, could be considered.[5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds.[6]
Q5: What is a typical mobile phase for HPLC analysis of this compound on a C18 column?
A5: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed.[7] Often, a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), is added to the mobile phase to improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.[5]
II. TLC Troubleshooting Guide
This section provides solutions to common problems encountered during the TLC analysis of reactions involving this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking | 1. Sample Overload: Too much sample has been applied to the TLC plate.[1][8][9] 2. Compound is highly polar: The compound has a very strong interaction with the silica gel.[1][10] 3. Compound is acidic or basic: Interaction with the slightly acidic silica gel can cause streaking.[1][11] | 1. Dilute the sample and re-spot a smaller amount.[1] 2. Increase the polarity of the mobile phase by adding a more polar solvent like methanol.[1] 3. For acidic compounds, add a small amount of acetic acid or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[1][11] |
| Spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough: The solvent system does not have sufficient strength to move the polar compound up the plate.[2] | Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to an ethyl acetate system.[2] |
| Spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar: The solvent system is too strong, causing the compound to have minimal interaction with the stationary phase.[2] | Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[2] |
| No spots are visible after development | 1. Sample concentration is too low: There is not enough compound to be detected.[1][8] 2. Compound is not UV-active: The compound does not absorb UV light at the wavelength being used for visualization.[1] 3. Compound is volatile: The compound may have evaporated from the plate during development or drying.[1] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][8] 2. Use a chemical stain for visualization (e.g., potassium permanganate, cerium molybdate).[3][4] 3. Minimize drying time with heat and visualize the plate as quickly as possible after development. |
| Reactant and product spots are not well-separated | Solvent system lacks selectivity: The chosen mobile phase is not effective at differentiating between the starting material and the product. | Try a different solvent system with different solvent components. For example, if using ethyl acetate/hexane, try dichloromethane/methanol.[2] A co-spot (spotting the reaction mixture and the starting material in the same lane) can help to confirm if the reaction has gone to completion.[2] |
III. HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound reactions.
A. Peak Shape Problems
Q: My peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing, where the back of the peak is elongated, is a common issue.
-
Cause 1: Secondary Interactions: The amide group in this compound can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[12] This can lead to tailing.
-
Solution:
-
Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can protonate the silanol groups, reducing their interaction with the analyte.[12]
-
Use an end-capped column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, which can significantly reduce tailing.[13]
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[13]
-
Solution: Dilute your sample and inject a smaller volume.[14]
-
Q: I am observing peak fronting. What does this indicate?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing.
-
Cause 1: Column Overload: Similar to tailing, overloading the column can also cause fronting.[14][15]
-
Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[13][15]
-
Solution: Ensure your sample is completely dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
B. Retention Time Issues
Q: My retention times are drifting or are not reproducible. What should I check?
A: Inconsistent retention times can compromise the reliability of your analysis.
-
Cause 1: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can shift.
-
Solution: Ensure a sufficient equilibration time between runs, especially when using a gradient elution. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate: Inaccurate mixing of the mobile phase solvents or an unstable pump can lead to retention time variability.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.
-
-
Cause 3: Temperature Variations: The temperature of the column can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
IV. Experimental Protocols
A. Protocol for TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Using a capillary tube, spot a small amount of your reaction mixture on the starting line. It is also good practice to spot the starting material and a co-spot (reaction mixture and starting material in the same spot) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by dipping the plate in a staining solution followed by gentle heating.[16]
-
Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
B. Protocol for HPLC Method Development
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phase solutions:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Initial Gradient: A good starting gradient is to go from a low percentage of organic solvent to a high percentage over a set period. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Analysis: Inject your sample and monitor the chromatogram.
-
Optimization: Based on the initial chromatogram, adjust the gradient to achieve better separation of the peaks of interest. If peaks are eluting too late, you can make the gradient steeper. If peaks are co-eluting, you can make the gradient shallower to improve resolution.
V. Visualization and Workflow Diagrams
Caption: Troubleshooting workflow for common TLC analysis issues.
Caption: Troubleshooting guide for HPLC peak shape problems.
VI. References
-
Chromatography Online. (2020). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Crawford Scientific. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
MedCrave. (2017). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
ResearchGate. (2024). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?[Link]
-
Pharmaceutical Technology. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
MacMillan Group, Princeton University. (n.d.). TLC Visualization Methods. [Link]
-
ResearchGate. (2012). What is the best charring solution for amides TLC?[Link]
-
Wiley Online Library. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). TLC stains. [Link]
-
R Discovery. (2025). Forced Degradation Studies Research Articles. [Link]
-
ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?[Link]
-
YouTube. (2022). Maximizing Your HPLC Method Development. [Link]
-
Google Patents. (n.d.). CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. TLC stains [reachdevices.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 15. chemtech-us.com [chemtech-us.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Scaling Up Tetrahydrofuran-2-carboxamide Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of Tetrahydrofuran-2-carboxamide. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to address the specific challenges you may face, ensuring scientific integrity and a logical approach to problem-solving.
I. Synthesis & Reaction Control
This section addresses common issues related to the chemical synthesis of this compound, focusing on reaction initiation, control, and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?
A1: Incomplete amidation is a frequent hurdle during scale-up. The root cause often lies in suboptimal activation of the carboxylic acid or insufficient reactivity of the amine. Here’s a breakdown of potential issues and solutions:
-
Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is critical. While various coupling reagents are available, their effectiveness can vary with scale.[1]
-
Troubleshooting:
-
Reagent Choice: For large-scale synthesis, consider robust and efficient coupling agents like 1,1'-Carbonyldiimidazole (CDI), which offers good reactivity and generates gaseous byproducts that are easily removed.[2]
-
Activation Time & Temperature: Ensure the carboxylic acid is fully activated before adding the amine. This can be monitored by techniques like in-process IR spectroscopy. The reaction of furoic acid with CDI is often conducted at a slightly elevated temperature (e.g., 45 °C) for a couple of hours to ensure complete formation of the reactive intermediate.[2]
-
-
-
Amine Reactivity: The nucleophilicity of your ammonia source is paramount.
-
Troubleshooting:
-
Ammonia Source: Anhydrous ammonia gas or a solution of ammonia in an appropriate solvent (e.g., THF) is typically used. Ensure the ammonia concentration is sufficient to drive the reaction forward.
-
Temperature Control: While initial mixing might be done at a lower temperature to control any exotherm, the reaction may require heating to proceed at a reasonable rate.
-
-
Q2: I'm observing the formation of unexpected by-products. What are the common side reactions and how can they be minimized?
A2: Side reactions become more pronounced at a larger scale due to longer reaction times and potential for localized temperature fluctuations. Key by-products can arise from the degradation of the solvent or reactants.
-
Solvent Degradation: Tetrahydrofuran (THF), a common solvent for this reaction, can degrade in the presence of strong bases or upon prolonged heating.[3][4] This can lead to the formation of impurities that are difficult to remove.
-
Dimerization/Oligomerization: The activated carboxylic acid can potentially react with another molecule of the carboxylic acid, leading to anhydride formation and subsequent side reactions.
-
Troubleshooting:
-
Controlled Addition: Add the activating agent to the carboxylic acid solution in a controlled manner to avoid high local concentrations.
-
Stoichiometry: Precise control of stoichiometry is crucial. Use of a slight excess of the amine can help to consume the activated acid and minimize self-reaction.
-
-
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; side reactions; product loss during workup. | Optimize reaction time and temperature. Use a more efficient coupling reagent. Refine the extraction and purification protocol. |
| Exothermic Reaction | Rapid addition of reagents; insufficient cooling. | Add reagents portion-wise or via a syringe pump. Ensure adequate cooling capacity for the reactor. Conduct a reaction calorimetry study to understand the thermal profile.[8] |
| Formation of Colored Impurities | Degradation of starting materials or solvent. | Use high-purity, stabilized THF.[9] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
II. Purification & Isolation
Scaling up the purification of this compound presents its own set of challenges, from efficient removal of unreacted starting materials and by-products to obtaining the desired crystal form and purity.
Frequently Asked Questions (FAQs)
Q3: What is the most effective method for purifying this compound at a larger scale?
A3: A multi-step approach involving extraction and crystallization is typically the most effective strategy for large-scale purification.
-
Aqueous Work-up: An initial aqueous work-up is essential to remove water-soluble by-products and unreacted reagents.[1]
-
Procedure:
-
Quench the reaction mixture with water or a dilute aqueous acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a wash with brine.[2]
-
-
-
Crystallization: This is the key step for achieving high purity.
-
Solvent Selection: The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems include ethyl acetate/hexanes or isopropanol/water.
-
Cooling Profile: A controlled cooling rate is crucial for obtaining well-defined crystals and minimizing the inclusion of impurities.
-
Q4: I'm having difficulty removing a persistent impurity. What analytical techniques can help identify it and what are the strategies for its removal?
A4: Identifying unknown impurities is the first step to devising a targeted removal strategy.
-
Analytical Identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on the molecular weight of the impurity, which can give clues to its structure.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information if the impurity can be isolated in sufficient quantity and purity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful if the impurity is volatile. Headspace GC can be particularly effective for identifying residual solvents or volatile by-products.[10]
-
-
Removal Strategies:
-
Recrystallization: Experiment with different solvent systems to find one that selectively leaves the impurity in the mother liquor.
-
Chromatography: While challenging to scale, flash column chromatography can be used for high-value materials or when other methods fail.
-
Chemical Treatment: If the impurity is identified and has a reactive functional group, a chemical treatment (e.g., a specific wash or the use of a scavenger resin) might be employed.
-
Troubleshooting Guide: Purification
| Issue | Potential Cause | Recommended Action |
| Oily Product/Failure to Crystallize | Presence of impurities inhibiting crystallization; incorrect solvent system. | Analyze the crude product for impurities. Screen a wider range of crystallization solvents. Consider seeding the solution with a small crystal of pure product. |
| Poor Filterability | Very fine crystals or amorphous solid. | Optimize the cooling rate during crystallization to promote larger crystal growth. Consider an anti-solvent addition strategy. |
| Product Purity Decreases Upon Drying | Thermal degradation of the product. | Dry the product at a lower temperature, possibly under high vacuum. Perform a thermal stability study (e.g., using TGA/DSC) to determine the decomposition temperature. |
III. Process Control & Safety
Maintaining control and ensuring safety are paramount when scaling up any chemical process. This section highlights key considerations for the production of this compound.
Frequently Asked Questions (FAQs)
Q5: What are the primary safety hazards associated with the scale-up of this process?
A5: The primary hazards are associated with the flammability of the solvent and the potential for runaway reactions.
-
Solvent Flammability: Tetrahydrofuran (THF) is a highly flammable liquid with a low flash point.[11] Its vapors can form explosive mixtures with air.
-
Mitigation:
-
Inert Atmosphere: Conduct the reaction and transfers under an inert atmosphere (nitrogen or argon).
-
Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent static discharge.
-
Ventilation: Work in a well-ventilated area, such as a fume hood or a designated process bay with appropriate air handling.
-
-
-
Exothermic Reactions: The amidation reaction can be exothermic. On a large scale, the heat generated can be significant and, if not properly controlled, can lead to a runaway reaction.
-
Mitigation:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system.[8]
-
Controlled Addition: Add reagents at a rate that allows the cooling system to maintain the desired temperature.
-
Emergency Quenching: Have a documented and tested emergency quenching procedure in place.
-
-
Q6: How can I ensure consistent product quality from batch to batch?
A6: Consistency is achieved through rigorous process control and adherence to established procedures.
-
Process Analytical Technology (PAT): Implementing in-process monitoring can provide real-time data on the reaction's progress.
-
Examples:
-
In-situ IR/Raman Spectroscopy: Can be used to monitor the disappearance of the starting material and the appearance of the product.
-
In-line pH or Temperature Probes: Provide continuous data on critical process parameters.
-
-
-
Standard Operating Procedures (SOPs): Detailed SOPs for every step of the process, from raw material handling to final product packaging, are essential.
-
Raw Material Control: Ensure the quality and purity of all starting materials and solvents are consistent.
Experimental Workflow: Reaction Calorimetry for Safe Scale-Up
This protocol outlines the general steps for performing a reaction calorimetry study to assess the thermal hazards of the amidation reaction.
-
Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature probe, a stirring mechanism, and a dosing unit.
-
Calibration: Perform a calibration of the calorimeter to determine the overall heat transfer coefficient (UA).
-
Reaction Setup:
-
Charge the reactor with Tetrahydrofuran-2-carboxylic acid and the solvent (e.g., THF).
-
Bring the reactor contents to the desired starting temperature.
-
Prepare the activating agent (e.g., CDI solution) in the dosing unit.
-
-
Dosing and Data Collection:
-
Start the data logging.
-
Add the activating agent at a controlled rate while monitoring the temperature of the reactor and the jacket.
-
After the activation step, add the ammonia source at a controlled rate.
-
-
Data Analysis:
-
Calculate the heat of reaction (ΔHr).
-
Determine the maximum temperature of the synthesis reaction (MTSR) in the event of a cooling failure.
-
Use this data to define safe operating limits for the scaled-up process.
-
Visualization of the Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
IV. References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved from
-
Pathways for decomposition of THF by organolithiums: The role of HMPA - ResearchGate. (n.d.). Retrieved from
-
Possible degradation pathways of 2‐MeTHF under the radical addition conditions. … - ResearchGate. (n.d.). Retrieved from
-
Tetrahydrofuran - Environment, Health & Safety. (n.d.). Retrieved from
-
optimizing reaction conditions for 2-Furancarboxylic acid amidation - Benchchem. (n.d.). Retrieved from
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (n.d.). Retrieved from
-
Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development - ResearchGate. (n.d.). Retrieved from
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (n.d.). Retrieved from
-
PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY - Purdue College of Engineering. (n.d.). Retrieved from
-
False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed. (2013, November 13). Retrieved from
-
What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water? | ResearchGate. (2012, February 3). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Managing the Hygroscopic Nature of Tetrahydrofuran-2-carboxamide
Welcome to the dedicated support center for Tetrahydrofuran-2-carboxamide. This guide is designed for our valued partners in research, science, and drug development. This compound is a pivotal building block in modern synthesis, but its utility is matched by a significant handling challenge: its hygroscopic nature. Absorbed atmospheric moisture can compromise experimental integrity, leading to inconsistent results, yield loss, and analytical inaccuracies.
This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and manage the effects of water contamination. Our goal is to empower you with the knowledge to ensure your experiments are both reproducible and reliable.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental questions researchers encounter when working with this compound.
Q1: What makes this compound hygroscopic?
A: The hygroscopic nature of this compound stems from the combined chemical properties of its functional groups. The molecule contains a primary amide (-CONH₂) and a tetrahydrofuran (THF) ether ring. Both the oxygen and nitrogen atoms possess lone pairs of electrons, which can readily form hydrogen bonds with water molecules (H₂O) from the atmosphere. This strong affinity for water causes the compound to actively pull moisture from the air and retain it.[1]
Q2: How can I visually or physically identify if my sample has absorbed excessive water?
A: While subtle moisture absorption may not be visible, significant water uptake manifests in noticeable physical changes. You should suspect water contamination if you observe:
-
Clumping and Caking: The free-flowing powder becomes sticky, forming clumps that do not easily break apart.[2][3]
-
Deliquescence: In cases of high humidity and significant exposure, the solid may absorb so much water that it begins to dissolve into a viscous liquid or slurry.[4]
-
Difficulty in Weighing: The mass of the compound on an analytical balance will continuously increase as it absorbs moisture from the air, making it difficult to obtain a stable, accurate reading.
Q3: What are the primary consequences of using "wet" this compound in a reaction?
A: Using this compound with unknown or high water content can severely compromise your experiment in several ways:
-
Stoichiometric Inaccuracy: The measured weight of the reagent will not be the true weight of the active compound, as it includes the mass of absorbed water. This leads to incorrect molar calculations and can affect reaction kinetics and yield.
-
Unwanted Side Reactions: Water can act as a nucleophile or a base in many sensitive organic reactions. For instance, in reactions involving organometallics (e.g., Grignard reagents) or water-sensitive catalysts, the presence of water will quench the active species.[5]
-
Hydrolysis of the Amide Bond: Under certain conditions (particularly with acid or base catalysis and heat), the amide bond in this compound can be hydrolyzed by the contaminating water.[6][7][8] This breaks the molecule down into tetrahydrofuran-2-carboxylic acid and ammonia, leading to impurities and reduced yield of the desired product.[6][7][8]
-
Solubility Issues: The presence of water can alter the solubility profile of the reagent in organic solvents, potentially leading to phase separation or incomplete dissolution.
Q4: What are the ideal storage conditions for maintaining the integrity of this compound?
A: To minimize moisture absorption, proper storage is critical. The compound should be stored in a tightly sealed container, preferably with a secondary seal like parafilm wrapped around the cap.[2][9] For optimal protection, store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[4] For highly sensitive applications, storage within an inert atmosphere glovebox is the gold standard.[10]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a problem-and-solution framework for issues directly linked to the hygroscopic nature of this compound.
Problem: My reaction yield is inconsistent, or I am observing unexpected byproducts.
| Potential Cause | Troubleshooting & Validation Steps |
| Water Contamination | 1. Verify Water Content: Before use, determine the water content of your this compound batch using Karl Fischer titration. This is the most accurate and specific method for water determination.[11][12][13] 2. Dry the Reagent: If water content is above your acceptable limit (typically <0.1% for sensitive reactions), dry the material. (See Protocol 2). 3. Review Reaction Conditions: Check if any other reagents or solvents could be a source of water. Ensure all solvents are anhydrous and glassware is properly dried.[5] |
| Amide Hydrolysis | 1. Analyze Byproducts: Use techniques like NMR, LC-MS, or GC-MS to identify unexpected byproducts. Look for the mass or spectral signature of tetrahydrofuran-2-carboxylic acid. 2. Control pH and Temperature: Avoid strongly acidic or basic conditions and high temperatures if water is suspected to be present, as these conditions accelerate hydrolysis.[7][8] |
Problem: I'm seeing a broad peak around 3.4 ppm in my ¹H NMR spectrum (in DMSO-d₆) that is interfering with my analysis.
| Potential Cause | Troubleshooting & Validation Steps |
| Residual Water | 1. Confirm with D₂O Shake: The broad peak around 3.4 ppm in DMSO-d₆ is characteristic of water. To confirm, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish as the labile protons exchange with deuterium. 2. Dry the Sample: Before preparing the NMR sample, dry a small amount of the compound under high vacuum for several hours. (See Protocol 2). 3. Use Anhydrous Solvent: Ensure the NMR solvent itself is from a fresh, sealed ampule or has been properly dried over molecular sieves. |
Problem: The solid material has caked and is difficult to handle and weigh accurately.
| Potential Cause | Troubleshooting & Validation Steps |
| Prolonged/Repeated Air Exposure | 1. Immediate Action: Do not attempt to use the caked material directly in a sensitive reaction. The water content is high and non-uniform. 2. Drying Procedure: Break up the larger clumps gently and subject the entire batch to a rigorous drying protocol, such as drying in a vacuum oven. (See Protocol 2).[2][14] 3. Implement Proper Handling: After drying, immediately transfer the material to a controlled, low-humidity environment (glovebox or desiccator) for storage and future dispensing.[10] |
Troubleshooting and Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to the hygroscopic nature of this compound.
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. byjus.com [byjus.com]
- 12. mt.com [mt.com]
- 13. cscscientific.com [cscscientific.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reagents for Tetrahydrofuran-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial amide coupling step in their synthetic workflows. Here, we will delve into the nuances of coupling reagent selection, reaction optimization, and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is showing low to no yield. What are the common culprits?
A: Low or no product formation in amide coupling reactions can often be attributed to several factors:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts, leading to incomplete activation of the carboxylic acid.[1]
-
Amine Deactivation: An acid-base reaction between your carboxylic acid and amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky functional groups on either the tetrahydrofuran-2-carboxylic acid or the amine can physically impede the reaction.[1][2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[1]
Q2: I'm observing epimerization at the C2 position of the tetrahydrofuran ring. How can I minimize this?
A: Epimerization is a significant concern, especially with chiral carboxylic acids. To suppress it:
-
Use coupling additives known to reduce racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1]
-
Running the reaction at a lower temperature can also be beneficial.[3]
-
Reagents like Propanephosphonic Anhydride (T3P®) are known to be effective for reactions prone to epimerization.[4][5]
Q3: How do I choose the best coupling reagent for my specific amine?
A: The choice of coupling reagent is critical and depends on the properties of your amine. For electron-rich amines, which are less nucleophilic, a more potent coupling reagent like HATU may be necessary.[2] For sterically hindered amines, reagents known to overcome steric bulk, such as T3P® or HATU, are often successful.[6] A comparison of common coupling reagents is provided in the table below.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems and their solutions, grounded in the mechanistic understanding of the coupling reactions.
Problem 1: Low Yield or Stalled Reaction
-
Potential Cause 1: Inefficient Carboxylic Acid Activation. The O-acylisourea intermediate formed with carbodiimides (like EDC) can be unstable.[7]
-
Potential Cause 2: Amine Reacting with the Coupling Reagent. This is a known side reaction with onium salt-based reagents like HATU.[9]
-
Solution: A pre-activation step is recommended. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1][10] This ensures the carboxylic acid is activated and ready to react immediately upon the amine's introduction.
-
-
Potential Cause 3: Steric Hindrance. The three-dimensional structure of your starting materials may be preventing the reactive centers from approaching each other.[11]
-
Solution: Switch to a more powerful coupling reagent. HATU is often effective for sterically hindered substrates.[6] Alternatively, T3P® has also shown excellent performance in such cases.[4] Increasing the reaction temperature or switching to a higher-boiling point solvent might also be beneficial, but monitor for epimerization.
-
Problem 2: Formation of a Major Side Product
-
Potential Cause 1: N-acylurea Formation with Carbodiimides. The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3][7]
-
Potential Cause 2: Guanidinium Byproduct with Onium Salts. The amine can react with reagents like HATU to form a guanidinium byproduct.[9]
Problem 3: Difficulty in Purification
-
Potential Cause: Byproducts from the Coupling Reagent.
-
DCC: Forms a dicyclohexylurea (DCU) byproduct that is often insoluble and can be difficult to remove completely.[7]
-
EDC: The urea byproduct is water-soluble, which generally allows for a straightforward aqueous workup.[3][7]
-
T3P®: The byproducts are highly water-soluble and can be easily removed with an aqueous wash.[12][13]
-
HATU/HBTU: The tetramethylurea byproduct is generally soluble in common organic solvents and can be removed during aqueous workup or chromatography.
-
Solution: Choose a coupling reagent with byproducts that are easily separable from your desired product. For instance, if your product is organic-soluble, using EDC or T3P® can simplify purification due to their water-soluble byproducts.[3][13]
-
Comparative Analysis of Common Coupling Reagents
| Coupling Reagent System | Advantages | Disadvantages | Typical Solvents |
| EDC/HOBt | Water-soluble urea byproduct, cost-effective.[3][7] | Can be less effective for hindered substrates[8]; risk of epimerization.[7] | DMF, DCM |
| DCC/HOBt | High yields, cost-effective.[7] | Insoluble DCU byproduct complicates purification.[7] | DCM, THF |
| HATU/Base | High efficiency and fast reaction rates[7][14]; effective for hindered substrates[6]; low epimerization.[6][15] | More expensive. | DMF, DCM[1] |
| T3P®/Base | Excellent for epimerization-prone substrates[4][5]; water-soluble byproducts[12][13]; non-toxic.[16] | May require slightly longer reaction times. | Ethyl acetate, THF |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Under an inert atmosphere, dissolve the tetrahydrofuran-2-carboxylic acid (1.0 eq) and HOBt hydrate (1.2 eq) in the chosen anhydrous solvent (e.g., DMF, DCM).[8]
-
Cool the reaction mixture to 0 °C using an ice bath.[8]
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to ensure the formation of the active HOBt-ester.[8]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work up the reaction as described in the HATU protocol.
Workflow for Optimizing Coupling Reagents
The following diagram illustrates a logical workflow for selecting and optimizing a coupling reagent for your Tetrahydrofuran-2-carboxamide synthesis.
Caption: Decision workflow for coupling reagent optimization.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- Amine to Amide Mechanism - T3P - Common Organic Chemistry.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate.
- HATU - Wikipedia.
- Understanding T3P® from start to finish - The domain rxweb-prd.com is registered by NetNames.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications.
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
- Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC - NIH.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.
- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing).
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review.
- HATU Peptide Coupling: Precision Amide Bond Formation Rea... - Online Inhibitor.
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Validation & Comparative
A Comparative Guide to Tetrahydrofuran-2-carboxamide and Pyrrolidine-2-carboxamide: Evaluating their Potential as Peptidyl-Prolyl Isomerase Inhibitors
In the landscape of contemporary drug discovery, the exploration of novel scaffolds that can serve as starting points for the development of potent and selective therapeutics is of paramount importance. Among the myriad of heterocyclic structures, five-membered rings hold a special place due to their prevalence in natural products and their ability to present substituents in a well-defined three-dimensional space.[1][2] This guide provides an in-depth comparison of two such scaffolds: Tetrahydrofuran-2-carboxamide and Pyrrolidine-2-carboxamide.
While direct comparative biological data for these two specific molecules is not extensively available, their structural analogy to the amino acid proline suggests a compelling hypothesis: their potential to act as inhibitors of peptidyl-prolyl isomerases (PPIases), a class of enzymes implicated in a wide range of pathologies. This guide will, therefore, not only summarize the known biological activities of derivatives of these scaffolds but also delve into a theoretical and practical framework for evaluating their comparative efficacy as PPIase inhibitors.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of this compound and Pyrrolidine-2-carboxamide is crucial for appreciating their potential biological activities. Both are five-membered heterocyclic rings with a carboxamide group at the 2-position, yet they differ in the heteroatom present in the ring.
| Feature | This compound | Pyrrolidine-2-carboxamide |
| Chemical Structure | Oxygen Heteroatom | Nitrogen Heteroatom |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₀N₂O |
| Key Functional Groups | Ether, Amide | Secondary Amine, Amide |
| Chirality | Chiral center at C2 | Chiral center at C2 |
The presence of an oxygen atom in the tetrahydrofuran ring imparts different electronic and conformational properties compared to the nitrogen atom in the pyrrolidine ring. The nitrogen atom in pyrrolidine can act as a hydrogen bond donor and acceptor, and its basicity can be modulated by substituents, which is a key feature in many biologically active pyrrolidine-containing compounds.[3][4][5] In contrast, the oxygen in the tetrahydrofuran ring primarily acts as a hydrogen bond acceptor.[2]
Known Biological Activities of Parent Scaffolds
While a direct head-to-head comparison is lacking, derivatives of both furan-2-carboxamide (the unsaturated precursor to this compound) and pyrrolidine-2-carboxamide have been investigated for various biological activities.
Furan-2-carboxamide Derivatives
Research into furan-2-carboxamide derivatives has revealed promising antibiofilm activity against Pseudomonas aeruginosa. These compounds were designed as bioisosteric replacements for furanone-based quorum sensing inhibitors. Certain carbohydrazide and triazole derivatives of furan-2-carboxamide demonstrated significant reduction in biofilm formation and also led to a decrease in the production of virulence factors such as pyocyanin and proteases.
Pyrrolidine-2-carboxamide Derivatives
The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][3][4][5] Derivatives of pyrrolidine-2-carboxamide have been explored for a wide range of therapeutic applications, including:
-
Anticancer Activity : Certain 2-(het)arylpyrrolidine-1-carboxamides have shown potent in vitro activity against cancer cell lines, with some compounds exhibiting greater efficacy than the reference drug tamoxifen.
-
Antimicrobial and Antimalarial Activity : Pyrrolidine carboxamides have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum.
-
Enzyme Inhibition : Derivatives of pyrrolidine carboxamides have been developed as inhibitors for various enzymes, including N-acylethanolamine acid amidase (NAAA) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).
A Shared Potential: Inhibition of Peptidyl-Prolyl Isomerases (PPIases)
The structural similarity of both this compound and Pyrrolidine-2-carboxamide to the amino acid proline provides a strong rationale for investigating their potential as inhibitors of Peptidyl-Prolyl Isomerases (PPIases).
The Role of PPIases in Health and Disease
PPIases are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue in polypeptide chains.[6] This isomerization can act as a molecular switch, regulating protein folding, activity, and signaling. There are three main families of PPIases: cyclophilins, FK506-binding proteins (FKBPs), and parvulins (e.g., Pin1).[6] Dysregulation of PPIase activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making them attractive therapeutic targets.[7][8][9][10]
dot
Caption: Proposed mechanism of PPIase inhibition by proline analogs.
Structural Rationale for Inhibition
The active sites of PPIases are typically hydrophobic pockets that recognize and bind the proline residue of their substrates.[6] Both this compound and Pyrrolidine-2-carboxamide, being five-membered rings with a carboxamide side chain, can be considered as proline isosteres. They possess the potential to fit into the proline-binding pocket of PPIases and act as competitive inhibitors.
The key difference lies in the heteroatom. The nitrogen of the pyrrolidine ring can potentially form hydrogen bonds with active site residues that mimic the interactions of the proline nitrogen. The oxygen of the tetrahydrofuran ring, while a hydrogen bond acceptor, lacks the hydrogen bond donating capability of the secondary amine in pyrrolidine. This difference could translate to variations in binding affinity and selectivity for different PPIase family members.
Experimental Framework for Comparative Analysis
To empirically determine and compare the inhibitory activities of this compound and Pyrrolidine-2-carboxamide against PPIases, a series of well-established biochemical assays can be employed.
Synthesis of Test Compounds
The first step is the synthesis of the target molecules.
Synthesis of this compound: This can be achieved from the commercially available Tetrahydrofuran-2-carboxylic acid. A common method involves the activation of the carboxylic acid, for example, with a coupling reagent like 1,1'-Carbonyldiimidazole (CDI) or by converting it to an acid chloride, followed by amidation with ammonia or an ammonia equivalent.[11][12]
dot
Caption: Workflow for the chymotrypsin-coupled PPIase inhibition assay.
Expected Outcomes and Interpretation
By performing these assays, we can generate quantitative data (IC₅₀ values) to directly compare the inhibitory potency of this compound and Pyrrolidine-2-carboxamide against different PPIase family members.
| Compound | Predicted Interaction with PPIase Active Site | Expected IC₅₀ Range |
| This compound | The oxygen heteroatom can act as a hydrogen bond acceptor. The overall shape and size are similar to proline. | Micromolar to millimolar range, potentially lower for PPIases with a less stringent requirement for a hydrogen bond donor from the ring. |
| Pyrrolidine-2-carboxamide | The nitrogen heteroatom can act as both a hydrogen bond donor and acceptor, more closely mimicking proline. | Potentially lower micromolar range compared to the tetrahydrofuran analog, especially for PPIases where the proline nitrogen interaction is critical for binding. |
It is also important to consider the stereochemistry of the compounds, as PPIase active sites are chiral and will likely exhibit stereoselectivity. Therefore, testing both enantiomers of each compound would be crucial for a complete structure-activity relationship (SAR) analysis.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and Pyrrolidine-2-carboxamide, highlighting their distinct chemical properties and the known biological activities of their parent scaffolds. While direct comparative data is sparse, a compelling scientific rationale exists for their evaluation as inhibitors of peptidyl-prolyl isomerases. The provided experimental framework offers a clear path for researchers to test this hypothesis and generate valuable data.
The insights gained from such a comparative study would be highly valuable for the drug discovery community. A deeper understanding of how the ring heteroatom influences PPIase inhibition could guide the design of more potent and selective inhibitors. Furthermore, these simple, yet elegant scaffolds could serve as starting points for the development of novel therapeutics targeting a range of diseases where PPIase activity is dysregulated. The exploration of these fundamental building blocks underscores the enduring power of scaffold-based drug design in the quest for new medicines.
References
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A Comparative Guide to the Synthesis of Tetrahydrofuran-2-carboxamide: Methodologies, Mechanisms, and Practical Considerations
This guide provides a comprehensive comparison of prevalent synthetic methodologies for Tetrahydrofuran-2-carboxamide, a crucial heterocyclic motif found in numerous pharmacologically active molecules. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and stereochemical control. Herein, we dissect the primary strategies, offering an in-depth analysis of their chemical principles, practical execution, and comparative performance to guide researchers in drug discovery and development.
Primary Synthetic Strategies
The construction of this compound can be approached from two fundamentally different directions:
-
Strategy A: Amide Bond Formation. This convergent approach involves creating the amide bond as a late-stage step, starting from a pre-existing tetrahydrofuran-2-carboxylic acid scaffold or its activated derivatives.
-
Strategy B: Ring Formation. This strategy involves forming the tetrahydrofuran ring as the key step, using a linear precursor that already contains the necessary amide functionality.
The optimal choice depends on factors such as the availability of starting materials, desired scale, and the stereochemical requirements of the target molecule.
Strategy A: Amidation of Tetrahydrofuran-2-carboxylic Acid Derivatives
This is the most common and direct route. The core of this strategy is the coupling of the carboxyl group of tetrahydrofuran-2-carboxylic acid with an ammonia source.
Direct Amidation via Coupling Reagents
Directly reacting a carboxylic acid with an amine to form an amide is a condensation reaction that is generally unfavorable without activation. Modern peptide coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1]
Mechanistic Rationale: Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salts (e.g., PyBOP, HATU), react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate. This intermediate is readily susceptible to nucleophilic attack by ammonia (or an amine) to form the thermodynamically stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization at the α-carbon.[1][2]
Workflow for Amidation via Coupling Reagents
Caption: General workflow for coupling reagent-mediated amidation.
Experimental Protocol: Synthesis via DCC/HOBt Coupling
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the exothermic activation step.
-
Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[3]
-
Amine Addition: After stirring for 30 minutes at 0 °C, add a solution of ammonia (e.g., 7N NH₃ in MeOH, 1.5 eq.) dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates completion.
-
Work-up: Filter the reaction mixture to remove the insoluble DCU byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via aqueous work-up, extraction, and finally recrystallization or column chromatography to yield the pure product.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | 70-90 | Inexpensive, readily available.[2] | Insoluble DCU byproduct can complicate purification; potential for racemization.[1][3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 75-95 | Water-soluble urea byproduct, simplifying work-up.[3] | More expensive than DCC. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium Salt | 85-98 | Very fast reaction rates, low racemization.[2] | High cost, requires base (e.g., DIPEA). |
| CDI (1,1'-Carbonyldiimidazole) | Imidazolium | 70-85 | Byproducts are gaseous (CO₂) and water-soluble (imidazole).[3][4] | Less reactive than other reagents; may require heating.[4] |
Synthesis from Activated Carboxylic Acid Derivatives
An alternative to in-situ activation involves first converting the carboxylic acid into a more stable but still highly reactive intermediate, such as an acid chloride.
Mechanistic Rationale: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into tetrahydrofuran-2-carbonyl chloride. This acid chloride is a potent electrophile that reacts rapidly and often exothermically with ammonia in an irreversible manner to form the desired amide. This method avoids the use of specialized coupling reagents and the associated byproducts.
Strategy B: Ring Formation via Intramolecular Cyclization
This strategy builds the tetrahydrofuran ring from a suitably functionalized acyclic precursor. A classic example is the intramolecular Williamson ether synthesis.[5]
Mechanistic Rationale: The synthesis begins with a linear precursor containing both a hydroxyl group and a leaving group (e.g., a halide) at the appropriate positions, such as a 5-halo-2-hydroxypentanamide. Upon treatment with a non-nucleophilic base (e.g., sodium hydride, NaH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group in an SN2 fashion to close the ring and form the tetrahydrofuran scaffold.[5][6]
Logical Relationship for Intramolecular Cyclization
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A Comparative Guide to the Biological Activity of Tetrahydrofuran-2-carboxamide Enantiomers: A Framework for Investigation
For researchers, scientists, and professionals in drug development, the principle of chirality is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert substance, or worse, a toxic one. This guide provides a comprehensive framework for the comparative analysis of the (R)- and (S)-enantiomers of Tetrahydrofuran-2-carboxamide, a heterocyclic scaffold of growing interest. While direct comparative data for these specific enantiomers is not extensively published, this document outlines the critical experimental protocols and theoretical considerations necessary to conduct such a study, empowering researchers to unlock their differential therapeutic potential.
The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to form key interactions with biological targets.[1][2] Given the established importance of stereochemistry in drug action, a rigorous comparison of the enantiomers of this compound is not just an academic exercise, but a crucial step in translational research. This guide will focus on a potential therapeutic application—anticonvulsant activity—based on the known neurological effects of related heterocyclic compounds.
Part 1: Enantioselective Synthesis and Preparation
A prerequisite for any comparative biological study is the acquisition of enantiomerically pure compounds. The (R)- and (S)-enantiomers of this compound can be prepared from their corresponding carboxylic acid precursors, which are commercially available or can be obtained through chiral resolution.[3][4]
Protocol 1: Chiral Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid
This protocol is adapted from established methods for resolving chiral acids.[5][6]
-
Salt Formation: Dissolve racemic (±)-Tetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., ethanol or tetrahydrofuran). Add an equimolar amount of a chiral resolving agent, such as (1S,2S)-(+)-pseudoephedrine or (S)-(-)-1-phenylethylamine.[6]
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution. The solubility of the diastereomeric salts is dependent on the solvent and temperature, requiring optimization.
-
Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with an acid (e.g., HCl) to liberate the enantiomerically enriched Tetrahydrofuran-2-carboxylic acid.
-
Extraction: Extract the chiral carboxylic acid using an organic solvent.
-
Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process using the opposite enantiomer of the resolving agent.
Protocol 2: Amide Formation
Standard peptide coupling methods can be employed to convert the enantiomerically pure carboxylic acids to the corresponding carboxamides.[7]
-
Activation of Carboxylic Acid: Dissolve the enantiopure Tetrahydrofuran-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Amine Addition: To the activated carboxylic acid, add a source of ammonia (e.g., ammonium chloride) to form the primary amide.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the resulting this compound enantiomer using column chromatography.
Caption: Workflow for comparative anticonvulsant and neurotoxicity testing.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal of this experimental framework is to generate quantitative data that allows for a direct and objective comparison of the (R)- and (S)-enantiomers of this compound.
Data Presentation
The results should be summarized in a clear and concise table, allowing for easy comparison of the key parameters for each enantiomer.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (scPTZ) |
| (R)-Enantiomer | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| (S)-Enantiomer | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Reference Drug | e.g., Phenytoin | e.g., Ethosuximide | Experimental Value | Calculated Value | Calculated Value |
Key Metrics for Comparison
-
Potency (ED₅₀): The median effective dose is a measure of the compound's potency. A lower ED₅₀ indicates higher potency. A significant difference in the ED₅₀ between the two enantiomers would demonstrate stereospecific activity.
-
Toxicity (TD₅₀): The median toxic dose from the rotarod test indicates the potential for motor impairment. A higher TD₅₀ is desirable, suggesting a better safety profile.
-
Protective Index (PI): The PI is calculated as TD₅₀ / ED₅₀. This ratio provides a measure of the margin of safety between the therapeutic effect and toxicity. A higher PI is indicative of a more promising drug candidate. Comparing the PI values for the (R)- and (S)-enantiomers is crucial for selecting the eutomer (the more active enantiomer) for further development.
Conclusion
While the existing literature does not provide a direct comparison of the biological activities of (R)- and (S)-Tetrahydrofuran-2-carboxamide, this guide offers a robust, scientifically-grounded framework for conducting such an investigation. By following the detailed protocols for enantioselective synthesis and comparative in vivo testing, researchers can generate the necessary data to elucidate the stereospecific properties of these compounds. This approach not only advances our fundamental understanding of the structure-activity relationships within this chemical class but also provides the critical preclinical data needed to identify a potentially superior therapeutic candidate for the treatment of epilepsy. The principles and methodologies outlined herein are broadly applicable and serve as a template for the rigorous evaluation of any chiral drug candidate.
References
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15.
- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
- Luszczki, J. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Pharmacological Reports, 61(6), 961-973.
- Yamakawa Chemical Industry Co., Ltd. (1991). Process for preparing optically active tetrahydro-2-furoic acid. U.S.
- Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.
- National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing. Specifications for the Conduct of Toxicity Studies. Retrieved from [Link] [15]12. Baraban, S. C., et al. (2013). Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. Disease Models & Mechanisms, 6(1), 249-260.
- R Discovery. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link] [16]15. ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... Retrieved from [Link] [19]16. Company of Biologists. (2012). Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. Retrieved from [Link] [20]17. El-Sayed, M. A., et al. (2022). Some novel fluorinated quinazolines (5a–j) were designed and synthesized to be evaluated for their anticonvulsant activity and their neurotoxicity. Molecules, 27(19), 6543.
- BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
- Bultinck, P., et al. (2005). Intermolecular Association of tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study. The Journal of Physical Chemistry A, 109(33), 7486-7495.
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A Comparative Guide to the Validation of Analytical Methods for Tetrahydrofuran-2-carboxamide
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and confidence in product quality. This guide offers a comprehensive comparison of analytical method validation for Tetrahydrofuran-2-carboxamide, a key intermediate in various synthetic pathways, focusing on two ubiquitous chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a globally recognized approach to method validation.[1][2][3][4][5][6][7]
The Criticality of Method Validation for this compound
This compound's purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of a final drug product. A validated analytical method ensures that measurements are accurate, reliable, and reproducible, which is essential for:
-
Quality Control: Confirming the identity and purity of raw materials and finished products.
-
Stability Studies: Assessing the degradation of the compound over time under various environmental conditions.[8]
-
Process Development: Optimizing reaction conditions and ensuring consistent product yield and quality.
-
Regulatory Submissions: Providing the necessary documentation to support new drug applications.[3][9]
Comparative Overview: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC for the analysis of this compound depends on the compound's physicochemical properties and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. This compound, being a polar and relatively non-volatile compound, is well-suited for HPLC analysis.[10] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like amides to increase volatility. |
| Instrumentation | HPLC system with a suitable pump, injector, column (e.g., C18), and detector (e.g., UV-Vis).[11][12] | GC system with an injector, column (e.g., capillary column with a polar stationary phase), and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).[13][14] |
| Typical Mobile Phase | Mixtures of water and organic solvents like acetonitrile or methanol. Tetrahydrofuran (THF) can also be used as a mobile phase component.[15][16] | Inert gases like helium, nitrogen, or hydrogen. |
| Advantages | High versatility, wide range of stationary phases, and suitability for a broad range of compounds. | High resolution, sensitivity (especially with MS detection), and speed. |
| Considerations | Solvent consumption and disposal. Potential for PEEK tubing to swell with high concentrations of THF in the mobile phase.[12] | Requirement for analyte volatility and thermal stability. |
The Workflow of Analytical Method Validation
A robust analytical method validation process follows a structured workflow to ensure all critical parameters are thoroughly evaluated.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating hypothetical HPLC and GC methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method Validation
Hypothetical HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Protocol:
1.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (excipients without the active pharmaceutical ingredient).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank and placebo samples should show no interfering peaks at the retention time of the analyte.
1.2. Linearity
-
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[2]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
1.3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[2]
-
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
1.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[3]
1.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
1.6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Procedure:
-
Introduce small variations to the method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 2 °C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each varied condition and compare the results to the nominal conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.
1.7. System Suitability
-
Objective: To ensure that the chromatographic system is suitable for the intended analysis.[3]
-
Procedure:
-
Inject a standard solution five times before starting the analysis.
-
Calculate the mean, standard deviation, and RSD of the peak area and retention time.
-
Determine the theoretical plates and tailing factor.
-
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Theoretical plates > 2000
-
Tailing factor ≤ 2.0
-
Gas Chromatography (GC) Method Validation
Hypothetical GC Method (after derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amide to a more volatile silyl derivative.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, hold for 5 min
-
Detector: Flame Ionization Detector (FID) at 280 °C or Mass Spectrometer (MS)
-
Injection Volume: 1 µL (splitless)
Validation Protocol:
The validation parameters for the GC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are analogous to those for the HPLC method, with adjustments made for the specific technique.
Key Differences in GC Validation:
-
Specificity: In addition to the procedures outlined for HPLC, if using a mass spectrometer, specificity can be further demonstrated by comparing the mass spectra of the analyte peak in the sample to that of a reference standard.
-
Robustness: Parameters to vary would include injector temperature, oven temperature ramp rate, and carrier gas flow rate.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | HPLC Acceptance Criteria | GC Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. | No interference at the analyte's retention time; mass spectrum matches reference for GC-MS. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | Signal-to-Noise ≈ 3:1 | Signal-to-Noise ≈ 3:1 |
| LOQ (%RSD) | ≤ 10% | ≤ 10% |
| Robustness | No significant impact on results. | No significant impact on results. |
| System Suitability | Tailing Factor ≤ 2.0, Theoretical Plates > 2000 | Tailing Factor ≤ 2.0, Theoretical Plates > 2000 |
Logical Relationships in Method Validation
The different validation parameters are interconnected and build upon one another to provide a comprehensive assessment of the method's performance.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. Both HPLC and GC offer viable analytical solutions, and the choice of method should be based on a thorough evaluation of the analyte's properties and the specific analytical requirements. By adhering to the principles and protocols outlined in this guide, which are harmonized with international regulatory expectations, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.[6][17][18] The continuous lifecycle approach to method validation, from development through routine use, is essential for maintaining data integrity and ensuring product quality.[6]
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- ICH Guidelines for Analytical Method Valid
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- GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two...
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- HPLC Analysis of cyclo-oligoamides 6 and 66 - ResearchG
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- ARTICLE. [Link]
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- Validation of Analytical Methods and Processes - ResearchG
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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- Validation of Analytical Methods: A Review - Gavin Publishers. [Link]
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- Macrocyclic Aromatic Oligoamides with Diphenyladamantane Units: Conformational Change from Folded to Open by N-Alkyl Removal - PubMed Central. [Link]
- GC-MS chromatograms of tetrahydrofuran-soluble extracts from (a) NL1, (b) NL2, (c) NL3, and (d) NLC.
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Studying of Applications of Normal and Cyclic Amides Compounds - ResearchG
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs | ACS Omega - ACS Public
- FDA issues revised guidance for analytical method validation - ResearchG
- Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines | ACS Omega - ACS Public
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A Comparative Analysis of Tetrahydrofuran-2-carboxamide Derivatives as HIV-1 Protease Inhibitors: From Bis-THF to Tris-THF Scaffolds
Abstract
The tetrahydrofuran (THF) moiety has emerged as a privileged scaffold in the design of potent HIV-1 protease inhibitors, primarily due to its ability to form critical hydrogen bonds with the enzyme's backbone. This guide provides an in-depth comparative analysis of two seminal derivatives: Darunavir, a clinically approved drug featuring a bis-THF ligand, and GRL-0519, an investigational inhibitor with a novel tris-THF P2 ligand. We will explore the nuances of their synthesis, compare their biological efficacy against wild-type and drug-resistant HIV-1 strains, and dissect their structure-activity relationships (SAR) to provide a forward-looking perspective for drug development professionals. This analysis is supported by detailed experimental protocols and quantitative data to ensure scientific rigor and practical applicability.
Introduction: The Strategic Importance of the Tetrahydrofuran Scaffold
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for producing mature, infectious virions. Inhibiting this enzyme is a cornerstone of highly active antiretroviral therapy (HAART)[1]. The tetrahydrofuran ring system has proven to be a highly effective P2 ligand in HIV-1 protease inhibitors. Its oxygen atoms can act as hydrogen bond acceptors, forming strong interactions with the backbone amide hydrogens of key aspartate residues (Asp29 and Asp30) in the S2 subsite of the protease[2][3]. This "backbone binding" hypothesis has been a guiding principle in the development of potent inhibitors that can overcome drug resistance mutations[3].
This guide focuses on a comparative study of two exemplary compounds that leverage the THF scaffold:
-
Darunavir (DRV): An FDA-approved, second-generation protease inhibitor that incorporates a central bis-tetrahydrofuranyl (bis-THF) urethane as its P2 ligand. Darunavir exhibits potent activity against both wild-type and multidrug-resistant HIV-1 strains[1][4].
-
GRL-0519: A novel investigational inhibitor that builds upon the success of Darunavir by incorporating a tris-tetrahydrofuranylurethane (tris-THF) at the P2 position. This modification was designed to further enhance interactions within the S2 binding pocket and improve the resistance profile[5][6][7].
By comparing these two derivatives, we aim to elucidate the impact of incremental structural modifications on antiviral potency, resistance profile, and overall therapeutic potential.
Featured Derivatives: A Structural Overview
The key structural difference between Darunavir and GRL-0519 lies in the P2 ligand, as illustrated below.
Figure 1: Chemical Structures of Darunavir and GRL-0519
Caption: Chemical structures of Darunavir and GRL-0519, highlighting the bis-THF and tris-THF moieties, respectively.
Synthesis Strategies and Methodological Considerations
The synthesis of these complex molecules requires precise stereochemical control. The general strategy involves the synthesis of the key THF-containing alcohol, which is then coupled to the core amino alcohol backbone, followed by the addition of the sulfonamide portion.
General Synthetic Workflow
The synthesis is a multi-step process that often begins with chiral starting materials to establish the correct stereochemistry of the THF rings. A representative workflow is outlined below.
Caption: Generalized synthetic workflow for THF-containing HIV-1 protease inhibitors.
Representative Synthetic Protocol: Synthesis of a Darunavir Intermediate
This protocol is based on established literature procedures for the synthesis of Darunavir and its analogs[6][8].
Step 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl imidazolyl carbonate
-
To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous acetonitrile, add 1,1'-carbonyldiimidazole (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The resulting solution containing the activated carbonate is typically used directly in the next step without purification.
Step 2: Coupling with the Amino Alcohol Backbone
-
In a separate flask, dissolve the amino alcohol backbone, for example, (2S,3R)-3-amino-2-hydroxy-4-phenylbutane derivative (1.0 eq), in anhydrous acetonitrile.
-
Add the solution of the activated carbonate from Step 1 to the amino alcohol solution at 0 °C.
-
Add diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at room temperature overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the carbamate intermediate.
Step 3: Sulfonamide Formation
-
Dissolve the carbamate intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (TEA) (1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add p-aminophenyl sulfonyl chloride (1.1 eq) in portions.
-
Stir the reaction overnight at room temperature.
-
After the reaction is complete, concentrate the crude mixture and purify by column chromatography to obtain the final product.
Comparative Performance Analysis
The ultimate measure of an HIV-1 protease inhibitor's utility lies in its biological performance. Here, we compare Darunavir and GRL-0519 based on their enzymatic inhibition, antiviral activity, and in vitro safety profile.
Biological Efficacy: Inhibition of HIV-1 Protease and Viral Replication
The primary mechanism of action for these compounds is the direct inhibition of the HIV-1 protease enzyme. This is quantified by the inhibition constant (Ki), with lower values indicating higher potency. The antiviral activity in cell culture is measured by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.
Caption: Mechanism of action of HIV-1 protease inhibitors.
Table 1: Comparative Efficacy of Darunavir and GRL-0519
| Compound | Target | Ki (nM) | EC₅₀ (nM) vs. Wild-Type HIV-1 | EC₅₀ (nM) vs. Darunavir-Resistant Strains |
| Darunavir | HIV-1 Protease | 0.01-0.02[9] | 1-6[4] | 2.5 - >1000 (strain dependent)[9] |
| GRL-0519 | HIV-1 Protease | N/A | 0.5-0.7 | 1.2 - 6.0 (highly resistant strains)[1] |
Note: Ki and EC₅₀ values can vary depending on the specific assay conditions and viral strains used.
The data clearly indicates that GRL-0519 exhibits superior potency against wild-type HIV-1 compared to Darunavir. More importantly, GRL-0519 maintains low nanomolar activity against HIV-1 variants that are highly resistant to Darunavir, demonstrating a significantly improved resistance profile[1][5].
In Vitro Safety & Selectivity Profile
A critical aspect of drug development is ensuring that the compound is selective for its viral target and has minimal toxicity to host cells. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates a more favorable safety profile.
Table 2: Comparative In Vitro Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀ (µM) | EC₅₀ (µM) vs. Wild-Type | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Darunavir | Caco-2 | >100[10] | ~0.004 | >25,000 |
| GRL-0519 | MT-4 | ~39 | ~0.0006 | ~65,000 |
Both compounds exhibit high selectivity indices, indicating a wide therapeutic window in vitro. GRL-0519 shows a higher SI, suggesting a potentially better safety profile at the cellular level.
Detailed Experimental Protocols
This protocol is adapted from commercially available kits and literature procedures[11][12][13].
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute recombinant HIV-1 protease in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher) in DMSO.
-
Prepare serial dilutions of the test inhibitors (Darunavir, GRL-0519) in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add 2 µL of the diluted inhibitor or DMSO (for control).
-
Add 88 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation/emission wavelength pair appropriate for the substrate (e.g., 330/450 nm) for 1-3 hours at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
This is a standard colorimetric assay to assess cell viability[3][9][14][15][16].
-
Cell Plating:
-
Seed human T-lymphoid cells (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Darunavir and GRL-0519 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate for 48-72 hours (or a duration relevant to the antiviral assay).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.
-
Structure-Activity Relationship (SAR) Insights
The enhanced performance of GRL-0519 over Darunavir can be directly attributed to the addition of a third THF ring. This modification leads to several key advantages in its interaction with the HIV-1 protease.
Caption: Structure-Activity Relationship (SAR) progression from Darunavir to GRL-0519.
-
Enhanced Hydrophobic Interactions: The third THF ring in GRL-0519 extends deeper into the hydrophobic S2 pocket, creating more extensive van der Waals contacts with the enzyme compared to the bis-THF moiety of Darunavir[5]. This tighter fit contributes to its increased potency.
-
Additional Hydrogen Bonding: X-ray crystallography studies have shown that the third THF ring of GRL-0519 can form additional hydrogen bonds, either directly with residues like Gly48 or through a water-mediated interaction[5]. These extra interactions further anchor the inhibitor in the active site.
-
Overcoming Resistance: Many drug resistance mutations in the protease occur in the flaps or at the active site, altering its shape. The larger, more conformationally constrained tris-THF ligand of GRL-0519 is better able to accommodate these changes, maintaining a snug fit even in mutated proteases where Darunavir's binding is compromised. This explains its superior activity against Darunavir-resistant strains[1][5].
Conclusion and Future Directions
The comparative analysis of Darunavir and GRL-0519 provides a compelling case study in rational drug design. The evolution from a bis-THF to a tris-THF scaffold demonstrates that incremental, structure-guided modifications can lead to significant improvements in potency and, crucially, in combating drug resistance. GRL-0519's ability to maintain low nanomolar efficacy against highly resistant HIV-1 variants underscores the value of maximizing interactions within the protease's S2 subsite.
Future research in this area should continue to explore novel polycyclic ether scaffolds as P2 ligands. The key takeaways for drug development professionals are:
-
Backbone Binding is Key: Targeting conserved backbone atoms remains a robust strategy to develop inhibitors with a high barrier to resistance.
-
Maximizing Pocket Occupancy: Ligands that more completely fill the available space in the enzyme's binding pockets can enhance both affinity and resilience to resistance mutations.
-
Fine-tuning Polar Interactions: The strategic placement of heteroatoms to form additional hydrogen bonds, even water-mediated ones, can significantly boost inhibitory activity.
The principles elucidated through the study of these tetrahydrofuran-2-carboxamide derivatives will undoubtedly continue to inform the design of the next generation of antivirals, not only for HIV but for other diseases where proteases are a viable drug target.
References
- A. GRL-0519A-bound X-ray structure of HIV-1 protease. The major... - ResearchGate.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central.
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - NIH.
- Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - NIH.
- Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands - PubMed Central.
- Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2 - MDPI.
- Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - The Royal Society of Chemistry.
- Darunavir and selected investigational inhibitors Structures are... | Download Scientific Diagram - ResearchGate.
- Structures of GRL-0519, GRL-0529, amprenavir, and darunavir. MW, molecular weight. - ResearchGate.
- Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors - Stevens Institute of Technology.
- Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC - PubMed Central.
- Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease - PubMed Central.
- Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - MDPI.
- Comparative study illustrating cytotoxicity (CC50), HIV-1 protection... - ResearchGate.
- X-Ray Crystallography of HIV Protease - John Erickson - Grantome.
- design of HIV-1 protease inhibitors with x-ray crystallography - YouTube.
- Current and Novel Inhibitors of HIV Protease - MDPI.
- Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - NIH.
- GRL-0519, a Novel Oxatricyclic Ligand-Containing Nonpeptidic HIV-1 Protease Inhibitor (PI), Potently Suppresses Replication of a Wide Spectrum of Multi-PI-Resistant HIV-1 Variants In Vitro - PMC.
- Novel P2 Tris-tetrahydrofuran Group in Antiviral Compound 1 (GRL-0519) Fills the S2 Binding Pocket of Selected Mutants of HIV-1 - SciSpace.
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors - OSTI.GOV.
- Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PubMed.
- Darunavir: Package Insert / Prescribing Information / MOA - Drugs.com.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
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- 1. GRL-0519, a Novel Oxatricyclic Ligand-Containing Nonpeptidic HIV-1 Protease Inhibitor (PI), Potently Suppresses Replication of a Wide Spectrum of Multi-PI-Resistant HIV-1 Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Two Novel Precursors of the HIV-1 Protease Inhibitor Darunavir Target the UPR/Proteasome System in Human Hepatocellular Carcinoma Cell Line HepG2 [mdpi.com]
- 11. Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Tetrahydrofuran-2-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, present in numerous FDA-approved drugs and natural products with a wide range of biological activities.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive scaffold for the design of novel therapeutics. When combined with a carboxamide functional group at the 2-position, the resulting tetrahydrofuran-2-carboxamide core offers a versatile platform for generating diverse libraries of compounds with tunable pharmacological profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across different therapeutic targets. By examining the impact of structural modifications on biological potency and selectivity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics based on this promising scaffold.
Tetrahydrofuran-2-Carboxamides as HIV-1 Protease Inhibitors: A Study in Potency and Specificity
The development of potent and selective HIV-1 protease inhibitors has been a cornerstone of antiretroviral therapy. The this compound scaffold has been extensively explored in this area, with key SAR insights guiding the optimization of inhibitor potency and resistance profiles.
The Critical Role of the Tetrahydrofuran Ring
The tetrahydrofuran ring of these inhibitors typically occupies the S2 pocket of the HIV-1 protease. The stereochemistry and substitution of this ring are critical for optimal binding and inhibitory activity.
A seminal study in this area compared a series of bis-tetrahydrofuran ligands as P2 moieties in HIV-1 protease inhibitors. The data revealed a strong preference for a specific stereochemical arrangement and highlighted the importance of the ether oxygen for potent inhibition.
| Compound | P2 Ligand | Ki (nM) | IC50 (nM) |
| 1a | (3R,3aS,6aR)-bis-THF | 0.014 | 1.4 |
| 1b | (3S,3aS,6aR)-bis-THF | >100 | >1000 |
| 1c | Methylene analog of 1a | 5.3 | >1000 |
Table 1: Comparison of bis-Tetrahydrofuran P2 Ligands in HIV-1 Protease Inhibitors. The data underscores the strict stereochemical requirements and the essential contribution of the THF oxygen to inhibitory potency.
The dramatic loss of activity upon removal of the THF oxygen (compound 1c ) strongly suggests a crucial hydrogen bonding interaction between the ether oxygen and the backbone amide of Asp29 in the S2 subsite of the protease. This interaction anchors the inhibitor in the active site and is a key determinant of its high affinity.
Fine-Tuning Potency through Substitution on the Tetrahydrofuran Ring
Further exploration of the SAR of the bis-THF scaffold revealed that substitution at the C4 position could further enhance potency. The introduction of a methoxy group at this position led to a significant increase in inhibitory activity, with the (R)-stereoisomer being the most potent.
| Compound | C4-Substitution | Ki (pM) | IC50 (nM) |
| 2a | None | 14 | 1.4 |
| 2b | (R)-Methoxy | 2.9 | 2.4 |
| 2c | (S)-Methoxy | 35 | 55 |
| 2d | (R)-Benzyl | 73 | - |
| 2e | (S)-Benzyl | 300 | - |
Table 2: SAR of C4-Substituted bis-Tetrahydrofuran HIV-1 Protease Inhibitors. The data illustrates that small, hydrogen-bond accepting groups at the C4 position can enhance potency, with a clear stereochemical preference.
The improved potency of the (R)-methoxy analog 2b is likely due to an additional hydrogen bond interaction with the backbone NH of Gly48 in the S2 pocket. The larger benzyl substituents (2d and 2e ) were less well-tolerated, suggesting steric constraints within the binding site.
Figure 1: Key SAR insights for this compound based HIV-1 Protease Inhibitors.
Experimental Protocol: HIV-1 Protease Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of test compounds against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., derived from the p17/p24 cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of HIV-1 protease in assay buffer.
-
Serially dilute the test compounds in assay buffer to the desired concentrations.
-
To each well of the microtiter plate, add 50 µL of the HIV-1 protease solution.
-
Add 25 µL of the test compound solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/530 nm) at regular intervals for 30 minutes at 37°C.[3]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Furan-2-Carboxamides as Antibiofilm Agents: Targeting Quorum Sensing in Pseudomonas aeruginosa
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The furan-2-carboxamide scaffold has emerged as a promising starting point for the development of novel agents that can inhibit biofilm formation, particularly in the opportunistic pathogen Pseudomonas aeruginosa. While these are furan-based, the SAR principles can inform the design of this compound analogs.
From Furanones to Furan-2-Carboxamides: A Bioisosteric Approach
The design of these compounds was inspired by natural furanones known to inhibit the LasR quorum-sensing system in P. aeruginosa. The furan-2-carboxamide moiety was introduced as a bioisosteric replacement for the furanone ring to improve metabolic stability. A diversity-oriented synthesis approach was employed to explore the SAR of various substituents on the carboxamide nitrogen.
A study comparing different series of furan-2-carboxamides revealed that carbohydrazide and triazole derivatives were particularly effective at inhibiting biofilm formation.
| Compound Series | Linker | Representative Compound | Biofilm Inhibition (%) at 50 µM |
| 4 | Carbohydrazide | 4b | 58 |
| 5 | p-Phenylenediamine | 5a | < 20 |
| 6 | Aminobenzoic acid | 6a | ~35 |
| 7 | Triazole | 7d | > 40 |
Table 3: Comparison of Furan-2-Carboxamide Derivatives as P. aeruginosa Biofilm Inhibitors. The data highlights the importance of the linker connecting the furan-2-carboxamide core to a terminal aromatic group.
The superior activity of the carbohydrazide and triazole linkers suggests that their ability to form hydrogen bonds within the LasR binding pocket is a key determinant of their antibiofilm activity. Molecular docking studies have supported this hypothesis, showing that these compounds can adopt a binding mode similar to that of the natural LasR ligands.
Experimental Protocol: P. aeruginosa Biofilm Inhibition Assay
The following protocol describes a common method for assessing the ability of test compounds to inhibit P. aeruginosa biofilm formation.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Tryptic Soy Broth (TSB) supplemented with 0.2% glucose
-
Test compounds dissolved in DMSO
-
96-well flat-bottomed polystyrene microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in TSB at 37°C.
-
Dilute the overnight culture in fresh TSB to an OD600 of 0.05.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 1 µL of the test compound solution to the respective wells to achieve the desired final concentration. Include a DMSO control.
-
Incubate the plate at 37°C for 24 hours without agitation.
-
After incubation, discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
The percentage of biofilm inhibition is calculated relative to the DMSO control.
Sources
A Comparative Guide to the Efficacy of Furan-2-Carboxamide Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Potential
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is long and fraught with challenges. The furan-2-carboxamide scaffold has recently emerged as a versatile platform for discovering novel bioactive molecules. This guide provides a comprehensive analysis of the in vitro efficacy of various furan-2-carboxamide derivatives and explores the critical considerations for their translation to in vivo models. While direct comparative in vivo efficacy data for many of these specific compounds remains limited in publicly accessible literature, this guide will synthesize the available preclinical information and provide expert insights into the potential hurdles and opportunities in their development.
The Rise of Furan-2-Carboxamides: A Scaffold of Therapeutic Promise
The furan-2-carboxamide core, a stable and synthetically accessible structure, has been the foundation for the development of a diverse range of therapeutic candidates. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, leading to compounds with potent and selective activities. This guide will focus on two key areas where furan-2-carboxamide derivatives have shown significant in vitro promise: as anti-biofilm agents against pathogenic bacteria and as cytotoxic agents against various cancer cell lines.
In Vitro Efficacy: A Tale of Two Therapeutic Arenas
The true test of a novel compound begins in the controlled environment of the laboratory. Here, we delve into the in vitro performance of furan-2-carboxamide derivatives, showcasing their potential as both anti-infective and anti-cancer agents.
Combating Bacterial Biofilms: Quorum Sensing Inhibition
Bacterial biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. A promising strategy to combat biofilms is to disrupt quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation. Certain furan-2-carboxamide derivatives have been designed as bioisosteric replacements for natural furanones that are known to interfere with QS.
A notable study focused on a diversity-oriented synthesis of furan-2-carboxamides and their evaluation as anti-biofilm agents against Pseudomonas aeruginosa, a notorious opportunistic pathogen. The findings from this research demonstrated that specific derivatives, particularly carbohydrazides and triazoles, exhibited significant anti-biofilm activity.[1][2] The proposed mechanism of action for these compounds is the inhibition of the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system.[1][2]
| Compound Series | Key Derivatives | Biofilm Inhibition at 50 µM (%) | Proposed Target |
| Carbohydrazides | 4b | 58 | LasR |
| Triazoles | 7d, 7e | Not specified | LasR |
Table 1: In Vitro Anti-Biofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa [1]
It is crucial to note that while these compounds showed promising activity, challenges with solubility were encountered at higher concentrations, which hindered the determination of IC50 values for some of the most potent derivatives.[1] This highlights a critical aspect of in vitro studies: the physicochemical properties of a compound can significantly impact its biological assessment.
-
Bacterial Culture: Pseudomonas aeruginosa is cultured in a suitable medium (e.g., Luria-Bertani broth) to a specific optical density.
-
Compound Preparation: The furan-2-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well microtiter plate, the bacterial culture is aliquoted, and the test compounds are added at various concentrations. A solvent control and a negative control (no compound) are included.
-
Incubation: The plate is incubated under static conditions for 24-48 hours to allow for biofilm formation.
-
Quantification: The supernatant is discarded, and the wells are washed to remove planktonic bacteria. The remaining biofilm is stained with a crystal violet solution. After washing and solubilizing the stain, the absorbance is measured using a plate reader. The percentage of biofilm inhibition is calculated relative to the negative control.
Figure 1: A simplified workflow for the in vitro biofilm inhibition assay.
Targeting Cancer Cells: From Cytotoxicity to Mechanistic Insights
The furan-2-carboxamide scaffold has also been explored for its anti-cancer potential, with various derivatives demonstrating cytotoxicity against a range of cancer cell lines.
One study reported the synthesis of carbamothioyl-furan-2-carboxamide derivatives and their evaluation against HepG2, Huh-7, and MCF-7 human cancer cell lines.[3][4] Several of these compounds exhibited significant anti-cancer activity, with the p-tolylcarbamothioyl)furan-2-carboxamide derivative showing the highest activity against hepatocellular carcinoma.[3][4]
Another line of research has identified a novel furan-2-carboxamide derivative as a microtubule-stabilizing agent.[5] This compound displayed potent anti-proliferative and anti-metastatic properties in vitro, with IC50 values ranging from 4 to 8 µM in different cancer cell lines.[5] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.[5]
| Compound Class | Cancer Cell Lines | In Vitro Efficacy (IC50) | Proposed Mechanism of Action |
| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Not specified (cell viability data provided) | Not elucidated |
| Microtubule-stabilizing furan-2-carboxamide | Various | 4 - 8 µM | Microtubule stabilization, mitotic arrest, apoptosis |
Table 2: In Vitro Anti-Cancer Activity of Furan-2-Carboxamide Derivatives [3][4][5]
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The furan-2-carboxamide derivatives are added to the wells at a range of concentrations. A vehicle control is included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the MTT to formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Figure 3: A simplified preclinical development pathway for furan-2-carboxamide derivatives.
Conclusion: A Promising Scaffold on the Brink of In Vivo Validation
The furan-2-carboxamide scaffold has demonstrated considerable promise in the in vitro setting, yielding derivatives with potent anti-biofilm and anti-cancer activities. The mechanistic insights gained from these studies, such as the inhibition of LasR and the stabilization of microtubules, provide a solid foundation for further development.
However, the critical step of translating this in vitro promise into in vivo efficacy remains to be taken. The path forward requires a rigorous and systematic approach to preclinical testing, with a strong emphasis on understanding the pharmacokinetic and toxicological properties of these compounds. While the current lack of direct comparative in vivo data presents a gap in our knowledge, it also highlights a significant opportunity for future research. The furan-2-carboxamide scaffold is a field ripe for exploration, and the successful navigation of the in vivo challenge could unlock a new class of therapeutics for infectious diseases and oncology.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem.
- Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed.
- In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. National Institutes of Health.
- (PDF) In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. ResearchGate.
- Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed.
Sources
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of Tetrahydrofuran-2-carboxamide Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. Tetrahydrofuran-2-carboxamide, a chiral molecule featuring a lactam (a cyclic amide) within a five-membered ether ring, represents a structural motif of significant interest. The spatial orientation of the carboxamide group defines its enantiomeric form, which can lead to vastly different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these enantiomers is a critical capability in both research and manufacturing.
This guide provides an in-depth comparison of modern chromatographic techniques for the chiral separation of this compound enantiomers. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes field-proven insights and data from structurally analogous compounds, such as other simple lactams and heterocyclic amides, to provide a robust framework for method development. We will explore the leading technologies, explain the rationale behind experimental choices, and provide detailed protocols to serve as a validated starting point for your work.
High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC): A Comparative Overview
The two primary techniques for the chiral separation of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] Each offers distinct advantages, and the choice between them often depends on the specific requirements of the analysis, such as speed, scale, and solvent consumption.
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations due to its versatility and the wide variety of available chiral stationary phases (CSPs).[2] HPLC methods can be developed in several modes—normal-phase, reversed-phase, and polar organic—providing a broad experimental space for optimization.[3]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC.[4] Utilizing supercritical carbon dioxide as the main mobile phase component, SFC offers several advantages, including faster analysis times, reduced consumption of organic solvents, and lower backpressures, which can extend column lifetime.[5][6] For polar molecules like this compound, SFC often provides excellent peak shapes and resolution.
The following diagram illustrates a typical workflow for developing a chiral separation method, applicable to both HPLC and SFC platforms.
Caption: Workflow for Chiral Method Development.
Chiral Stationary Phases (CSPs) and Recognition Mechanisms
The heart of a chiral separation is the chiral stationary phase (CSP).[7] For a molecule like this compound, which contains a hydrogen bond donor (the N-H of the amide), a hydrogen bond acceptor (the carbonyl oxygen and the ether oxygen), and a dipole moment, polysaccharide and cyclodextrin-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs: These are the most widely used CSPs in both HPLC and SFC.[2][8] They are typically derivatives of cellulose or amylose coated or immobilized on a silica support.[9] The chiral recognition mechanism is complex, relying on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[2][10] For this compound, the amide group can interact with the carbamate linkages on the CSP, while the overall shape of the molecule will determine its fit into the chiral cavities. Immobilized polysaccharide CSPs offer a significant advantage as they are compatible with a wider range of solvents, including those "forbidden" for coated phases like tetrahydrofuran (THF) and dichloromethane, which can be beneficial for optimizing selectivity.[11][12][13]
Cyclodextrin-Based CSPs: These CSPs consist of cyclic oligosaccharides that form a toroidal structure.[14] Chiral recognition primarily occurs through inclusion complexation, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[14] The hydroxyl groups on the rim of the cyclodextrin can then form hydrogen bonds with the analyte. For this compound, the tetrahydrofuran ring could potentially be included in the cyclodextrin cavity.
Comparative Performance Data (Based on Structurally Similar Compounds)
While specific data for this compound is limited, the following table provides a comparative summary of performance for the chiral separation of related lactams and heterocyclic compounds on various platforms. This data serves as an excellent starting point for method development.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Modifier | Target Analyte Class | Typical Resolution (R*) | Analysis Time (min) | Reference(s) |
| HPLC (NP) | Chiralcel® OD-H (Cellulose-based) | n-Hexane/Isopropanol/TFA | Pyrrolidines/Lactams | > 1.5 | 15-30 | [15] |
| HPLC (RP) | Cyclobond I 2000 DMP (Cyclodextrin) | Water/Methanol | β-Lactams | > 1.2 | 20-40 | [14] |
| HPLC (PO) | Chiralpak® AD-3 (Amylose-based) | Methanol or Ethanol | β-Lactam Ureas | 1.5 - 4.0 | 10-25 | [2] |
| SFC | CHIRAL ART Amylose-SA | CO₂/Methanol | β-Lactam Ureas | > 2.0 | < 10 | [16] |
| SFC | Chiralpak® AD | CO₂/Ethanol | General Racemates | > 1.5 | 5-15 | [5] |
*Resolution (Rₛ) is a measure of the separation between two peaks. A value of Rₛ > 1.5 indicates baseline separation.
Experimental Protocols for Method Development
The following protocols are designed as self-validating systems. By screening across different modes and CSPs, a successful separation is highly probable.
Protocol 1: Chiral HPLC Method Development
-
Column Selection:
-
Screen with a set of complementary polysaccharide-based columns. A recommended starting set includes:
-
Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate))
-
An immobilized column such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) for broader solvent compatibility.[9]
-
-
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). If retention is too long, increase the isopropanol percentage. If resolution is poor, try ethanol as the alcohol modifier. Add 0.1% trifluoroacetic acid (TFA) for acidic analytes or 0.1% diethylamine (DEA) for basic analytes to improve peak shape, though for the neutral this compound, this may not be necessary initially.[15]
-
Polar Organic (PO): Use 100% Methanol, 100% Ethanol, or 100% Acetonitrile. This mode is often successful for polar compounds and provides different selectivity compared to NP.[2]
-
Reversed Phase (RP): Use a mobile phase of Water/Acetonitrile or Water/Methanol with a buffer (e.g., 20 mM phosphate or borate buffer). This is generally less common for polysaccharide phases but can be effective.[3]
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) where the amide chromophore absorbs.
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition isocratically.
-
Vary the temperature between 10 °C and 40 °C; lower temperatures often improve resolution.
-
If using an immobilized CSP, explore "forbidden" solvents like THF or methyl tert-butyl ether (MTBE) as mobile phase components or additives, as these can dramatically alter selectivity.[11]
-
Protocol 2: Chiral SFC Method Development
-
Column Selection:
-
The same set of polysaccharide-based CSPs as in the HPLC protocol is highly recommended. These phases have demonstrated broad applicability in SFC.[5]
-
-
Mobile Phase Screening:
-
The primary mobile phase is supercritical CO₂. The co-solvent (modifier) is critical for eluting polar compounds and achieving selectivity.
-
Screen with Methanol, Ethanol, and Isopropanol as co-solvents. Start with a gradient of 5% to 40% co-solvent over 5-10 minutes.
-
Methanol is often a good starting point due to its polarity and low viscosity.[5]
-
-
Initial Conditions:
-
Flow Rate: 2-4 mL/min.
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV-Vis detector, as used in HPLC.
-
-
Optimization:
-
After identifying the best co-solvent and column, optimize the separation using an isocratic mobile phase.
-
Fine-tune the backpressure (typically between 100-200 bar) and temperature to maximize resolution.
-
Small amounts of additives (e.g., 0.1% TFA or DEA) can be added to the co-solvent to improve peak shape, although they are often less necessary in SFC than in HPLC for neutral compounds.
-
The logical flow of screening and optimization is crucial for efficient method development. The following diagram visualizes this process.
Caption: A dual HPLC/SFC screening strategy.
Conclusion and Recommendations
The chiral separation of this compound enantiomers is a readily achievable goal with modern chromatographic techniques. While no single "magic bullet" method exists, a systematic screening approach using polysaccharide-based chiral stationary phases on either HPLC or SFC platforms is highly likely to yield a successful, baseline-resolved separation.
Key Recommendations:
-
Start with SFC: For rapid method development and reduced environmental impact, begin with an SFC screen using a few key polysaccharide columns and standard alcohol modifiers.[4][5]
-
Leverage Immobilized CSPs: The use of immobilized polysaccharide columns is strongly recommended as it opens up a much wider range of mobile phase options, which can be crucial for resolving challenging separations.[11][12]
-
Systematic Screening is Key: Do not rely on a single column or mobile phase. A structured screening protocol, as outlined above, is the most efficient path to a robust method.[3]
By applying the principles and protocols in this guide, researchers and drug development professionals can confidently develop and validate reliable methods for the critical task of separating and quantifying the enantiomers of this compound.
References
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- Sun, P., et al. (2009). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
- Yadav, M. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. [Link]
- Daicel. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel. Accessed January 9, 2026. [Link]
- Huang, K., et al. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases.
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- Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. Accessed January 9, 2026. [Link]
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- Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
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- Regalado, E. L., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck. [Link]
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A Comparative Guide to Confirming the Absolute Configuration of Tetrahydrofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is not merely a structural detail—it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. For a chiral molecule such as Tetrahydrofuran-2-carboxamide, a key building block in many pharmaceutical compounds, unambiguous determination of its absolute configuration is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering insights into their principles, practical applications, and the rationale behind experimental choices.
The Imperative of Stereochemical Integrity
The distinct biological effects of enantiomers underscore the necessity for rigorous stereochemical control in drug discovery and manufacturing. The classic, albeit tragic, example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory agencies worldwide mandate the stereospecific synthesis and analysis of chiral drugs. For researchers working with this compound, confirming its absolute configuration is a foundational step in ensuring the safety, efficacy, and intellectual property of their innovations.
Comparative Analysis of Key Methodologies
The determination of absolute configuration can be approached through several powerful analytical techniques. The two most definitive methods are single-crystal X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy. Complementing these is chiral High-Performance Liquid Chromatography (HPLC), an indispensable tool for the separation of enantiomers.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | High-quality single crystal (0.1-0.3 mm).[1][2] | Provides an unambiguous, direct determination of the absolute configuration.[3][4][5] | Crystal growth can be challenging and time-consuming.[3][6] Not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] | Solution of the compound (0.01-0.1 M).[1] | Applicable to a wide range of molecules in their solution state, avoiding crystallization issues.[6][7][8] | Requires quantum chemical calculations for spectral interpretation and is an indirect method.[9][10] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Solution of the racemic or enantiomerically enriched mixture. | Excellent for separating enantiomers and determining enantiomeric purity.[11][12] | Does not directly provide the absolute configuration of the separated enantiomers.[13] |
In-Depth Methodologies and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[3][4][5] The technique relies on the unique diffraction pattern produced when X-rays interact with the electron clouds of atoms arranged in a crystalline lattice. By analyzing this pattern, the precise spatial coordinates of each atom can be determined.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Protocol for Single-Crystal X-ray Crystallography of this compound
-
Crystal Growth: Dissolve enantiomerically pure this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, isopropanol). Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or slow cooling to obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).[1][2]
-
Data Collection: Mount a selected crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. A stream of cold nitrogen is often used to cool the crystal, minimizing thermal vibrations and protecting it from radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, followed by refinement of the atomic coordinates, and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays. The Flack parameter is a key indicator; a value close to 0 confirms the assigned configuration, while a value close to 1 indicates that the inverted structure is correct.[1]
Causality Behind Experimental Choices: The choice of solvent and crystallization method is critical and often empirical, aiming to promote slow, ordered crystal growth. Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion. The use of anomalous dispersion is essential for distinguishing between enantiomers.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known absolute configuration, the absolute configuration of the sample can be determined.[9][10]
Experimental Workflow for Vibrational Circular Dichroism
Caption: Workflow for absolute configuration determination by VCD.
Protocol for VCD Analysis of this compound
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.01 to 0.1 M.[1] Deuterated solvents are used to avoid interference from solvent absorption bands in the infrared region.
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical VCD and IR spectra, which are then Boltzmann-averaged according to the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer. If they are opposite, the sample has the opposite absolute configuration.[7][10]
Causality Behind Experimental Choices: The choice of a suitable solvent is crucial to ensure solubility and minimize interfering absorptions. DFT calculations are necessary to predict the VCD spectrum, and a thorough conformational analysis is essential for flexible molecules like this compound to obtain an accurate theoretical spectrum.
Chiral HPLC: The Enantioseparation Workhorse
Chiral HPLC is the premier technique for separating enantiomers and determining the enantiomeric purity of a sample.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. While chiral HPLC does not directly reveal the absolute configuration, it is an essential prerequisite for obtaining the enantiomerically pure samples needed for X-ray crystallography or VCD analysis.
Protocol for Chiral HPLC Separation of this compound
-
Column Selection: Choose a suitable chiral stationary phase. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Method Development:
-
Dissolve the racemic mixture of this compound in the mobile phase.
-
Develop a separation method by optimizing the mobile phase composition (e.g., a mixture of hexane and isopropanol for normal-phase chromatography). The mobile phase composition is adjusted to achieve good resolution between the two enantiomeric peaks.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two peaks correspond to the two enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee) of the sample.
Causality Behind Experimental Choices: The selection of the CSP and mobile phase is based on the chemical properties of the analyte. The goal is to maximize the differential interactions between the enantiomers and the CSP to achieve baseline separation.
Conclusion: An Integrated Approach
The determination of the absolute configuration of this compound is a critical task that can be confidently addressed using a combination of modern analytical techniques. Single-crystal X-ray crystallography, when applicable, provides the most direct and unambiguous answer.[3][4][5] Vibrational Circular Dichroism offers a powerful and versatile alternative for samples in solution, circumventing the need for crystallization.[6][7][8] Chiral HPLC is the indispensable tool for the separation of enantiomers, a necessary precursor to their individual characterization.
For drug development professionals, a comprehensive understanding of these techniques and their appropriate application is essential for ensuring the stereochemical integrity of their compounds, ultimately leading to safer and more effective medicines.
References
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A Comparative Guide to the Cross-Reactivity of Tetrahydrofuran-2-carboxamide-Based Compounds
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. The journey from a promising hit to a marketable drug is often challenged by the molecule's potential for off-target interactions, a phenomenon known as cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on the Tetrahydrofuran-2-carboxamide (THF-2-C) scaffold. This structural motif is present in a variety of biologically active molecules, making a thorough understanding of its potential for non-specific binding essential for researchers, scientists, and drug development professionals.[1][2][3]
This document will delve into the structural drivers of cross-reactivity, present robust experimental methodologies for its assessment, and offer a comparative analysis of hypothetical THF-2-C analogs to illustrate key principles.
The Significance of the this compound Scaffold and Cross-Reactivity
The tetrahydrofuran (THF) ring is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals, valued for its metabolic stability and its ability to form key interactions with biological targets.[2][4][5] When functionalized with a 2-carboxamide group, the resulting scaffold offers a versatile platform for creating diverse chemical libraries. However, this versatility also necessitates a rigorous evaluation of selectivity.
Cross-reactivity, or the ability of a compound to bind to unintended targets, can lead to a range of adverse effects, undermining a drug's therapeutic window and potentially causing toxicity.[6][7] For THF-2-C based compounds, understanding how modifications to the core structure influence interactions with off-targets is a critical step in the hit-to-lead and lead optimization phases of drug development.[7]
Deciphering Cross-Reactivity: A Strategic Workflow
A systematic approach is required to comprehensively profile the cross-reactivity of a new chemical entity. The following workflow outlines a tiered strategy, moving from broad, high-throughput screening to more specific, mechanistic studies.
As shown in Figure 2, the R-group is the primary driver of selectivity. For Compound Beta, the trifluoromethyl group may have formed an unintended favorable interaction with a sub-pocket in Kinase B. In contrast, the heteroaromatic system of Compound Gamma may be too bulky to fit into the Kinase B pocket or may lack the necessary interacting groups, thus eliminating the off-target effect. [8]
Conclusion
The this compound scaffold is a valuable starting point for the design of novel therapeutics. However, this guide demonstrates that achieving high target specificity is a complex challenge that requires a multi-faceted, data-driven approach. The illustrative comparison of Compounds Alpha, Beta, and Gamma underscores that potency should not be the sole optimization parameter; it must be co-optimized with selectivity. By employing a systematic workflow of broad screening followed by detailed biophysical and cellular validation, researchers can effectively navigate the challenges of cross-reactivity. Understanding the structure-activity relationships that govern both on-target potency and off-target interactions is fundamental to designing safer, more effective medicines.
References
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers.
- Large and Small Molecule Screening by SPR. Bio-Rad.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
- Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
- Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition.
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- The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI.
- How can off-target effects of drugs be minimised?
- Tetrahydrofuran (THF)-containing natural products and biological activities.
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A Technical Guide to Benchmarking Tetrahydrofuran-2-carboxamide Against Known Prolyl Hydroxylase Domain Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of Tetrahydrofuran-2-carboxamide, a novel small molecule, against established clinical-stage inhibitors of prolyl hydroxylase domain (PHD) enzymes. The primary objective is to ascertain its potential as a therapeutic agent for conditions such as anemia associated with chronic kidney disease by comparing its performance metrics with well-characterized compounds like Roxadustat and Vadadustat.
Introduction: The Therapeutic Promise of PHD Inhibition
Prolyl hydroxylase domain (PHD) enzymes are critical regulators of the cellular response to oxygen availability.[1] Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master transcription factor.[2] This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[3]
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.[2]
Pharmacological inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-1α and the subsequent production of endogenous erythropoietin (EPO).[2][4] This mechanism forms the basis for a new class of oral therapeutics for anemia of chronic kidney disease, offering potential advantages over traditional erythropoiesis-stimulating agents (ESAs).[2][5] Several PHD inhibitors, including Roxadustat, Vadadustat, and Daprodustat, are in late-stage clinical development or have received regulatory approval in certain regions.[2][4][5]
This guide outlines a rigorous benchmarking strategy to evaluate this compound as a potential novel PHD inhibitor, comparing its in vitro potency, cellular activity, and target engagement with the clinically advanced comparators, Roxadustat and Vadadustat.
The HIF-1α Signaling Pathway and the Role of PHD Enzymes
The regulation of HIF-1α is a tightly controlled process central to cellular adaptation to varying oxygen tensions. The following diagram illustrates the key events in this pathway and the intervention point for PHD inhibitors.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
In Vitro and Cellular Benchmarking Assays
A multi-tiered approach is essential to comprehensively evaluate the potential of this compound as a PHD inhibitor. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess physiological response, and target engagement studies to confirm interaction in a cellular milieu.
PHD2 Enzymatic Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human PHD2, the primary isoform responsible for HIF-1α regulation. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable high-throughput method.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing assay components such as ferrous iron and ascorbate.
-
Serially dilute this compound, Roxadustat, and Vadadustat to create a concentration gradient.
-
Prepare recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and 2-oxoglutarate.
-
-
Enzymatic Reaction:
-
In a 384-well plate, combine the PHD2 enzyme, the test compounds, and the HIF-1α peptide substrate.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add streptavidin-coated donor beads and anti-hydroxylated HIF-1α antibody-conjugated acceptor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-compatible reader. The signal generated is inversely proportional to the degree of PHD2 inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
HIF-1α Stabilization in Cultured Cells
This assay assesses the ability of the compounds to stabilize endogenous HIF-1α in a cellular environment under normoxic conditions. Human hepatoma (Hep3B) or osteosarcoma (U2OS) cell lines are suitable models.
Protocol:
-
Cell Culture and Treatment:
-
Culture Hep3B or U2OS cells to approximately 80% confluency.
-
Treat the cells with increasing concentrations of this compound, Roxadustat, and Vadadustat for a specified duration (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Protein Quantification:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HIF-1α.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
ELISA (Alternative to Western Blotting):
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Normalize the HIF-1α signal to the loading control.
-
Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value (the concentration required to achieve 50% of the maximal HIF-1α stabilization).
-
Caption: A generalized workflow for the HIF-1α stabilization assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein within the complex environment of a cell.[11][12][13][14] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Treat intact cells with a saturating concentration of this compound, Roxadustat, Vadadustat, or a vehicle control.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, stabilized protein) from the aggregated, denatured protein by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blotting using an antibody specific for PHD2.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for the treated and untreated samples.
-
Plot the percentage of soluble PHD2 as a function of temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
-
Caption: A high-level overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Data Summary
The quantitative data obtained from the aforementioned assays should be compiled into a clear and concise table to facilitate a direct comparison of this compound with the known inhibitors.
| Compound | PHD2 IC50 (nM) | HIF-1α EC50 (nM) | CETSA ΔTm (°C) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Roxadustat | ~20-50 | ~100-500 | ~2-4 |
| Vadadustat | ~50-100 | ~500-1000 | ~1-3 |
Note: The values for Roxadustat and Vadadustat are representative ranges based on publicly available data and may vary depending on the specific assay conditions.
In Vivo Proof-of-Concept: Anemia of Chronic Disease Model
To translate the in vitro findings into a physiologically relevant context, an in vivo model of anemia of chronic disease (ACD) is recommended.[15][16][17] A commonly used model involves the induction of inflammation in mice using lipopolysaccharide (LPS) or heat-killed Brucella abortus.[17][18]
Experimental Design:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Anemia: Induce a state of chronic inflammation and subsequent anemia by repeated injections of LPS or a single injection of heat-killed B. abortus.[18]
-
Treatment Groups:
-
Vehicle control
-
This compound (at various doses)
-
Roxadustat (positive control)
-
-
Dosing: Administer the compounds orally once daily for a specified period (e.g., 14-28 days).
-
Endpoint Analysis:
-
Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) at regular intervals.
-
Measure serum erythropoietin (EPO) levels by ELISA.
-
Assess iron metabolism markers (e.g., serum iron, transferrin saturation).
-
Discussion and Future Directions
This benchmarking guide provides a robust framework for the initial characterization of this compound as a potential PHD inhibitor. The comparative data generated from these studies will be crucial in determining its standing relative to established clinical candidates.
If the hypothetical data for this compound demonstrates potent in vitro inhibition of PHD2, effective stabilization of HIF-1α in cells, and clear target engagement, further investigations would be warranted. These would include:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other 2-oxoglutarate-dependent dioxygenases to determine its selectivity.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.
-
Expanded In Vivo Efficacy Studies: Testing the compound in other relevant models of anemia and assessing long-term safety and efficacy.
By systematically benchmarking this compound against well-vetted inhibitors, researchers can make informed decisions about its potential for further development as a novel therapeutic for anemia and other hypoxia-related disorders.
References
- Beuck, S., Schänzer, W., & Thevis, M. (2012). Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges.
- Sugahara, M., Tanaka, T., & Nangaku, M. (2020). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia.
- Chowdhury, R., Leung, I. K., Tian, Y. M., Abboud, M. I., Woon, E. C., Peng, C., ... & Schofield, C. J. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7345-7357.
- Dai, L., Zhang, Y., & Li, Z. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(18), e3761.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in Molecular Biology, 1439, 237-248.
- Liu, Y., Li, Y., Xue, Y., & Liu, Y. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 12, 786855.
- Sugahara, M., Tanaka, S., Tanaka, T., Saito, H., Ishimoto, Y., Wakashima, T., ... & Nangaku, M. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(5), 1026-1039.
- Blake, R. A., & Martin, S. L. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2215-2226.
- Haase, V. H. (2021). HIF-PHD inhibitors in renal anemia: Update on phase 3 clinical trials. Kidney360, 2(5), 886-890.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Ace Therapeutics. (n.d.). In Vivo Non-Genetic Anemia Models for Preclinical Hematology Research.
- Nishiyama, T., Kinowaki, K., Kario, K., & Okazaki, O. (2024). A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment. Journal of Clinical Medicine, 13(10), 2764.
- Chen, Y., Liu, X., Li, X., Liu, J., & Zhang, Y. (2023). Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. Frontiers in Pharmacology, 14, 1189417.
- Wikipedia. (2023, May 2). Molidustat. In Wikipedia.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2021). ChemistryOpen, 10(1), 10-15.
- Goldfarb, A. N. (2019). Treating Anemia of Chronic Disease. Touro Scholar.
- Prabhakar, N. R., & Semenza, G. L. (2008). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Brain Research Bulletin, 75(2-4), 497-501.
- Hicks, K. O., & Wilson, W. R. (2013). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PLoS ONE, 8(8), e71420.
- Liu, G. Y. (2019). A study of prolyl hydroxylase domain 3 (PHD3)
- Theurl, I., Schroll, A., Sonnweber, T., Nairz, M., Theurl, M., Willenbacher, W., ... & Weiss, G. (2014). A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin. Blood, 123(1), 124-136.
- Kim, A., & Park, H. (2021). Changes in Hepcidin Levels in an Animal Model of Anemia of Chronic Inflammation: Mechanistic Insights Related to Iron Supplementation and Hepcidin Regulation. Oxidative Medicine and Cellular Longevity, 2021, 6649987.
- Sayaf, M., & Al-Hussain, S. A. (2024).
- Chowdhury, R., Leung, I. K., Tian, Y. M., Abboud, M. I., Woon, E. C., Peng, C., ... & Schofield, C. J. (2017). In vitro characterization of PHD inhibitors in clinical trials. [Figure]. In Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials. Chemical Science, 8(11), 7345-7357.
- Du, Y., Wang, X., Yuan, W., & Li, X. (2021). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 16(16), 2467-2483.
- Elabscience. (n.d.). Human HIF-1α (Hypoxia Inducible Factor 1 Alpha) ELISA Kit.
- Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021). Bioorganic Chemistry, 108, 104586.
- Tran-Nguyen, V. K., & Ghattas, W. (2020). Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. International Journal of Molecular Sciences, 21(12), 4380.
- Tran-Nguyen, V. K., & Ghattas, W. (2020). Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. International Journal of Molecular Sciences, 21(12), 4380.
- Du, Y., Wang, X., Yuan, W., & Li, X. (2021). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 16(16), 2467-2483.
- Du, Y., Wang, X., Yuan, W., & Li, X. (2021). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 16(16), 2467-2483.
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A Comparative Guide to the Reproducible Synthesis of Tetrahydrofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of common synthetic routes to Tetrahydrofuran-2-carboxamide, a valuable building block in medicinal chemistry and drug development. The focus is on reproducibility, offering field-proven insights and supporting data to aid in the selection of the most robust and efficient method for your specific needs.
Introduction: The Importance of Reproducibility in this compound Synthesis
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The ability to produce this compound with high purity and consistent yields is therefore of paramount importance. This guide will compare three common methods for the synthesis of this compound, evaluating their strengths and weaknesses to provide a clear path to reproducible results.
Comparative Overview of Synthetic Routes
The three primary methods for the synthesis of this compound that will be discussed are:
-
The Acyl Chloride Method: A classic, two-step approach involving the conversion of Tetrahydrofuran-2-carboxylic acid to its acyl chloride, followed by aminolysis.
-
Direct Amidation with Coupling Reagents: A one-pot method that utilizes a coupling reagent to activate the carboxylic acid for direct reaction with an amine source.
-
Aminolysis of a Tetrahydrofuran-2-carboxylate Ester: A method that starts from an ester derivative of Tetrahydrofuran-2-carboxylic acid.
The following table provides a high-level comparison of these three methods:
| Parameter | Acyl Chloride Method | Direct Amidation (Coupling Reagents) | Aminolysis of Ester |
| Number of Steps | 2 | 1 | 1 |
| Typical Yield | High | Moderate to High | Moderate to High |
| Reagent Cost | Low to Moderate | Moderate to High | Low to Moderate |
| Reagent Toxicity | High (Thionyl/Oxalyl Chloride) | Varies (Generally lower than acyl chloride reagents) | Low |
| Reproducibility | Generally High | Can be reagent-dependent | Moderate |
| Key Advantage | Robust and well-established | One-pot procedure, milder conditions | Readily available starting materials |
| Key Disadvantage | Harsh reagents, potential for side reactions | Cost of some reagents, potential for racemization | Slower reaction times |
Method 1: The Acyl Chloride Route - A Robust and Time-Tested Approach
This method proceeds in two distinct steps: the formation of Tetrahydrofuran-2-carbonyl chloride, followed by its reaction with an ammonia source.
Causality Behind Experimental Choices
The conversion of the carboxylic acid to the more reactive acyl chloride is a key step that ensures a rapid and generally complete reaction with the amine in the second step. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation due to their efficacy and the volatile nature of their byproducts, which simplifies purification. The choice of the ammonia source in the second step (e.g., aqueous ammonia, ammonia in an organic solvent) can influence the reaction rate and work-up procedure.
Experimental Protocol
Step 1: Synthesis of Tetrahydrofuran-2-carbonyl chloride
-
To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude Tetrahydrofuran-2-carbonyl chloride in an anhydrous solvent (e.g., DCM).
-
Cool the solution to 0 °C and add a solution of ammonia (e.g., 2M in isopropanol, or concentrated aqueous ammonia) (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Workflow Diagram
Caption: Workflow for the Acyl Chloride Method.
Method 2: Direct Amidation with Coupling Reagents - The One-Pot Alternative
This approach avoids the isolation of the reactive acyl chloride intermediate by activating the carboxylic acid in situ using a coupling reagent.
Causality Behind Experimental Choices
A variety of coupling reagents are available, each with its own mechanism and advantages. Some of the most common include:
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve efficiency.
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents form an active ester that readily reacts with amines. They are known for their high reactivity but can be more expensive.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Similar to phosphonium salts, these form active esters and are highly efficient, particularly in peptide synthesis.
-
1,1'-Carbonyldiimidazole (CDI): This reagent forms an acylimidazolide intermediate, which is less reactive than an acyl chloride but still readily undergoes aminolysis. It is a milder and often more selective option.
The choice of coupling reagent will depend on the specific requirements of the synthesis, including scale, cost, and the need to avoid harsh conditions.
Experimental Protocol (Using HATU as an example)
-
To a solution of Tetrahydrofuran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 15-30 minutes to allow for the formation of the active ester.
-
Add the ammonia source (e.g., ammonium chloride and an additional equivalent of base, or a solution of ammonia) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Workflow for the Direct Amidation Method.
Method 3: Aminolysis of a Tetrahydrofuran-2-carboxylate Ester
This method involves the direct reaction of an ester, such as Methyl tetrahydrofuran-2-carboxylate, with an ammonia source.
Causality Behind Experimental Choices
The aminolysis of esters is a well-established reaction, although it is generally slower than the reaction of acyl chlorides or activated esters. The choice of the ester (e.g., methyl, ethyl) can influence reactivity. This method can be advantageous if the ester is more readily available or cheaper than the corresponding carboxylic acid. The reaction often requires heating or the use of a catalyst to proceed at a reasonable rate.
Experimental Protocol
-
In a sealed reaction vessel, dissolve Methyl tetrahydrofuran-2-carboxylate (1.0 eq) in a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol).
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to days for complete conversion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product may be of sufficient purity, or it can be further purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for the Aminolysis of Ester Method.
Trustworthiness: A Self-Validating System for Reproducibility
To ensure the reproducibility of any of these methods, it is crucial to implement a self-validating system. This includes:
-
Thorough Characterization of Starting Materials: Ensure the purity of Tetrahydrofuran-2-carboxylic acid or its ester derivative using techniques like NMR, IR, and melting point analysis.
-
Strict Control of Reaction Conditions: Precisely control temperature, reaction time, and stoichiometry. The use of an inert atmosphere is critical for the acyl chloride method and often beneficial for coupling reagent-mediated reactions.
-
In-Process Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, GC-MS) to determine the optimal reaction time and identify any potential side products.
-
Consistent Work-up and Purification: Follow a standardized procedure for quenching, extraction, and purification to minimize variability in yield and purity.
-
Comprehensive Product Analysis: Characterize the final this compound product thoroughly using NMR (¹H and ¹³C), IR, mass spectrometry, and melting point to confirm its identity and purity.
Conclusion and Recommendations
The choice of the optimal method for the synthesis of this compound depends on the specific needs of the researcher.
-
For robustness and scalability , the Acyl Chloride Method is often the preferred choice, despite the use of harsh reagents. Its well-understood mechanism and generally high yields make it a reliable option.
-
For milder conditions and a one-pot procedure , Direct Amidation with Coupling Reagents is an excellent alternative. While the cost of some reagents can be higher, the convenience and often high efficiency can be advantageous, especially for smaller-scale syntheses or when working with sensitive substrates.
-
The Aminolysis of an Ester is a viable option when the ester is a more convenient starting material. However, the potentially long reaction times may be a drawback.
By carefully considering the factors outlined in this guide and implementing a rigorous, self-validating experimental approach, researchers can achieve the reproducible synthesis of high-purity this compound for their drug discovery and development endeavors.
References
- General Amide Synthesis Reviews: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link] El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
- Acyl Chloride Formation: "Preparation of Acid Chlorides," Organic Syntheses, Coll. Vol. 3, p.714 (1955); Vol. 28, p.80 (1948). [Link]
- Coupling Reagents: HATU: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link] BOP: Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1975). Reactifs de couplage peptidique I: L'hexafluorophosphate de benzotriazolyl N-oxy trisdimethylamino phosphonium (B.O.P.). Tetrahedron letters, 16(14), 1219-1222. [Link] CDI: Paul, R., & Anderson, G. W. (1960). N, N'-Carbonyldiimidazole, a new peptide forming reagent. Journal of the American Chemical Society, 82(17), 4596-4600. [Link]
- Synthesis of Tetrahydrofuran-2-carboxylic acid: "Tetrahydrofuran-2-carboxylic acid," Organic Syntheses, Coll. Vol. 4, p.900 (1963); Vol. 35, p.91 (1955). [Link]
A Comparative Guide to the Purity Assessment of Synthesized Tetrahydrofuran-2-carboxamide
Abstract
The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates like Tetrahydrofuran-2-carboxamide is fundamental to ensuring safety, efficacy, and batch-to-batch consistency in drug development. This guide provides a comprehensive comparison of orthogonal analytical techniques for determining the purity of this compound. We delve into the principles, detailed experimental protocols, and comparative performance of chromatographic (HPLC, GC-MS), spectroscopic (NMR, FTIR), and thermal (DSC) methods. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, scientists, and quality control professionals, enabling them to design and implement a robust, self-validating purity assessment strategy.
The Imperative of Purity for this compound
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structural motif is incorporated into various developmental drug candidates. The efficacy and safety profile of any final API derived from this intermediate are directly contingent on its purity. Impurities, which can originate from unreacted starting materials (e.g., tetrahydrofuran-2-carboxylic acid), reagents, solvents, or undesired side reactions, can introduce toxicity or alter the pharmacological activity of the final product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for comprehensive characterization.
An Orthogonal Strategy: The Foundation of Trustworthy Analysis
Relying on a single analytical technique for purity determination is fraught with risk, as co-eluting impurities in chromatography or overlapping signals in spectroscopy can mask contaminants. A robust purity assessment is built upon the principle of orthogonality, where multiple, independent analytical methods are employed. Each technique should probe a different physicochemical property of the molecule (e.g., polarity, volatility, thermal behavior, magnetic resonance), providing a more complete and validated purity profile.
A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrofuran-2-carboxamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, highlighting its importance in establishing potent interactions with biological targets.[1] Tetrahydrofuran-2-carboxamide, in particular, serves as a versatile starting point for generating analogs with diverse pharmacological profiles, from anticancer to antimicrobial agents.[2][3][4] This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on a series of these analogs. Moving beyond a simple procedural checklist, we will delve into the scientific rationale behind each step, ensuring a robust and self-validating workflow. We will use HIV-1 protease, a well-characterized enzyme and a known target for tetrahydrofuran-containing inhibitors, as our exemplary case study to demonstrate these principles in action.[5][6]
Introduction: The Scientific Premise
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7][8] This allows for the rapid, cost-effective screening of compound libraries to identify potential drug candidates.[8] Our focus, the this compound core, offers a rich chemical space for exploration. Analogs can be designed to probe specific interactions within a protein's active site, systematically optimizing for binding affinity and selectivity.
Recent studies have highlighted the potential of furan-2-carboxamides and their derivatives as inhibitors of various biological targets, including the LasR protein in P. aeruginosa, suggesting their utility in combating biofilm formation.[2][3] Furthermore, the broader tetrahydrofuran scaffold is a key component in potent inhibitors of enzymes like HIV-1 protease.[5][6] For this guide, we will focus our comparative study on HIV-1 protease, a classic target for structure-based drug design, providing a well-understood system to illustrate the nuances of a rigorous docking protocol.
The Objective: To establish a validated computational protocol to compare the binding affinities and interaction patterns of a virtual library of this compound analogs against HIV-1 protease, thereby prioritizing candidates for subsequent synthesis and in vitro testing.
The Self-Validating Docking Workflow: Causality and Protocol
A docking study's credibility hinges on its validation.[9][10][11] The protocol must first demonstrate its ability to reproduce known experimental results before it can be trusted to make novel predictions. This principle of self-validation is the cornerstone of our workflow. We will utilize AutoDock Vina, a widely-used and well-validated open-source docking program, for this guide.[12][13][14]
Workflow Overview
Caption: A self-validating workflow for comparative molecular docking.
Step-by-Step Experimental Protocol
Phase 1: Preparation
-
Target Selection and Retrieval:
-
Action: Download the X-ray crystal structure of our target, c-Abl kinase domain complexed with Imatinib (PDB ID: 1IEP), from the RCSB Protein Data Bank.[14] Although our primary target is HIV-1 Protease, this structure provides a clear example for the validation step. For the actual screening, a relevant HIV-1 Protease structure (e.g., PDB ID: 2BPX with Darunavir) would be used.
-
Rationale: Starting with a high-resolution crystal structure containing a bound ligand is crucial.[15] This "co-crystallized" ligand provides the ground truth for validating our docking protocol's accuracy.
-
-
Receptor Preparation:
-
Action: Using molecular visualization software like UCSF Chimera or Discovery Studio, load the PDB file. Remove all water molecules and any non-protein entities except the co-crystallized ligand. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the cleaned protein structure in the PDBQT format required by AutoDock Vina.
-
Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (as "bridging" waters), in which case advanced methods are needed.[9] Adding hydrogens and charges is essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[14]
-
-
Ligand Library Preparation:
-
Action:
-
Sketch the this compound core and its desired analogs using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.
-
For each analog, generate a 3D structure.
-
Perform energy minimization on each 3D structure using a force field like MMFF94. This can be done using software like Open Babel.[12]
-
Convert the energy-minimized ligands into the PDBQT format.
-
-
Rationale: Docking requires 3D coordinates. Energy minimization ensures that the starting ligand conformation is energetically plausible, which can improve the speed and accuracy of the docking search.[15]
-
Phase 2: Protocol Validation
-
Extraction of the Co-crystallized Ligand:
-
Action: From the original PDB file (1IEP), save the coordinates of the co-crystallized ligand (Imatinib) into a separate file. Prepare this ligand in PDBQT format, just as with the analog library.
-
Rationale: This original, experimentally determined pose is the benchmark against which we will measure our protocol's success.
-
-
Grid Box Generation:
-
Action: Define a "search space" or "grid box" around the active site of the protein. This box should be large enough to encompass the entire binding pocket where the co-crystallized ligand sits, typically with a 3-6 Å buffer around the ligand.[15] Note the center coordinates (x, y, z) and dimensions of this box.
-
Rationale: The docking algorithm will confine its search for ligand poses within this box, dramatically increasing computational efficiency.[13] The location is determined from the known binding site of the co-crystallized ligand.
-
-
Re-docking:
-
Action: Using AutoDock Vina, dock the prepared co-crystallized ligand (from Step 4) back into the prepared receptor (from Step 2), using the grid parameters defined in Step 5.
-
Rationale: This is the critical validation step. If the software and our chosen parameters are appropriate, the algorithm should be able to find a binding pose for the ligand that is very close to its original, experimentally observed position.
-
-
RMSD Calculation:
-
Action: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Rationale: The RMSD quantifies the difference between the predicted and actual binding modes. A value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[9][10][11][16]
-
Phase 3: Virtual Screening
-
Docking the Analog Library:
-
Action: With the validated protocol, systematically dock each prepared analog from the library (Step 3) into the target protein using the identical grid parameters and docking settings.
-
Rationale: Consistency is key. Using the validated protocol ensures that the comparison between different analogs is performed on a level playing field.
-
Data Presentation and Comparative Analysis
The output from AutoDock Vina for each analog will include a binding affinity score (in kcal/mol) and a set of predicted binding poses. The binding affinity represents the predicted free energy of binding; more negative values indicate stronger binding.[7]
Comparative Data Summary
The results should be compiled into a clear, comparative table. This allows for at-a-glance identification of the most promising candidates.
| Analog ID | R-Group Modification | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| THF-001 | (Parent) -H | -7.2 | Asp29, Gly27 | Val82, Ile50 |
| THF-002 | -CH2-Ph | -8.5 | Asp29, Asp30 | Val82, Ile84, Phe53 |
| THF-003 | -CH2-Cyclohexyl | -8.1 | Asp29 | Val82, Ile50, Ile84 |
| THF-004 | -CH2-(4-OH-Ph) | -9.1 | Asp29, Asp30, Gly48 (water-mediated) | Val82, Ile84, Phe53 |
| Control | Darunavir | -10.5 | Asp29, Asp30, Gly27 | Ile50, Ile84, Pro81 |
Note: Data presented is hypothetical for illustrative purposes.
Interpreting the Data: From this hypothetical data, THF-004 emerges as the most promising analog. Its binding affinity (-9.1 kcal/mol) is the most favorable among the designed compounds. Critically, the addition of a hydroxyl group on the phenyl ring appears to have introduced a new, favorable hydrogen bond interaction, potentially water-mediated with Gly48, which could explain its superior binding energy compared to the otherwise similar THF-002 .
Visualization of Molecular Interactions
Binding affinity scores are only one piece of the puzzle. A crucial step is to visually inspect the top-ranked poses of the most promising analogs using software like PyMOL or Discovery Studio. This allows for a qualitative assessment of the binding mode and the specific atomic interactions driving the binding affinity.
Key Interaction Pathway
Caption: Key interactions between analog THF-004 and HIV-1 Protease.
This visualization confirms that the carboxamide group forms a critical hydrogen bond with the catalytic aspartate residues (Asp29/30), while the tetrahydrofuran ring and the aryl extension engage in favorable hydrophobic interactions within the S2 subsite of the protease.[5] This detailed understanding of the structure-activity relationship (SAR) is invaluable for guiding the next round of analog design.
Conclusion and Future Directions
This guide has outlined a rigorous, self-validating workflow for the comparative docking of this compound analogs. By prioritizing protocol validation and detailed analysis of interaction patterns, researchers can generate reliable computational hypotheses to guide their drug discovery efforts.
Based on our hypothetical results, analog THF-004 is the highest priority candidate for chemical synthesis and subsequent in vitro evaluation. Experimental validation, through enzyme inhibition assays and, ultimately, co-crystallization, is the final and most critical step to confirm the predictions of this computational study.
References
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- Scripps Research. (2020). Tutorial – AutoDock Vina.
- [Video]. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
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- Eagon, S. Vina Docking Tutorial. Eagon Research Group.
- [Video]. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetrahydrofuran-2-carboxamide
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Tetrahydrofuran-2-carboxamide, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is grounded in the fundamental chemical properties of the compound and established best practices for hazardous waste management.
Core Principles: Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the substance's inherent risks. This compound (CAS No. 91470-28-9) is a combustible solid whose hazards stem from its parent structure, tetrahydrofuran (THF), and its carboxamide functional group.[1][2][3][4]
Key Causality: The primary disposal pathway is dictated by two core properties: its high hazard potential to aquatic environments and the nitrogen content of the amide group. Drain disposal is strictly prohibited, and thermal destruction requires specialized handling.
A summary of the primary hazards is presented below:
| Hazard Category | Description | Rationale & Implication for Disposal |
| Environmental | Water Hazard Class 3 (WGK 3): Highly hazardous to water.[1] | This is the most critical factor for disposal. The compound must not be allowed to enter drains, soil, or surface water. Disposal methods must ensure complete containment and destruction. |
| Health | Irritant: Causes skin, eye, and respiratory irritation.[2] | Direct contact must be avoided. All handling, including preparation for disposal, requires appropriate Personal Protective Equipment (PPE). |
| Physical | Combustible Solid: Can burn if ignited.[1] | While not as volatile as its parent, THF, ignition sources should be controlled in the storage and handling area for the waste. |
| Chemical Reactivity | Peroxide Formation Potential: Like its parent THF, there is a potential, albeit lower for the solid form, to form explosive peroxides over time if exposed to air and light.[5][6][7][8] | Waste containers should be dated, kept tightly sealed, and stored away from light and heat. Prolonged storage of waste is discouraged. |
| Combustion Products | Nitrogen Oxides (NOx) Formation: Incineration of nitrogen-containing organic compounds produces NOx (e.g., NO, NO₂), which are atmospheric pollutants.[9][10][11] | Disposal must be conducted by a licensed hazardous waste facility with incinerators equipped with flue-gas scrubbing technology to neutralize NOx emissions.[12][13] |
Pre-Disposal Protocol: In-Lab Waste Management
Proper management within the laboratory is the first step in the disposal chain. This ensures safety and compliance while the waste awaits collection.
Step-by-Step Waste Accumulation Procedure:
-
Select a Designated Waste Container:
-
Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original product container). The container must be in good condition, free of cracks, and have a secure, tightly-sealing lid.[14][15]
-
Do not use metal containers for any waste stream containing residual solvents or potentially corrosive materials.
-
-
Segregate the Waste Stream:
-
Dedicate a specific container solely for this compound and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves).
-
Causality: Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified. Incompatible mixtures can lead to dangerous reactions. For example, mixing with strong oxidizing agents should be avoided.[7][8]
-
-
Properly Label the Container:
-
Immediately affix a "HAZARDOUS WASTE" label to the container.[15]
-
Clearly write the full chemical name: "this compound" and its CAS number "91470-28-9". Avoid using abbreviations.
-
Indicate the accumulation start date. This is crucial for tracking and preventing prolonged storage.
-
-
Safe Storage Practices:
-
Keep the waste container tightly closed at all times, except when adding waste.[14] This prevents the release of vapors and potential contamination.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.[15]
-
Use secondary containment (e.g., a larger, chemically resistant tub or bin) for the liquid waste container to contain any potential leaks.[6][15]
-
Store away from heat, direct sunlight, and ignition sources.[16]
-
Disposal Pathway: Professional Decommissioning
Due to its hazardous characteristics, this compound must be disposed of through a licensed environmental services contractor. On-site chemical neutralization or drain disposal is not a compliant or safe option.
Workflow for Final Disposal:
Operational Steps for Professional Disposal:
-
Accumulate Waste: Follow the in-lab protocol described in Section 2. Do not accumulate more than 10 gallons of hazardous waste in your lab space.[15]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup.[15][17]
-
Provide Documentation: Accurately describe the waste on the pickup request form, using the full chemical name and CAS number. This information is vital for creating the hazardous waste manifest used for transportation.
-
Hand-off to Professionals: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The primary and most effective method of destruction for this compound is high-temperature incineration.[9]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
For a Small Spill (<100g of solid):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (nitrile gloves, safety goggles, lab coat), gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the material into a designated hazardous waste container. Use non-sparking tools if there is any risk of ignition.[18]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label the waste container and manage it for disposal as described above.
-
-
For a Large Spill (>100g) or any spill outside of a containment area:
By adhering to these scientifically-grounded procedures, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with environmental regulations, thereby building a culture of safety that extends beyond the bench.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydrofuran-2-carboxamide
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a deep, proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling Tetrahydrofuran-2-carboxamide. It moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring a self-validating system of safety in your laboratory.
Section 1: Hazard Assessment for this compound
While this compound is not as extensively documented as its parent solvent, we can construct a robust, presumptive hazard profile by analyzing its constituent parts: the tetrahydrofuran (THF) ring and the carboxamide group . This approach allows us to anticipate risks and establish a comprehensive safety protocol.
The THF moiety is associated with significant hazards, including high flammability, the potential to form explosive peroxides, and serious eye and respiratory irritation.[1][2] It is also suspected of being a carcinogen.[1][2][3][4][5] The carboxamide group, particularly in solid or powder form, introduces risks of inhalation and irritation upon contact with skin or eyes.[6]
Based on this analysis, the following table summarizes the anticipated hazards.
| Anticipated Hazard | GHS Hazard Code (Probable) | Primary Route of Exposure | Core Safety Precaution |
| Serious Eye Irritation | H319 | Eyes | Chemical splash goggles are mandatory.[2] |
| Skin Irritation | H315 | Skin | Chemical-resistant gloves and a lab coat are required.[2][6] |
| Respiratory Irritation | H335 | Inhalation | Handle in a certified chemical fume hood.[2] |
| Inhalation of Dust | - | Inhalation | Avoid generating dust; use appropriate respiratory protection if necessary.[6] |
| Carcinogenicity (Suspected) | H351 | All routes | Minimize all exposure; utilize stringent engineering controls and PPE.[2] |
| Flammability (as residue/in solution) | H225 | Fire/Explosion | Keep away from ignition sources; use in a well-ventilated area.[1][2][3] |
| Peroxide Formation (Potential) | EUH019 | Fire/Explosion | Test for peroxides if stored long-term, especially if in solution.[1] |
Section 2: The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[7] Always prioritize the hierarchy of controls to create a fundamentally safer work environment.
-
Engineering Controls : This is your most critical safety measure. All handling of this compound, from weighing the solid to preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[8] This contains dust and vapors at the source.
-
Administrative Controls : Adhere to standard operating procedures (SOPs) for handling hazardous chemicals.[9] Ensure you are familiar with the location and operation of emergency equipment like eyewash stations and safety showers.[6]
-
Personal Protective Equipment (PPE) : The focus of this guide, PPE is used to protect you when engineering and administrative controls cannot completely eliminate the risk.[10]
Section 3: Core PPE Recommendations: The "What" and "Why"
Selection of the correct PPE is a risk-based decision. The following recommendations provide a baseline for handling this compound in a research setting.
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
What to Use : For splash protection and handling the solid, nitrile gloves are the standard minimum.[8][11] For tasks involving solutions, prolonged contact, or immersion, double-gloving or using a more robust glove material is required. Because the THF structure has poor resistance to nitrile over time, consider a thicker nitrile glove or an outer glove made of neoprene or butyl rubber for extended operations.[12][13]
-
The Causality : A standard nitrile exam glove provides an effective barrier against solid particulates and incidental splashes.[11] However, solvents like THF can permeate and degrade nitrile material with prolonged exposure.[13] Double-gloving provides a backup barrier and a clear indication of a breach if the outer glove is contaminated. Always inspect gloves for tears or punctures before use.[9]
The anticipated H319 "Causes serious eye irritation" classification from the THF component means eye protection is non-negotiable.[2][14]
-
What to Use : At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[11] When handling larger quantities (>50 mL of solution) or when there is a significant risk of splashing, a face shield must be worn over the chemical splash goggles .[7][11][12]
-
The Causality : Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against chemical splashes.[15] Goggles provide this necessary seal. A face shield adds a critical layer of protection for the entire face from splashes that could otherwise circumvent goggles.[12]
-
What to Use : All work should be performed in a chemical fume hood, which should eliminate the need for a respirator.[8][11] If, for any reason, engineering controls are insufficient and dust may be generated in open air, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge would be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and medical evaluation.[11]
-
The Causality : The primary risk from the solid form is inhalation of fine particles.[6] A fume hood uses directed airflow to pull these particles away from your breathing zone. A respirator acts as a filter only when this primary control is not available or is compromised.[14]
-
What to Use : A flame-resistant laboratory coat should be worn and fully buttoned.[11] Ensure you are also wearing long pants and closed-toe shoes made of a non-porous material.[8][11] For large-scale operations, consider a chemically resistant apron worn over the lab coat.[7]
-
The Causality : A lab coat protects your skin and personal clothing from minor spills and contamination.[16] Flame-resistant material is crucial given the flammability hazard inherited from the THF structure. Closed-toe shoes protect your feet from spills, which can easily be overlooked.[8]
Section 4: Operational Protocols
Procedural discipline is key to ensuring safety. The following workflows and protocols provide clear, step-by-step guidance.
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on the scale and nature of the task.
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Eye Protection : Put on chemical splash goggles. Adjust for a snug fit. If required, place a face shield over the goggles.
-
Gloves : Put on your first pair of gloves (if double-gloving). Pull the cuffs over the sleeves of your lab coat. Put on the second, outer pair of gloves.
Doffing (Taking Off) Sequence: This process is designed to contain contaminants.
-
Outer Gloves : Remove the outer pair of gloves (if used). Grasp the outside of one glove at the cuff. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in the proper waste container.[16]
-
Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Place it in the designated receptacle for lab laundry.
-
Face Shield/Goggles : Remove eye protection by handling the strap or earpieces, avoiding touching the front surface.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.[16][17]
Section 5: Decontamination and Disposal of Contaminated PPE
Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.[18]
Step-by-Step Disposal Plan:
-
Identify the Waste Stream : Contaminated PPE must be treated as hazardous waste.[18][19] It should never be placed in the regular trash.
-
Segregate and Contain : Establish a designated, labeled hazardous waste container in the lab, specifically for solid waste. This container must be closable and leak-proof.[18]
-
Disposal : Place all disposable PPE (gloves, etc.) that has come into contact with this compound directly into this hazardous waste container.[18]
-
Collection : Ensure the container is collected by your institution's environmental health and safety (EHS) department for proper disposal according to federal and local regulations.[18] Non-disposable items like lab coats should be sent for professional laundering, not taken home.[10]
By integrating these principles and protocols into your daily workflow, you build a resilient culture of safety, ensuring that your valuable research is conducted with the highest standards of care and responsibility.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
